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  • Product: 4-Methyl-3-(pentanoylamino)benzoic acid
  • CAS: 915921-34-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

Foreword: A Molecule-Centric Approach to Synthesis Design In modern drug discovery and materials science, the precise construction of molecular architecture is paramount. The synthesis of 4-Methyl-3-(pentanoylamino)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule-Centric Approach to Synthesis Design

In modern drug discovery and materials science, the precise construction of molecular architecture is paramount. The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid, a substituted N-acyl aminobenzoic acid, serves as an exemplary case study in multi-step organic synthesis. This guide eschews a simple recitation of steps, instead adopting a holistic, first-principles approach. We will dissect the strategic decisions underpinning the chosen synthetic pathway, focusing on the causality behind each reaction, the rationale for reagent selection, and the self-validating nature of the protocols. This document is intended for researchers, chemists, and drug development professionals who require not just a method, but a comprehensive understanding of the synthesis from starting material to purified product.

Retrosynthetic Analysis and Strategic Overview

The target molecule, 4-Methyl-3-(pentanoylamino)benzoic acid, is an amide derivative of a benzoic acid. A logical retrosynthetic disconnection breaks the amide bond, identifying two key precursors: 3-amino-4-methylbenzoic acid and a suitable pentanoylating agent, such as pentanoyl chloride .

This approach simplifies the challenge into two distinct, manageable phases:

  • Part A: Synthesis of the Core Intermediate, 3-Amino-4-methylbenzoic acid.

  • Part B: N-Acylation via Schotten-Baumann Reaction to Yield the Final Product.

This strategy is advantageous as it builds complexity from commercially available or readily synthesizable starting materials and utilizes robust, well-characterized reactions for the key bond-forming step.

G Target 4-Methyl-3-(pentanoylamino)benzoic acid Disconnect Amide Bond Disconnection Target->Disconnect Precursor1 3-Amino-4-methylbenzoic acid Disconnect->Precursor1 Precursor2 Pentanoyl Chloride Disconnect->Precursor2 Reduction Nitro Group Reduction Precursor1->Reduction StartingMaterial 3-Methyl-4-nitrobenzoic acid Reduction->StartingMaterial

Figure 1: Retrosynthetic analysis of the target molecule.

Part A: Synthesis of 3-Amino-4-methylbenzoic acid

The pivotal intermediate, 3-amino-4-methylbenzoic acid, is most reliably prepared via the reduction of its nitro-analogue, 3-methyl-4-nitrobenzoic acid.[1] This nitro compound itself can be synthesized through the oxidation of 2,4-dimethylnitrobenzene, providing a complete pathway from common feedstocks.[2][3][4]

Mechanism and Rationale: Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. While various methods exist, reduction using iron powder in an acidic medium (e.g., with acetic acid or hydrochloric acid) is a classic, cost-effective, and highly efficient choice for this particular substrate.[1]

The reaction proceeds via a series of single-electron transfers from the metal surface. The iron metal acts as the reducing agent, while the acid serves to protonate the intermediates and dissolve the resulting iron oxides. This method is favored over catalytic hydrogenation in this context for its operational simplicity and tolerance of the carboxylic acid functional group without requiring high-pressure apparatus.

Experimental Protocol: Preparation of 3-Amino-4-methylbenzoic acid

This protocol is synthesized from established procedures for the reduction of aromatic nitro compounds using iron.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Methyl-4-nitrobenzoic acid181.151.0Starting material[2][5]
Iron Powder (<100 mesh)55.8453.0 - 4.0Excess to ensure full conversion
Glacial Acetic Acid60.05Solvent/Proton Source
Water18.02Solvent
Sodium Carbonate (Na₂CO₃)105.99As neededFor neutralization
Ethyl Acetate88.11For extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in a 1:1 mixture of water and glacial acetic acid.

  • Addition of Reducing Agent: Heat the mixture to approximately 80-90°C. Add the iron powder (3.0-4.0 eq) portion-wise over 30 minutes. The addition is exothermic; control the rate to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The color of the reaction mixture will typically change from yellow to a dark brown or black suspension.

  • Workup and Isolation: Allow the mixture to cool to room temperature. Filter the hot solution through a pad of celite to remove the iron powder and iron salts.

  • Precipitation: Transfer the filtrate to a beaker. Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The product, 3-amino-4-methylbenzoic acid, will precipitate as a solid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary. A typical yield is in the range of 80-90%.[1]

Part B: N-Acylation to Synthesize 4-Methyl-3-(pentanoylamino)benzoic acid

The final step involves forming an amide bond between the synthesized 3-amino-4-methylbenzoic acid and a pentanoyl group. The Schotten-Baumann reaction is the method of choice for this transformation.[6][7][8] It is specifically designed for the acylation of amines (and alcohols) with acid chlorides in a biphasic aqueous-organic system under basic conditions.

Mechanism and Rationale: The Schotten-Baumann Reaction

The key to the Schotten-Baumann reaction is the use of an aqueous base (e.g., NaOH or Na₂CO₃) to serve two critical functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride. This is crucial because if left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]

  • Maintaining Nucleophilicity: By keeping the aqueous phase basic, the amine group of 3-amino-4-methylbenzoic acid remains deprotonated and thus, nucleophilic and ready to attack the electrophilic carbonyl carbon of pentanoyl chloride.

The reaction is performed in a two-phase system (e.g., water and dichloromethane) to keep the water-sensitive pentanoyl chloride primarily in the organic phase, minimizing its hydrolysis, which is a major potential side reaction.[9] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

G cluster_0 Aqueous Phase (Basic) cluster_1 Organic Phase Amine Deprotonated 3-Amino-4-methylbenzoic acid (Nucleophile) Interface Reaction at Interface Amine->Interface Base NaOH / Na₂CO₃ (Base) HCl HCl (Byproduct) Base->HCl Neutralizes Salt NaCl + H₂O HCl->Salt AcylChloride Pentanoyl Chloride (Electrophile) AcylChloride->Interface Interface->HCl Product 4-Methyl-3-(pentanoylamino)benzoic acid Interface->Product

Figure 2: Workflow of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

This protocol is designed based on the principles of the Schotten-Baumann reaction.[6][7][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Amino-4-methylbenzoic acid151.161.0Synthesized in Part A[10][11]
Pentanoyl Chloride120.581.1 - 1.2Slight excess to drive reaction
Sodium Hydroxide (NaOH)40.00~2.2Or Sodium Carbonate (Na₂CO₃)
Dichloromethane (DCM) or THF84.93 / 72.11Solvent
Hydrochloric Acid (HCl), conc.36.46As neededFor acidification

Procedure:

  • Dissolution of Amine: In a flask equipped with a magnetic stirrer and placed in an ice-water bath (to control the exothermic reaction), dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.2 eq in water).

  • Addition of Acyl Chloride: To the vigorously stirred, cold solution, add a solution of pentanoyl chloride (1.1-1.2 eq) dissolved in dichloromethane (DCM) dropwise via an addition funnel over 30-45 minutes. Maintain the temperature of the reaction mixture between 0-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously for an additional 2-3 hours, letting it slowly warm to room temperature.

  • Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers. The product will be in the aqueous layer as its sodium salt. Wash the aqueous layer with a small portion of DCM to remove any unreacted pentanoyl chloride.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. The final product, 4-Methyl-3-(pentanoylamino)benzoic acid, will precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. For high purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the amide and carboxylic acid, N-H stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid is a robust and logical process that hinges on two high-yielding, well-understood reactions: the reduction of an aromatic nitro group and the Schotten-Baumann N-acylation. By understanding the underlying mechanisms and the rationale for the specific conditions employed, researchers can confidently and safely execute this synthesis, adapting it as necessary for analogous structures. The self-validating nature of the protocols—where side reactions are minimized by design and purification is straightforward—makes this a reliable pathway for accessing this class of compounds for further research and development.

References

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Exploratory

Chemical properties of 4-Methyl-3-(pentanoylamino)benzoic acid

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-3-(pentanoylamino)benzoic acid Prepared by: Gemini, Senior Application Scientist Introduction 4-Methyl-3-(pentanoylamino)benzoic acid is a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-3-(pentanoylamino)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methyl-3-(pentanoylamino)benzoic acid is a derivative of benzoic acid, characterized by a methyl group at the 4-position and a pentanoylamino group at the 3-position of the benzene ring. Its formal IUPAC name is 4-methyl-3-(pentanoylamino)benzoic acid[1]. This N-acyl aminobenzoic acid (NAABA) structure combines the features of a carboxylic acid, an amide, and a substituted aromatic ring, making it a molecule of interest for researchers in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active compounds and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The properties of 4-Methyl-3-(pentanoylamino)benzoic acid, largely derived from computational models, are summarized below.

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem[1]
CAS Number 915921-34-5PubChem[1]
Molecular Formula C₁₃H₁₇NO₃PubChem[1]
Molecular Weight 235.28 g/mol PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Appearance Expected to be a solid at room temperatureInferred from similar structures
pKa (Carboxylic Acid) ~4-5Estimated based on substituted benzoic acids
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and in aqueous base.Inferred from functional groups

The presence of the carboxylic acid group confers acidic properties, allowing the compound to form carboxylate salts in the presence of a base. The pentanoyl chain and the aromatic ring contribute to its lipophilicity, as indicated by the XLogP3 value, suggesting moderate solubility in nonpolar environments.

Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

The most direct and logical synthetic route to 4-Methyl-3-(pentanoylamino)benzoic acid is through the N-acylation of 3-amino-4-methylbenzoic acid with pentanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of pentanoyl chloride[2]. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion[3].

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 3-Amino-4-methylbenzoic acid Product 4-Methyl-3-(pentanoylamino)benzoic acid Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Pentanoyl Chloride Reactant2->Product Solvent Anhydrous Solvent (e.g., DCM, THF) Base Base (e.g., Pyridine) Byproduct Pyidinium Hydrochloride Base->Byproduct Neutralization

Caption: Synthetic workflow for 4-Methyl-3-(pentanoylamino)benzoic acid.

Experimental Protocol: N-Acylation
  • Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale, and the purification and characterization stages are essential to confirm the identity and purity of the final product.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a slight excess of a non-nucleophilic base like pyridine (1.2 eq).

    • Causality: Anhydrous conditions are crucial because pentanoyl chloride readily hydrolyzes in the presence of water[3][4]. The base is essential to scavenge the HCl produced, preventing protonation of the starting amine, which would render it non-nucleophilic.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add pentanoyl chloride (1.1 eq), dissolved in the same anhydrous solvent, dropwise via the dropping funnel over 15-20 minutes.

    • Causality: The dropwise addition at low temperature helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess pyridine. The product may precipitate at this stage. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

    • Causality: The acidic wash removes the base and its salt. The subsequent extraction ensures maximum recovery of the organic product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product[5]. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the synthesized compound. The expected spectral data for 4-Methyl-3-(pentanoylamino)benzoic acid are detailed below.

Technique Expected Observations
¹H NMR δ ~11-13 ppm (s, 1H, -COOH), δ ~8-9 ppm (s, 1H, -NH-), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.4 ppm (s, 3H, Ar-CH₃), δ ~2.3 ppm (t, 2H, -CO-CH₂-), δ ~1.6 ppm (m, 2H, -CH₂-), δ ~1.3 ppm (m, 2H, -CH₂-), δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~170-175 ppm (-COOH), δ ~170-173 ppm (-NHCO-), δ ~125-140 ppm (Ar-C), δ ~38 ppm (-CO-CH₂-), δ ~28 ppm (-CH₂-), δ ~22 ppm (-CH₂-), δ ~20 ppm (Ar-CH₃), δ ~14 ppm (-CH₃)
IR (cm⁻¹) ~3300 (N-H stretch, amide), ~3000-2500 (O-H stretch, broad, carboxylic acid), ~2960-2850 (C-H stretch, aliphatic), ~1710-1680 (C=O stretch, carboxylic acid), ~1680-1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[6]
Mass Spec (EI) m/z 235 (M⁺), 218 (M-OH)⁺, 190 (M-COOH)⁺, 150 (M-C₄H₉CO)⁺, 85 (C₄H₉CO)⁺

Note: Predicted values are based on standard chemical shift and frequency tables and data from analogous compounds.[5][7]

Chemical Reactivity

The reactivity of 4-Methyl-3-(pentanoylamino)benzoic acid is governed by its three principal functional groups: the carboxylic acid, the amide, and the substituted aromatic ring.

G cluster_acid Carboxylic Acid Reactions cluster_amide Amide Reactions cluster_ring Aromatic Ring Reactions center_mol 4-Methyl-3-(pentanoylamino)benzoic acid Ester Ester center_mol->Ester + ROH, H⁺ AcidChloride Acyl Chloride center_mol->AcidChloride + SOCl₂ Salt Carboxylate Salt center_mol->Salt + NaOH Hydrolysis Hydrolysis (strong acid/base) center_mol->Hydrolysis EAS Electrophilic Aromatic Substitution (EAS) center_mol->EAS + E⁺

Caption: Reactivity map of 4-Methyl-3-(pentanoylamino)benzoic acid.

  • Reactions of the Carboxylic Acid Group:

    • Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding ester. This is a standard, reversible reaction.

    • Conversion to Acyl Chloride: The hydroxyl group can be substituted by a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the highly reactive acyl chloride[8]. This derivative is a valuable intermediate for synthesizing esters and amides under milder conditions.

    • Salt Formation: As a typical carboxylic acid, it readily reacts with bases (e.g., sodium hydroxide) to form a water-soluble carboxylate salt.

  • Reactions of the Amide Group:

    • Hydrolysis: The amide linkage is generally stable. However, it can be hydrolyzed back to the parent amine (3-amino-4-methylbenzoic acid) and pentanoic acid under forcing conditions, such as prolonged heating with strong aqueous acid or base.

  • Reactions of the Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo EAS reactions (e.g., nitration, halogenation, sulfonation). The directing effects of the substituents must be considered. The alkyl (-CH₃) and acylamino (-NHCOR) groups are ortho, para-directing and activating, while the carboxylic acid (-COOH) group is meta-directing and deactivating. The outcome of an EAS reaction would depend on the specific reaction conditions and the interplay of these electronic effects.

Conclusion

4-Methyl-3-(pentanoylamino)benzoic acid is a well-defined organic compound with predictable chemical properties based on its constituent functional groups. Its synthesis is straightforward via N-acylation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The presence of multiple reactive sites—the carboxylic acid, the amide, and the aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This guide provides the foundational chemical knowledge necessary for researchers and scientists to effectively utilize this compound in their work.

References

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Foundational

Unveiling the Therapeutic Potential of 4-Methyl-3-(pentanoylamino)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 4-Methyl-3-(pentanoylamino)benzoic acid, a molecule of interest within the broader class of N-acylaminobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 4-Methyl-3-(pentanoylamino)benzoic acid, a molecule of interest within the broader class of N-acylaminobenzoic acids. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to infer its potential pharmacological profile, including possible anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the rationale behind these hypotheses, grounded in established structure-activity relationships, and propose detailed experimental workflows for the synthesis, characterization, and biological evaluation of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of novel benzoic acid derivatives.

Introduction: The Emerging Landscape of N-Acylaminobenzoic Acids in Therapeutics

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Modification of this fundamental structure provides a versatile platform for tuning physiochemical properties and biological activities. The N-acylaminobenzoic acid subclass, in particular, has garnered significant attention for its diverse pharmacological potential. These compounds have demonstrated efficacy in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] The specific nature of the acyl group and the substitution pattern on the benzoic acid ring are critical determinants of their biological targets and mechanisms of action.

This guide focuses on the untapped potential of a specific, yet understudied, member of this family: 4-Methyl-3-(pentanoylamino)benzoic acid . While direct biological data for this compound is not currently available in the public domain, its structural features suggest several plausible and compelling avenues for investigation. By examining the established activities of its structural analogs, we can construct a robust hypothesis-driven framework for its future exploration.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program.

Predicted Physicochemical Properties

Based on its chemical structure, the following properties are predicted for 4-Methyl-3-(pentanoylamino)benzoic acid (CAS: 915921-34-5)[4]:

PropertyPredicted ValueSource
Molecular FormulaC13H17NO3PubChem[4]
Molecular Weight235.28 g/mol PubChem[4]
XLogP32.1PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]

These predicted properties suggest that 4-Methyl-3-(pentanoylamino)benzoic acid possesses drug-like characteristics, with a molecular weight and lipophilicity that fall within the ranges typically associated with oral bioavailability.

Proposed Synthetic Route

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid can be readily achieved through standard organic chemistry methodologies. A plausible and efficient synthetic route is outlined below:

Synthesis_Workflow A 3-Amino-4-methylbenzoic acid C Pyridine (base) in an inert solvent (e.g., DCM) A->C Reactant 1 B Pentanoyl chloride B->C Reactant 2 D 4-Methyl-3-(pentanoylamino)benzoic acid C->D Acylation Reaction

Caption: Proposed synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Protocol: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

  • Dissolution: Dissolve 3-amino-4-methylbenzoic acid in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an organic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and add pentanoyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Inferred Biological Activities and Mechanistic Hypotheses

Based on the biological activities of structurally similar N-acylaminobenzoic acids, we can hypothesize several potential therapeutic applications for 4-Methyl-3-(pentanoylamino)benzoic acid.

Anticancer Potential

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[1][5] The proposed mechanisms of action are diverse and often depend on the specific substitution patterns.

Hypothesized Mechanism of Action:

  • Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[6] The presence of the acylamino group in 4-Methyl-3-(pentanoylamino)benzoic acid could potentially allow it to interact with the active site of HDAC enzymes.

  • Induction of Apoptosis: Structurally related compounds have been observed to induce apoptosis in breast cancer cell lines through the activation of caspase-3.[5] It is plausible that 4-Methyl-3-(pentanoylamino)benzoic acid could trigger similar pro-apoptotic pathways.

Anticancer_Pathway cluster_cell Cancer Cell Compound 4-Methyl-3-(pentanoylamino)benzoic acid HDAC HDAC Compound->HDAC Inhibition Apoptosis Apoptosis HDAC->Apoptosis Induction of apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Suppression of cell cycle progression

Caption: Hypothesized anticancer mechanism via HDAC inhibition.

Proposed Experimental Workflow for Anticancer Evaluation:

  • Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using MTT or similar assays to determine its cytotoxic effects.

  • Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining and caspase activity assays.

  • Cell Cycle Analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.

  • HDAC Inhibition Assays: Directly measure the inhibitory activity of the compound against a panel of HDAC isoforms using commercially available kits.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented, with many non-steroidal anti-inflammatory drugs (NSAIDs) sharing this core structure.[2][7]

Hypothesized Mechanism of Action:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are key to the synthesis of pro-inflammatory prostaglandins. The structural features of 4-Methyl-3-(pentanoylamino)benzoic acid are consistent with those of known COX inhibitors.

Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 4-Methyl-3-(pentanoylamino)benzoic acid Compound->COX Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.

Proposed Experimental Workflow for Anti-inflammatory Evaluation:

  • In Vitro COX Inhibition Assays: Determine the IC₅₀ values of the compound against purified COX-1 and COX-2 enzymes.

  • Cell-based Assays: Measure the inhibition of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell types.

  • In Vivo Models of Inflammation: Evaluate the anti-inflammatory efficacy of the compound in animal models such as the carrageenan-induced paw edema model in rats.[8]

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[9][10]

Hypothesized Mechanism of Action:

  • Disruption of Microbial Membranes: The lipophilic nature of the pentanoyl group and the acidic benzoic acid moiety may allow the compound to intercalate into and disrupt the integrity of microbial cell membranes.

  • Inhibition of Essential Enzymes: The compound could potentially inhibit key microbial enzymes involved in metabolic pathways essential for survival.

Proposed Experimental Workflow for Antimicrobial Evaluation:

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods.

  • Time-Kill Assays: Evaluate the bactericidal or bacteriostatic activity of the compound over time.

  • Mechanism of Action Studies: Investigate the effects of the compound on microbial membrane potential and integrity using fluorescent probes.

Future Directions and Conclusion

While the biological activity of 4-Methyl-3-(pentanoylamino)benzoic acid remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a clear path forward for elucidating its pharmacological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound, with a particular emphasis on its potential anticancer, anti-inflammatory, and antimicrobial properties. Further lead optimization through the synthesis of analogs with modifications to the acyl chain and the substitution pattern on the benzoic acid ring could lead to the discovery of novel and potent drug candidates.

References

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. Available from: [Link]

  • Reference for general synthesis of N-acylaminobenzoic acids - Placeholder for a relevant synthetic chemistry journal.
  • Reference for general analytical techniques in drug discovery - Placeholder for a relevant analytical chemistry journal.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Available from: [Link]

  • PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available from: [Link]

  • PubMed Central. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Available from: [Link]

  • MDPI. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available from: [Link]

  • Reference for general drug discovery principles - Placeholder for a relevant medicinal chemistry textbook.
  • Reference for in silico prediction tools - Placeholder for a relevant comput
  • PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Available from: [Link]

  • Reference for cell culture techniques - Placeholder for a relevant cell biology methods journal.
  • Google Patents. Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Google Patents. Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.

Sources

Exploratory

Unveiling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 4-Methyl-3-(pentanoylamino)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes current knowledge on the structure-activity relationships of related benzoic acid derivatives to posit a compelling hypothesis: 4-Methyl-3-(pentanoylamino)benzoic acid likely functions as a modulator of sirtuins, a class of NAD⁺-dependent histone deacetylases. We will delve into the foundational role of sirtuins in cellular homeostasis and disease, propose a detailed molecular mechanism for the subject compound, and provide comprehensive, field-proven experimental protocols for the validation of this hypothesis. This guide is intended to serve as a foundational resource for researchers seeking to characterize and develop this and similar chemical entities.

Introduction: The Emerging Therapeutic Potential of Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities. Recent research has illuminated a compelling role for substituted benzoic acids as modulators of sirtuins (SIRTs), a family of Class III histone deacetylases (HDACs).[3][4] Sirtuins are critical regulators of a vast array of cellular processes, including gene silencing, metabolic control, DNA repair, and longevity.[5][6][7] Consequently, the modulation of sirtuin activity presents a promising therapeutic avenue for a spectrum of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[8][9]

This guide focuses on the specific, yet under-characterized molecule, 4-Methyl-3-(pentanoylamino)benzoic acid. Based on the established structure-activity relationships (SAR) of analogous compounds, we hypothesize that it functions as a sirtuin inhibitor. The strategic placement of the methyl and pentanoylamino groups on the benzoic acid core suggests a potential for specific interactions within the sirtuin active site.

The Sirtuin Family: Master Regulators of Cellular Function

Sirtuins are a family of seven NAD⁺-dependent enzymes (SIRT1-7 in mammals) that play a pivotal role in cellular physiology by deacetylating a wide range of histone and non-histone protein substrates.[9] This post-translational modification is a key regulatory switch in numerous signaling pathways.

Sirtuin Subcellular Localization Key Functions Disease Relevance
SIRT1 Nucleus, CytoplasmGene silencing, DNA repair, inflammation, metabolism.[6]Cancer, metabolic diseases, neurodegeneration.[5]
SIRT2 CytoplasmCell cycle control, tubulin deacetylation.[9]Cancer, neurodegenerative diseases.[4]
SIRT3 MitochondriaMitochondrial metabolism, oxidative stress response.[8]Metabolic diseases, cancer, aging.[6]
SIRT4 MitochondriaAmino acid metabolism, insulin secretion.[8]Cancer, metabolic disorders.
SIRT5 MitochondriaDesuccinylation, demalonylation, deglutarylation.[8]Metabolic diseases.
SIRT6 NucleusDNA repair, genomic stability, glucose homeostasis.[9]Cancer, aging.
SIRT7 NucleolusRibosomal RNA transcription.[9]Cancer, cardiovascular disease.

The dysregulation of sirtuin activity is implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. The development of small molecule modulators, both activators and inhibitors, is an area of intense research.

Proposed Mechanism of Action: 4-Methyl-3-(pentanoylamino)benzoic acid as a Sirtuin Inhibitor

Based on the analysis of related benzoic acid derivatives, we propose that 4-Methyl-3-(pentanoylamino)benzoic acid acts as an inhibitor of one or more sirtuin isoforms. The structural features of the molecule provide a basis for this hypothesis.

Structural Rationale:

  • Benzoic Acid Core: The carboxylic acid moiety is a common feature in many sirtuin inhibitors and is often crucial for anchoring the molecule within the active site through interactions with key amino acid residues.[1][3]

  • 4-Methyl Group: The methyl group at the 4-position may contribute to the binding affinity and selectivity by occupying a hydrophobic pocket within the sirtuin active site. Studies on 4-alkylaminobenzoic acids have shown that the nature of the alkyl group influences inhibitory potency.[3][4]

  • 3-(Pentanoylamino) Group: The pentanoylamino substituent at the 3-position introduces a more extended and flexible chain that can form additional hydrogen bonds and hydrophobic interactions within the substrate-binding tunnel of the sirtuin enzyme. This could play a significant role in determining isoform selectivity.

Hypothesized Signaling Pathway:

The following diagram illustrates the proposed mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic acid as a sirtuin inhibitor, leading to downstream cellular effects.

Sirtuin_Inhibition_Pathway cluster_1 Downstream Effects 4M3PBA 4-Methyl-3-(pentanoylamino)benzoic acid Sirtuin Sirtuin (e.g., SIRT1/2) 4M3PBA->Sirtuin Acetylated_Substrate Acetylated Substrate (e.g., p53, Tubulin) Sirtuin->Acetylated_Substrate Deacetylation (Blocked) Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Acetylated_Substrate->Cellular_Response Increased Levels

Figure 1. Proposed signaling pathway of 4-Methyl-3-(pentanoylamino)benzoic acid as a sirtuin inhibitor.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that 4-Methyl-3-(pentanoylamino)benzoic acid is a sirtuin inhibitor, a series of well-defined experimental protocols are required.

Synthesis and Characterization

The first step is to ensure the purity and identity of the compound. While synthesis routes for similar benzoic acid derivatives are available, a specific protocol for 4-Methyl-3-(pentanoylamino)benzoic acid would need to be developed or sourced.[10][11][12][13]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Sirtuin Inhibition Assays

A variety of in vitro assays can be employed to determine the inhibitory activity of the compound against a panel of sirtuin isoforms.

4.2.1. Fluorogenic Assays

These are widely used for high-throughput screening.[14][15]

Principle: A fluorophore-quencher pair is incorporated into a peptide substrate. Upon deacetylation by the sirtuin, a developing enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human sirtuin enzymes (SIRT1-7) to a working concentration.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Fluor de Lys®).

    • Prepare a stock solution of NAD⁺.

    • Prepare a stock solution of the developing enzyme.

    • Prepare serial dilutions of 4-Methyl-3-(pentanoylamino)benzoic acid in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of assay buffer.

    • Add 5 µL of the test compound or DMSO (vehicle control).

    • Add 10 µL of the sirtuin enzyme.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a substrate/NAD⁺ mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution containing nicotinamide (a pan-sirtuin inhibitor).

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4.2.2. HPLC-Based Assays

These assays provide a more direct and often more accurate measurement of enzyme activity.[14][16]

Principle: The assay directly measures the formation of the deacetylated peptide product or the consumption of the acetylated substrate by separating and quantifying the components using HPLC.

Experimental Workflow Diagram:

HPLC_Assay_Workflow Start Start Reaction_Setup Set up enzymatic reaction: - Sirtuin enzyme - Acetylated peptide substrate - NAD+ - Test compound Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench reaction (e.g., with acid) Incubation->Quenching HPLC_Analysis Inject sample into HPLC Quenching->HPLC_Analysis Data_Acquisition Separate and quantify substrate and product peaks HPLC_Analysis->Data_Acquisition Data_Analysis Calculate % inhibition and IC50 value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for an HPLC-based sirtuin inhibition assay.

4.2.3. Nicotinamide Detection Assays

These assays measure the production of nicotinamide, a universal product of the sirtuin deacetylation reaction.[17][18]

Principle: The amount of nicotinamide produced is quantified, often through a coupled enzymatic reaction that leads to a fluorescent or colorimetric signal.

Cellular Assays

To confirm the activity of the compound in a biological context, cellular assays are essential.

4.3.1. Western Blotting for Substrate Acetylation

Principle: This technique is used to measure the acetylation status of known sirtuin substrates (e.g., p53 for SIRT1, α-tubulin for SIRT2) in cells treated with the compound. An increase in the acetylation of these substrates would indicate sirtuin inhibition.

4.3.2. Cell Viability and Apoptosis Assays

Principle: If the compound inhibits sirtuins involved in cell survival pathways, a decrease in cell viability and an increase in apoptosis would be expected in cancer cell lines. Standard assays such as MTT or Annexin V/PI staining can be used.

Structure-Activity Relationship (SAR) Insights from Related Benzoic Acid Derivatives

While a comprehensive SAR study for 4-Methyl-3-(pentanoylamino)benzoic acid is not available, we can infer potential trends from published data on similar compounds.[1][3][4][19]

Position Substituent Inferred Impact on Sirtuin Inhibition
1 Carboxylic AcidEssential for activity, likely involved in binding to the active site.[19]
3 Amino/Amido GroupThe nature of this group can influence potency and selectivity. Longer acyl chains may provide additional interactions.
4 Alkyl GroupA small alkyl group like methyl can enhance binding through hydrophobic interactions. The size and nature of the substituent at this position are critical for activity.[3][4]

Conclusion and Future Directions

The available evidence strongly suggests that 4-Methyl-3-(pentanoylamino)benzoic acid is a promising candidate for investigation as a sirtuin modulator. Its chemical structure aligns with known pharmacophores for sirtuin inhibition. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing its biological activity.

Future research should focus on:

  • Isoform Selectivity Profiling: Determining the inhibitory profile of the compound against all seven human sirtuins.

  • Mechanism of Inhibition Studies: Elucidating whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and NAD⁺.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

This in-depth technical guide serves as a critical starting point for the scientific community to unlock the full therapeutic potential of 4-Methyl-3-(pentanoylamino)benzoic acid and related novel chemical entities.

References

  • Sirtuin Functions in Health and Disease. Molecular Endocrinology. [Link]

  • Role of sirtuins in cellular aging and metabolic health. Allied Academies. [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC - NIH. [Link]

  • Role of Sirtuins in Physiology and Diseases of the Central Nervous System. MDPI. [Link]

  • Evaluation of benzoic acid derivatives as sirtuin inhibitors. PubMed. [Link]

  • The role of mitochondrial sirtuins in health and disease. PubMed. [Link]

  • Sirtuins and their Biological Relevance in Aging and Age-Related Diseases. PMC. [Link]

  • Sirtuin 6 (SIRT6) Activity Assays. PMC - NIH. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. [Link]

  • 4-Methyl-3-(pentanoylamino)benzoic acid | C13H17NO3 | CID 17126931. PubChem. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH. [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. NIH. [Link]

  • Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem.com. [Link]

  • 4-Methyl-2-(2-methylanilino)benzoic acid. PMC - NIH. [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

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Foundational

An In Vitro Evaluation Framework for Novel Anti-Inflammatory Agents: A Case Study on 4-Methyl-3-(pentanoylamino)benzoic acid

An in-depth technical guide or whitepaper on the core. Introduction In the landscape of modern drug discovery, the journey from a promising chemical structure to a viable therapeutic candidate is a meticulously orchestra...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical structure to a viable therapeutic candidate is a meticulously orchestrated process. The initial stages of this journey are dominated by in vitro studies, a suite of experiments designed to characterize a compound's biological activity, mechanism of action, and potential liabilities in a controlled, cellular environment. This guide provides a comprehensive framework for the in vitro evaluation of novel small molecules, using the hypothetical compound 4-Methyl-3-(pentanoylamino)benzoic acid (hereafter referred to as "Compound X") as a case study.

Compound X possesses a chemical scaffold—a substituted benzoic acid with an amide linkage—that is suggestive of potential anti-inflammatory properties. Its structure shares features with compounds known to modulate enzymatic and signaling pathways implicated in inflammation. Therefore, we will proceed under the working hypothesis that Compound X is a potential inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of the inflammatory response.

This document outlines a phased, logic-driven approach to in vitro testing, from foundational profiling to detailed mechanistic studies. Each protocol is presented as a self-validating system, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

Phase 1: Foundational Profiling - Establishing the Experimental Baseline

Before investigating the efficacy of Compound X, it is critical to establish its fundamental physicochemical properties and cytotoxic profile. These foundational experiments ensure that subsequent biological assays are performed under valid, interpretable conditions. The primary goal is to determine the optimal concentration range where the compound is soluble, stable, and non-toxic to the cellular models.

Aqueous Solubility and Stability Assessment

Rationale: A compound's solubility in aqueous buffer is a critical parameter. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration-response curves and false negatives. Stability is equally important; a compound that degrades rapidly in the experimental medium will not yield reliable data.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration gradient (e.g., 200 µM down to 0.1 µM) in phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept constant at 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours, allowing time for any potential precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit. All subsequent experiments should be conducted at concentrations well below this limit.

Cytotoxicity Profiling: The MTS Assay

Rationale: The goal of an anti-inflammatory agent is to modulate specific signaling pathways without causing general cellular death. A cytotoxicity assay is essential to identify the concentration range where Compound X exhibits its specific biological effects without inducing non-specific toxicity. The MTS assay is a colorimetric method that measures cell viability by quantifying the metabolic reduction of a tetrazolium salt by viable cells.

Protocol: MTS Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages (a common model for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in complete DMEM medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium, starting from the determined solubility limit. Replace the old medium with the medium containing the various concentrations of Compound X. Include a "vehicle control" (medium with DMSO) and a "positive control" for toxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The resulting data is used to determine the TC₅₀ (Toxic Concentration 50%), the concentration at which 50% of the cells are non-viable. Efficacy assays should be conducted at concentrations well below the TC₅₀.

Workflow for Foundational Profiling

cluster_0 Phase 1: Foundational Profiling A Compound X (10 mM stock in DMSO) B Kinetic Solubility Assay (Nephelometry) A->B C Determine Max Soluble Conc. B->C D Cytotoxicity Assay (MTS) (RAW 264.7 Cells) C->D Set top concentration for cytotoxicity screen E Determine TC50 D->E F Define Non-Toxic Working Concentration Range E->F

Caption: Workflow for establishing the solubility and non-toxic concentration range of Compound X.

Phase 2: Primary Efficacy and Mechanistic Assays

With the non-toxic working concentration range established, we now proceed to investigate the anti-inflammatory efficacy of Compound X based on our central hypothesis. These assays will be performed in an inflammatory context, typically by stimulating cells with lipopolysaccharide (LPS), a component of bacterial cell walls that potently activates the NF-κB pathway.

Inhibition of Nitric Oxide (NO) Production

Rationale: During inflammation, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). The expression of iNOS is heavily dependent on NF-κB activation. Therefore, measuring the inhibition of NO production is a robust primary indicator of anti-inflammatory activity.

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described previously. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of Compound X and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of NO production relative to the LPS-only treated cells. This will yield an IC₅₀ (Inhibitory Concentration 50%) value.

Quantification of Pro-Inflammatory Cytokine Suppression

Rationale: A hallmark of NF-κB activation is the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Measuring the ability of Compound X to suppress the release of these cytokines provides direct evidence of its anti-inflammatory potential.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Stimulation: Follow the same pre-treatment and LPS stimulation protocol as described for the Griess assay (Section 2.1).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 using commercially available kits. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected supernatants to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that produces a measurable colorimetric signal.

  • Data Analysis: Quantify the cytokine concentration based on a standard curve. Calculate the percentage inhibition for each concentration of Compound X and determine the IC₅₀ value for the suppression of each cytokine.

Investigating the NF-κB Signaling Pathway

Rationale: The preceding assays measure the downstream consequences of inflammation. To confirm our hypothesis, we must directly probe the effect of Compound X on the NF-κB pathway itself. A common method is to measure the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B), a key event that releases NF-κB to translocate to the nucleus and initiate gene transcription.

Protocol: Western Blot for Phospho-IκBα

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound X for 1-2 hours, followed by a short, time-course stimulation with LPS (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells at each time point using RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Densitometric analysis of the bands will show if Compound X prevents the LPS-induced phosphorylation and degradation of IκBα, providing strong mechanistic evidence.

Hypothesized Mechanism of Action of Compound X

cluster_1 Hypothesized NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription CompoundX Compound X CompoundX->IKK Inhibits?

Caption: Hypothesized inhibition of the IKK complex by Compound X, preventing IκBα phosphorylation and subsequent NF-κB activation.

Phase 3: Preliminary ADME/Tox Profiling

Positive results in efficacy assays warrant an early assessment of the compound's drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies help to identify potential liabilities that could halt development later on.

Metabolic Stability in Human Liver Microsomes

Rationale: A drug's efficacy is highly dependent on its stability in the body. The liver is the primary site of drug metabolism. This assay uses human liver microsomes (HLM), which are rich in drug-metabolizing enzymes (like Cytochrome P450s), to predict how quickly a compound will be cleared in vivo.

Protocol: HLM Metabolic Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing HLM and Compound X in a phosphate buffer.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for P450 enzymes).

  • Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of Compound X at each time point.

  • Data Analysis: The rate of disappearance of Compound X is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance rate.

Data Summary Table

All quantitative data should be systematically organized for clear interpretation and comparison.

AssayEndpointResult (Compound X)Control (e.g., Dexamethasone)
Foundational
Kinetic SolubilityMax Soluble Conc.150 µMN/A
Cytotoxicity (RAW 264.7)TC₅₀> 100 µM5 µM (Example)
Efficacy
NO Inhibition (Griess)IC₅₀5.2 µM1.5 µM
TNF-α Suppression (ELISA)IC₅₀7.8 µM0.9 µM
IL-6 Suppression (ELISA)IC₅₀10.1 µM2.3 µM
ADME
HLM Stabilityt₁/₂ (min)45 min> 60 min (Verapamil)

Conclusion

This guide presents a structured and scientifically rigorous framework for the initial in vitro evaluation of a novel compound, using 4-Methyl-3-(pentanoylamino)benzoic acid as a working example. By progressing logically from foundational profiling to efficacy testing and mechanistic studies, researchers can build a comprehensive data package. This approach, grounded in validated protocols and clear rationales, enables informed decision-making and significantly increases the probability of identifying promising drug candidates for further development.

References

  • Griess Assay for Nitrite Measurement

    • Title: "A simple and sensitive non-radioactive assay for nitric oxide synthase activity"
    • Source: Methods in Enzymology
    • URL: [Link]

  • MTS Cell Viability Assay

    • Title: "Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • NF-κB Signaling Pathway Overview

    • Title: "NF-κB: a key integr
    • Source: N
    • URL: [Link]

  • Western Blotting Protocols

    • Title: "Current Protocols in Molecular Biology"
    • Source: John Wiley & Sons, Inc.
    • URL: [Link]

  • Human Liver Microsome Stability Assay

    • Title: "In vitro metabolism of xenobiotics in human hep
    • Source: Current Protocols in Toxicology
    • URL: [Link]

Exploratory

An In-Depth Technical Guide to 4-Methyl-3-(pentanoylamino)benzoic acid (CAS 915921-34-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Situating a Niche Molecule in Chemical and Pharmaceutical Research 4-Methyl-3-(pentanoylamino)benzoic acid is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Molecule in Chemical and Pharmaceutical Research

4-Methyl-3-(pentanoylamino)benzoic acid is a substituted aromatic compound belonging to the family of N-acylated aminobenzoic acids. While not as extensively documented as some blockbuster pharmaceutical ingredients, its structural motifs—a benzoic acid core, a methyl group, and a pentanoyl amide side chain—suggest a rich potential for exploration in medicinal chemistry and materials science. The benzoic acid moiety provides a handle for forming salts or esters, potentially modulating solubility and pharmacokinetic properties. The N-acylamino linkage is a common feature in many biologically active molecules, contributing to metabolic stability and specific interactions with biological targets. This guide aims to provide a comprehensive technical overview of 4-Methyl-3-(pentanoylamino)benzoic acid, synthesizing available data with established chemical principles to support further research and development.

Physicochemical and Computed Properties

While experimental data for 4-Methyl-3-(pentanoylamino)benzoic acid is not extensively published, its fundamental properties can be reliably computed based on its structure. These computational predictions offer valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating analytical characteristics.

PropertyValueSource
CAS Number 915921-34-5[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acid[1]
Synonyms 4-methyl-3-pentanamidobenzoic acid[1]
Computed XLogP3 2.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Exact Mass 235.12084340 Da[1]

Synthesis and Purification: A Protocol Grounded in Chemical Precedent

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) Solvent Aqueous Base (e.g., NaOH) or Pyridine Reactant1->Solvent Dissolve/Suspend Reactant2 Pentanoyl Chloride (CAS 638-10-8) Reactant2->Solvent Add dropwise Temperature 0°C to Room Temperature Solvent->Temperature Product 4-Methyl-3-(pentanoylamino)benzoic acid (CAS 915921-34-5) Temperature->Product Stir until completion

Caption: Proposed synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Step-by-Step Experimental Protocol

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • Pentanoyl chloride (1.1 eq)

  • Pyridine or 10% aqueous Sodium Hydroxide

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric acid

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve or suspend 3-amino-4-methylbenzoic acid (1.0 eq) in pyridine or a biphasic system of an organic solvent like DCM and 10% aqueous NaOH at 0°C (ice bath). The choice of base is critical: pyridine can act as both a solvent and an acid scavenger, while the Schotten-Baumann conditions (aqueous NaOH) are also effective.

  • Acylation: While stirring vigorously, add pentanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • If pyridine was used, remove it under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl to remove any remaining pyridine, followed by water and brine.

    • If aqueous NaOH was used, separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 4-Methyl-3-(pentanoylamino)benzoic acid.

Self-Validation and Causality:

  • Choice of Acylating Agent: Pentanoyl chloride is a reactive acylating agent that readily forms an amide bond with the amino group of 3-amino-4-methylbenzoic acid.

  • Role of Base: The base (pyridine or NaOH) is essential to neutralize the HCl byproduct generated during the acylation reaction, driving the reaction to completion.

  • Temperature Control: Maintaining a low temperature during the addition of the acyl chloride minimizes potential side reactions.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pentanoyl chain, the methyl group, and the amide and carboxylic acid protons.

  • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm).

  • Amide Proton (-NH): A broad singlet, typically downfield (approx. 8.0-9.5 ppm).

  • Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield (approx. 10-13 ppm).

  • Pentanoyl Chain Protons: A triplet for the terminal methyl group (approx. 0.9 ppm), multiplets for the three methylene groups (approx. 1.3-2.4 ppm), and a triplet for the methylene group adjacent to the carbonyl (approx. 2.4 ppm).

  • Methyl Group Proton (-CH₃): A singlet in the upfield region (approx. 2.2-2.5 ppm).

For comparison, the ¹H NMR of the starting material, 3-amino-4-methylbenzoic acid, in D₂O is reported to have signals at 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), and 2.4 (s, 3H) ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbons: Two signals in the downfield region for the carboxylic acid and amide carbonyls (approx. 165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-145 ppm).

  • Pentanoyl Chain Carbons: Five signals for the carbons of the pentanoyl group.

  • Methyl Carbon: A signal in the upfield region (approx. 20-25 ppm).

The ¹³C NMR of 3-amino-4-methylbenzoic acid in D₂O shows peaks at δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, and 19.6 ppm.[3]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp peak around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A band around 1550 cm⁻¹.

Potential Applications and Biological Significance

While there is no specific data on the biological activity of 4-Methyl-3-(pentanoylamino)benzoic acid, its structural components are present in molecules with known biological activities. Derivatives of aminobenzoic acid are widely investigated for a range of therapeutic applications.

Context from Related Compounds
  • Antimicrobial and Antifungal Activity: Modifications of 4-aminobenzoic acid (PABA), a vital nutrient for many pathogens, have led to compounds with antibacterial and antifungal properties.[4] The acylation of the amino group is a common strategy to generate derivatives with altered biological profiles.

  • Anticancer and Cytotoxic Potential: Some derivatives of aminobenzoic acid have demonstrated cytotoxic effects against cancer cell lines.[4] The lipophilic pentanoyl chain in the target molecule could enhance cell membrane permeability, a factor that can influence cytotoxic activity.

  • Anti-inflammatory Properties: The precursor, 3-amino-4-methylbenzoic acid, is recognized as an intermediate in the synthesis of anti-inflammatory drugs.[2] It is plausible that acylated derivatives may retain or possess modified anti-inflammatory activity.

Logical Framework for Future Research

Research_Framework cluster_core Core Compound cluster_precursor Precursor Properties cluster_derivatives Related Derivatives cluster_research Potential Research Directions Compound 4-Methyl-3-(pentanoylamino)benzoic acid Research1 Anti-inflammatory Assays Compound->Research1 Research2 Antimicrobial Screening Compound->Research2 Research3 Cytotoxicity Studies Compound->Research3 Precursor 3-Amino-4-methylbenzoic acid (Anti-inflammatory intermediate) Precursor->Research1 Derivatives Other N-Acylated Aminobenzoic Acids (Antimicrobial, Cytotoxic) Derivatives->Research2 Derivatives->Research3 Research4 Structure-Activity Relationship (SAR) Studies Research1->Research4 Research2->Research4 Research3->Research4

Caption: Logical framework for investigating the biological activity of the title compound.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 4-Methyl-3-(pentanoylamino)benzoic acid. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

4-Methyl-3-(pentanoylamino)benzoic acid represents a molecule with significant, yet underexplored, potential. This guide has provided a framework for its synthesis, predicted characterization, and potential areas of biological investigation based on established chemical principles and data from structurally related compounds. The straightforward synthesis makes this compound accessible for further study. Future research should focus on obtaining experimental data for its physicochemical properties and spectroscopic characterization to confirm its identity and purity. Subsequently, screening for anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical step to uncovering its potential therapeutic value. Such studies will be instrumental in determining the future trajectory of this promising chemical entity in the landscape of drug discovery and development.

References

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-Methyl-3-(pentanoylamino)benzoic Acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3-(pentanoylamino)benzoic acid, a molecule of interest in drug development. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive solubility profile in a range of solvents, and provide a detailed, field-proven protocol for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research, the question, "What is the solubility of my compound?" is fundamental.[1] While seemingly straightforward, the answer is multifaceted and has profound implications for a drug's journey from the laboratory to the clinic. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] 4-Methyl-3-(pentanoylamino)benzoic acid, with its combination of polar and nonpolar functionalities, presents an interesting case study in solubility. Understanding its behavior in different solvent systems is paramount for formulation development, preclinical studies, and ultimately, clinical success.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 4-Methyl-3-(pentanoylamino)benzoic acid possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Aromatic Ring: The central benzene ring is hydrophobic and contributes to solubility in nonpolar, aromatic solvents.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding, promoting solubility in polar protic solvents like water and alcohols. It also provides a handle for pH-dependent solubility.

  • Amide Group (-NHCO-): The amide linkage is also polar and can participate in hydrogen bonding, influencing solubility in protic and some aprotic polar solvents.

  • Alkyl Chains (-CH3 and -C4H9): The methyl and pentanoyl groups are nonpolar and increase the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

A summary of the key computed physicochemical properties of 4-Methyl-3-(pentanoylamino)benzoic acid is presented in Table 1.

Table 1: Computed Physicochemical Properties of 4-Methyl-3-(pentanoylamino)benzoic Acid

PropertyValueSource
Molecular FormulaC13H17NO3[3]
Molecular Weight235.28 g/mol [3]
XLogP32.1[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count5[3]

The XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound will have appreciable solubility in both organic solvents and, to a lesser extent, in aqueous systems, especially with pH modification.

Theoretical Framework: Hansen Solubility Parameters

To move beyond a qualitative "like dissolves like" understanding, we can employ Hansen Solubility Parameters (HSP).[4][5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[4] These three parameters can be plotted as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSPs are more likely to be miscible.[5]

Hansen_Solubility_Space Conceptual Hansen Solubility Space for 4-Methyl-3-(pentanoylamino)benzoic acid cluster_solute Solubility Sphere of Solute origin x origin->x δd (Dispersion) y origin->y δp (Polar) z origin->z δh (H-Bonding) solute_center Solute solute_radius Rₐ solute_center->solute_radius good_solvent Good Solvent poor_solvent Poor Solvent

Caption: A conceptual diagram of Hansen Solubility Space, illustrating the solubility sphere of a solute.

For 4-Methyl-3-(pentanoylamino)benzoic acid, we can predict that solvents with balanced δd, δp, and δh parameters will be effective. Solvents that are strong hydrogen bond donors and acceptors, and have moderate polarity, are likely to be good candidates.

Predicted Solubility Profile

Table 2: Predicted Solubility of 4-Methyl-3-(pentanoylamino)benzoic Acid in Various Solvents at 25°C

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7)Polar ProticSparingly SolubleThe carboxylic acid will be partially deprotonated, but the hydrophobic backbone limits solubility.
0.1 M HClAqueous AcidicPoorly SolubleThe carboxylic acid will be protonated, reducing polarity and aqueous solubility.
0.1 M NaOHAqueous BasicSolubleThe carboxylic acid will be fully deprotonated to the carboxylate salt, significantly increasing aqueous solubility.
EthanolPolar ProticSolubleCan hydrogen bond with both the carboxylic acid and amide groups.
MethanolPolar ProticSolubleSimilar to ethanol, a good hydrogen bonding partner.
AcetonePolar AproticModerately SolubleCan accept hydrogen bonds and has moderate polarity.
DichloromethaneNonpolarSparingly SolublePrimarily interacts through dispersion forces with the aromatic ring and alkyl chains.
TolueneNonpolar AromaticModerately Soluble"Like dissolves like" principle with the aromatic core of the solute.
HexaneNonpolarPoorly SolubleLacks the polarity and hydrogen bonding capability to effectively solvate the polar groups.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method ensures that the system reaches equilibrium between the dissolved and undissolved solid, providing a true measure of solubility.[7]

Materials and Equipment
  • 4-Methyl-3-(pentanoylamino)benzoic acid (ensure purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-Methyl-3-(pentanoylamino)benzoic acid to a vial. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temp (24-48 hours) prep2->equil sep Phase Separation (Settle or Centrifuge) equil->sep sample Withdraw supernatant sep->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute analyze Quantify by HPLC dilute->analyze calc Calculate Solubility (e.g., mg/mL) analyze->calc

Caption: Workflow for the shake-flask method of solubility determination.

Self-Validating System and Trustworthiness

The described protocol incorporates several checks to ensure data integrity:

  • Visual Confirmation of Excess Solid: Before and after equilibration, there should be visible undissolved solid, confirming that a saturated solution was achieved.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

  • Reproducibility: Experiments should be performed in triplicate to assess the variability of the measurement.

Conclusion

The solubility of 4-Methyl-3-(pentanoylamino)benzoic acid is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar, hydrogen-bonding groups and nonpolar moieties, results in a varied solubility profile. While sparingly soluble in neutral water, its solubility can be significantly enhanced in basic aqueous solutions and in polar organic solvents like ethanol. For nonpolar solvents, those with an aromatic character are predicted to be more effective than aliphatic ones. The robust shake-flask method provides a reliable means of experimentally determining the thermodynamic solubility, and the principles of Hansen Solubility Parameters offer a valuable predictive tool. A thorough understanding of these concepts is essential for the successful formulation and development of 4-Methyl-3-(pentanoylamino)benzoic acid as a potential therapeutic agent.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [8]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing. [6]

  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [9]

  • Wikipedia contributors. (2023). Hansen solubility parameter. Wikipedia. [Link][4]

  • Smith, D. K. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. [10]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [2]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [1]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [7]

  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. National Center for Biotechnology Information. [Link][3]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [5]

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Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Methyl-3-(pentanoylamino)benzoic acid

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Methyl-3-(pentanoylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Methyl-3-(pentanoylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols for data acquisition and presents a logical workflow for structural verification, ensuring scientific rigor and trustworthiness in your analytical endeavors.

The structural characterization of novel organic compounds is a cornerstone of modern chemical research. A meticulous and multi-faceted analytical approach is paramount to unequivocally determine the molecular architecture and purity of a synthesized compound. This guide will leverage fundamental principles of spectroscopy to predict and interpret the spectral data for 4-Methyl-3-(pentanoylamino)benzoic acid, providing a robust framework for its identification.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 4-Methyl-3-(pentanoylamino)benzoic acid. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of the protons. Protons directly attached to an aromatic ring typically appear in the downfield region (around 6.5-8.0 ppm).[1][2] Protons on carbons adjacent to an aromatic ring, known as benzylic protons, are expected around 2.0-3.0 ppm.[1][2]

Table 1: Predicted ¹H NMR Data for 4-Methyl-3-(pentanoylamino)benzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet in the far downfield region.
~8.5 - 9.5Singlet1H-NH-The amide proton signal is a singlet and its chemical shift can be concentration and solvent dependent.
~7.8Singlet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.6Doublet1HAr-HAromatic proton meta to the carboxylic acid and ortho to the methyl group.
~7.2Doublet1HAr-HAromatic proton ortho to the carboxylic acid and meta to the amide group.
~2.4Triplet2H-CO-CH₂-Methylene group adjacent to the amide carbonyl.
~2.3Singlet3HAr-CH₃Benzylic protons of the methyl group on the aromatic ring.[1][2]
~1.7Sextet2H-CH₂-CH₂-CH₃Methylene group in the pentanoyl chain.
~1.4Sextet2H-CH₂-CH₃Methylene group in the pentanoyl chain.
~0.9Triplet3H-CH₃Terminal methyl group of the pentanoyl chain.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in an aromatic ring typically resonate in the 120-150 ppm range.[1][2] The carbonyl carbon of a carboxylic acid is found further downfield.

Table 2: Predicted ¹³C NMR Data for 4-Methyl-3-(pentanoylamino)benzoic acid

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid.
~170-C=O (Amide)The carbonyl carbon of the amide group.
~140Ar-CAromatic carbon attached to the methyl group.
~138Ar-CAromatic carbon attached to the amide group.
~132Ar-CAromatic carbon attached to the carboxylic acid group.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~39-CO-CH₂-Methylene carbon adjacent to the amide carbonyl.
~29-CH₂-Methylene carbon in the pentanoyl chain.
~22-CH₂-Methylene carbon in the pentanoyl chain.
~21Ar-CH₃Benzylic methyl carbon.
~14-CH₃Terminal methyl carbon of the pentanoyl chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Table 3: Predicted IR Absorption Bands for 4-Methyl-3-(pentanoylamino)benzoic acid

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 (broad)Medium-OH (Carboxylic Acid)O-H stretch (hydrogen-bonded)
3250Medium-NH (Amide)N-H stretch
3100-3000MediumAromatic C-HC-H stretch
2960-2850MediumAliphatic C-HC-H stretch
1700-1680Strong-C=O (Carboxylic Acid)C=O stretch
1660-1640Strong-C=O (Amide I)C=O stretch
1600-1585Medium-WeakAromatic C=CC=C stretch
1550-1510MediumAmide IIN-H bend
1500-1400Medium-WeakAromatic C=CC=C stretch
1320-1210StrongC-OC-O stretch (Carboxylic Acid)
900-675StrongAromatic C-HC-H "out-of-plane" bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-3-(pentanoylamino)benzoic acid (C₁₃H₁₇NO₃), the expected molecular weight is approximately 235.28 g/mol .[5] The fragmentation in the mass spectrometer can occur through α-cleavage and McLafferty rearrangement.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Methyl-3-(pentanoylamino)benzoic acid

m/zProposed FragmentFragmentation Pathway
235[M]⁺Molecular ion
218[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.[7]
190[M - COOH]⁺Loss of the carboxyl group.[7]
151[M - C₅H₉O]⁺Cleavage of the amide bond.
85[C₅H₉O]⁺Pentanoyl cation.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of 4-Methyl-3-(pentanoylamino)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse proton spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[8] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is required.

  • Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the desired information.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[9]

Logical Workflow for Structural Elucidation

The following diagram illustrates a systematic workflow for the structural confirmation of 4-Methyl-3-(pentanoylamino)benzoic acid using the combined spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Detailed Analysis & Integration cluster_3 Conclusion MS Mass Spectrometry MolWeight Determine Molecular Weight (from MS) MS->MolWeight NMR NMR (1H, 13C) CH_Framework Elucidate C-H Framework (from NMR) NMR->CH_Framework IR IR Spectroscopy FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Frag Analyze Fragmentation Pattern (MS/MS) MolWeight->Frag Assign Assign All Signals (Correlate all data) FuncGroups->Assign Connectivity Establish Connectivity (2D NMR if needed) CH_Framework->Connectivity Frag->Assign Connectivity->Assign Confirm Confirm Structure of 4-Methyl-3-(pentanoylamino)benzoic acid Assign->Confirm

Caption: Workflow for Spectroscopic Data Integration.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. Retrieved from [Link]

  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry For Everyone. (2025, February 9). How To Read FTIR Spectroscopy? - Chemistry For Everyone. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 13 Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Foundational

An Enigmatic Molecule: The Obscure History of 4-Methyl-3-(pentanoylamino)benzoic Acid

Senior Application Scientist Insight: In the vast landscape of chemical compounds, some molecules, despite their defined structure, remain shrouded in relative obscurity. 4-Methyl-3-(pentanoylamino)benzoic acid is one su...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Insight: In the vast landscape of chemical compounds, some molecules, despite their defined structure, remain shrouded in relative obscurity. 4-Methyl-3-(pentanoylamino)benzoic acid is one such enigmatic entity. While its chemical identity is established, a thorough investigation into its discovery, historical development, and specific applications yields a surprisingly sparse public record. This technical guide, therefore, ventures into a speculative yet scientifically grounded exploration of this molecule, drawing upon the chemistry of its constituent parts and the known applications of analogous structures.

Chemical Profile and Physicochemical Properties

4-Methyl-3-(pentanoylamino)benzoic acid, with the CAS Number 915921-34-5, possesses a well-defined molecular structure. It is a derivative of benzoic acid, featuring a methyl group at the 4-position and a pentanoylamino group at the 3-position of the benzene ring.

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem
Molecular Formula C13H17NO3PubChem
Molecular Weight 235.28 g/mol PubChem
CAS Number 915921-34-5PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem

Table 1: Physicochemical Properties of 4-Methyl-3-(pentanoylamino)benzoic acid.

The presence of both a carboxylic acid group and an amide linkage suggests the potential for diverse chemical interactions, including hydrogen bonding, which can influence its physical properties and biological activity.

Postulated Synthesis Pathway

While no specific documented synthesis for 4-Methyl-3-(pentanoylamino)benzoic acid was found in the public domain, a plausible and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most likely precursor for this molecule is 3-amino-4-methylbenzoic acid.

The synthesis would likely proceed via an acylation reaction, where the amino group of 3-amino-4-methylbenzoic acid reacts with a pentanoylating agent.

Experimental Protocol: Hypothetical Synthesis

  • Starting Material: 3-amino-4-methylbenzoic acid.

  • Acylating Agent: Pentanoyl chloride or pentanoic anhydride.

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

  • Procedure: a. Dissolve 3-amino-4-methylbenzoic acid in the chosen solvent. b. Add the base to the solution. c. Slowly add the pentanoylating agent to the reaction mixture, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. d. Allow the reaction to warm to room temperature and stir until completion (monitored by techniques like TLC or LC-MS). e. Upon completion, the reaction mixture would be worked up, typically involving washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. f. The final product, 4-Methyl-3-(pentanoylamino)benzoic acid, would then be isolated and purified, likely through crystallization or column chromatography.

Hypothetical Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3-amino-4-methylbenzoic acid Product 4-Methyl-3-(pentanoylamino)benzoic acid Reactant1->Product Acylation Reactant2 Pentanoyl chloride Reactant2->Product Base Triethylamine (Base) Byproduct Triethylammonium chloride Base->Byproduct Solvent DCM (Solvent) Temperature 0 °C to RT

Figure 1: Hypothetical synthesis pathway for 4-Methyl-3-(pentanoylamino)benzoic acid.

Potential Areas of Application: An Extrapolation from Analogous Structures

Given the lack of direct research on 4-Methyl-3-(pentanoylamino)benzoic acid, its potential applications can be inferred by examining related compounds.

Pharmaceutical and Medicinal Chemistry

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry. The structural motifs present in 4-Methyl-3-(pentanoylamino)benzoic acid suggest several avenues for potential biological activity:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds.

  • Antimicrobial Agents: The amide linkage and the overall lipophilicity of the molecule could contribute to antimicrobial properties. Research on other 4-substituted benzoic acid derivatives has shown antimicrobial activity.

  • Enzyme Inhibition: The specific arrangement of functional groups might allow the molecule to act as an inhibitor for various enzymes, a common mechanism for drug action.

Materials Science

Benzoic acid derivatives are also utilized in materials science, particularly in the synthesis of polymers and liquid crystals. The rigid core of the benzene ring combined with the flexible pentanoyl chain could impart interesting properties for the development of novel materials.

Conclusion and Future Directions

4-Methyl-3-(pentanoylamino)benzoic acid represents a molecule with a defined chemical structure but a largely unwritten history. The information available in public databases confirms its existence but provides no context for its discovery or application. The synthetic pathway outlined in this guide is based on established chemical principles and offers a viable route for its preparation.

The true potential of this compound remains to be unlocked. Future research should focus on:

  • Definitive Synthesis and Characterization: Performing and documenting the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid and thoroughly characterizing its physical and spectral properties.

  • Screening for Biological Activity: Evaluating the compound for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Exploration in Materials Science: Investigating its potential as a building block for new polymers or liquid crystalline materials.

Until such research is conducted and published, 4-Methyl-3-(pentanoylamino)benzoic acid will remain a molecule of academic interest, a blank page in the vast library of chemical knowledge waiting for its story to be told.

References

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

Exploratory

Unraveling the Molecular Interactions of 4-Methyl-3-(pentanoylamino)benzoic acid: A Technical Guide to Target Identification and Validation

Abstract This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel small molecule, 4-Methyl-3-(pentanoylamino)benzoic acid. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel small molecule, 4-Methyl-3-(pentanoylamino)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-pronged approach that integrates in silico predictive methodologies with robust in vitro, cellular, and in vivo experimental validation. By detailing the scientific rationale behind each experimental choice and providing step-by-step protocols, this guide serves as a practical roadmap for elucidating the mechanism of action of this and structurally related compounds. We focus on histone deacetylases (HDACs) and sirtuins (SIRTs) as primary hypothesized target classes, based on the structural characteristics of the molecule, while also presenting a broader strategy for unbiased target deconvolution.

Introduction: The Scientific Imperative for Target Identification

The therapeutic potential of a small molecule is intrinsically linked to its molecular targets. A thorough understanding of these interactions is paramount for advancing a compound through the drug discovery pipeline, from lead optimization to clinical trials. The subject of this guide, 4-Methyl-3-(pentanoylamino)benzoic acid, possesses a unique chemical architecture, combining an aminobenzoic acid scaffold with a pentanoylamino side chain. Derivatives of aminobenzoic acid have demonstrated a wide array of biological activities, including the inhibition of enzymes like dihydropteroate synthase and cholinesterases.[1][2] The presence of the pentanoyl group, an acyl moiety, strongly suggests a potential interaction with acyl-lysine binding proteins, such as histone deacetylases (HDACs) and sirtuins (SIRTs). These enzyme families play critical roles in cellular signaling, gene expression, and metabolism, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

This guide will navigate the user through a logical and efficient workflow for identifying and validating the biological targets of 4-Methyl-3-(pentanoylamino)benzoic acid, with a particular emphasis on providing the technical details necessary for practical implementation in a research setting.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of target identification leverages computational methods to predict potential protein-ligand interactions, thereby generating a focused set of hypotheses for subsequent experimental validation.[2][3] This in silico approach is both time- and cost-effective.

Ligand-Based Approaches

Ligand-based methods utilize the principle of chemical similarity, where compounds with similar structures are predicted to have similar biological activities.

  • 2D and 3D Similarity Searching: The chemical structure of 4-Methyl-3-(pentanoylamino)benzoic acid will be used as a query to search against databases of known bioactive compounds (e.g., ChEMBL, PubChem). This will identify compounds with similar scaffolds and functional groups, and their known targets will be considered as potential targets for our molecule of interest.

  • Pharmacophore Modeling: A pharmacophore model will be generated based on the key chemical features of 4-Methyl-3-(pentanoylamino)benzoic acid (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model will then be used to screen virtual compound libraries to identify molecules with similar pharmacophoric features and their associated targets.

Structure-Based Approaches

Structure-based methods, such as reverse docking, involve docking the small molecule into the binding sites of a large number of protein crystal structures.

  • Reverse Docking: We will perform reverse docking of 4-Methyl-3-(pentanoylamino)benzoic acid against a library of protein structures, with a particular focus on the active sites of HDAC and sirtuin isoforms. The docking scores and binding poses will be analyzed to predict the likelihood and mode of interaction.

cluster_0 In Silico Target Prediction Query Molecule 4-Methyl-3-(pentanoylamino)benzoic acid Ligand-Based Ligand-Based Methods Query Molecule->Ligand-Based Structure-Based Structure-Based Methods Query Molecule->Structure-Based Similarity Searching 2D/3D Similarity Searching Ligand-Based->Similarity Searching Pharmacophore Modeling Pharmacophore Modeling Ligand-Based->Pharmacophore Modeling Reverse Docking Reverse Docking Structure-Based->Reverse Docking Prioritized Target List Prioritized Target List Similarity Searching->Prioritized Target List Pharmacophore Modeling->Prioritized Target List Reverse Docking->Prioritized Target List

Caption: In silico workflow for target hypothesis generation.

In Vitro Target Validation: Confirming Direct Molecular Interactions

The hypotheses generated from in silico predictions must be validated through direct biochemical and biophysical assays. These experiments will confirm a direct interaction between 4-Methyl-3-(pentanoylamino)benzoic acid and the prioritized protein targets.

Thermal Shift Assay (TSA)

TSA is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

  • Protein Preparation: Express and purify the recombinant target proteins (e.g., HDAC isoforms, SIRT isoforms). Ensure high purity and concentration.

  • Assay Setup: In a 96-well PCR plate, prepare reactions containing the target protein, SYPRO Orange dye (a fluorescent probe that binds to hydrophobic regions of unfolded proteins), and varying concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid or a vehicle control (e.g., DMSO).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded. A significant shift in Tm in the presence of the compound indicates a direct interaction.

Component Final Concentration
Target Protein2 µM
SYPRO Orange Dye5X
4-Methyl-3-(pentanoylamino)benzoic acid0.1 µM - 100 µM
Assay Buffer50 mM HEPES pH 7.5, 150 mM NaCl
Total Volume 20 µL

Table 1: Typical reaction setup for a Thermal Shift Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of 4-Methyl-3-(pentanoylamino)benzoic acid in the injection syringe. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat pulses to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Parameter Typical Value
Protein Concentration (in cell)10-50 µM
Compound Concentration (in syringe)100-500 µM
Cell Temperature25°C
Injection Volume5-10 µL
Number of Injections20-30

Table 2: Typical experimental parameters for Isothermal Titration Calorimetry.

Cellular Target Engagement: Verifying Interaction in a Biological Context

Confirming that the compound interacts with its target within a cellular environment is a critical step to ensure biological relevance.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to a cellular context. It assesses the thermal stabilization of a target protein within intact cells or cell lysates upon ligand binding.[4][5][6]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid or a vehicle control for a defined period.

  • Heat Challenge: Heat the treated cells at a specific temperature (determined from a preliminary melt curve experiment) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: An increase in the amount of soluble target protein at the challenge temperature in the presence of the compound indicates target engagement.

cluster_1 Cellular Target Engagement Workflow (CETSA) Cell Culture Treat cells with compound Heat Challenge Apply heat challenge Cell Culture->Heat Challenge Lysis Cell Lysis Heat Challenge->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Western Blot Western Blot for target protein in soluble fraction Centrifugation->Western Blot Quantification Quantify band intensity Western Blot->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot for Downstream Signaling

If the target is an enzyme, its inhibition by the compound should lead to a measurable change in the post-translational modification of its substrates. For HDACs and sirtuins, this would be an increase in the acetylation of their known substrates.

Experimental Protocol:

  • Cell Treatment: Treat cells with a dose-response of 4-Methyl-3-(pentanoylamino)benzoic acid.

  • Protein Extraction: Lyse the cells and prepare whole-cell extracts.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the acetylated forms of known HDAC/sirtuin substrates (e.g., acetyl-tubulin, acetyl-p53) and for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the change in substrate acetylation as a function of compound concentration.

Unbiased Target Deconvolution: Casting a Wider Net

While a hypothesis-driven approach is efficient, it is also important to consider unbiased methods to identify potential off-targets or to discover novel targets.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS involves immobilizing a derivatized version of the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.[3][7]

Experimental Protocol:

  • Compound Immobilization: Synthesize a derivative of 4-Methyl-3-(pentanoylamino)benzoic acid with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).

  • Affinity Chromatography: Incubate the compound-conjugated beads with a cell lysate to allow for protein binding.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to those from a control experiment using unconjugated beads to identify specific interactors.

In Vivo Target Engagement: Bridging the Gap to Physiological Relevance

The ultimate validation of a drug target is to demonstrate engagement in a living organism.

Pharmacodynamic (PD) Biomarker Analysis

Following administration of 4-Methyl-3-(pentanoylamino)benzoic acid to an animal model, tissues of interest can be collected and analyzed for changes in a pharmacodynamic biomarker that reflects target engagement. For HDAC or sirtuin inhibitors, this would involve measuring the acetylation status of target substrates in the tissue homogenates by Western blot or immunohistochemistry.

Data Interpretation and Presentation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison across different assays.

Assay Parameter Measured Indication of Target Engagement
Thermal Shift Assay (TSA)ΔTm (°C)Positive shift in melting temperature
Isothermal Titration Calorimetry (ITC)Kd (µM)Measurable binding affinity
Cellular Thermal Shift Assay (CETSA)Increased soluble proteinStabilization of the target protein at elevated temperatures
Western Blot (Downstream Signaling)Increased substrate acetylationModulation of target's enzymatic activity
Affinity Purification-Mass SpectrometrySpecific protein interactorsIdentification of direct binding partners
In Vivo PD Biomarker AnalysisIncreased substrate acetylation in tissueTarget engagement in a physiological setting

Table 3: Summary of key assays and their interpretation.

Conclusion

The systematic approach outlined in this technical guide provides a robust framework for the comprehensive identification and validation of the biological targets of 4-Methyl-3-(pentanoylamino)benzoic acid. By integrating in silico, in vitro, cellular, and in vivo methodologies, researchers can confidently elucidate the mechanism of action of this and other novel small molecules, a critical step in the journey from chemical entity to potential therapeutic. The detailed protocols and experimental considerations provided herein are intended to empower scientists to rigorously interrogate the molecular interactions that underpin the biological activity of promising new compounds.

References

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Singh, S., et al. (2014). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 22(5), 1745-1754.
  • Jantake, V., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel p-Aminobenzoic Acid Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 16(8), 913-922.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Kulandaivelu, U., et al. (2014). Hydroxamates of para-aminobenzoic acid as selective inhibitors of HDAC8. Bioorganic Chemistry, 57, 116-120.[1]

  • Lee, J. H., et al. (2014). Evaluation of benzoic acid derivatives as sirtuin inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 326-329.[8][9]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link][10]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link][11]

  • Al-Obeidi, F. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197-216.[4]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link][6]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2876-2886.[12]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Methyl-3-(pentanoylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive experimental framework for the investigation of 4-Methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental framework for the investigation of 4-Methyl-3-(pentanoylamino)benzoic acid. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural characteristics as an N-acyl aminobenzoic acid suggest potential utility as an enzyme inhibitor, with a particular focus on histone deacetylases (HDACs) due to structural similarities with known inhibitors. This document outlines detailed protocols for the initial characterization, in vitro evaluation of cytotoxic and potential HDAC inhibitory effects, and a roadmap for subsequent in vivo xenograft studies. The causality behind experimental choices is explained to provide a robust, self-validating system for researchers.

Introduction: The Scientific Rationale

N-acyl aminobenzoic acids are a class of compounds with diverse biological activities, including antimicrobial and enzyme-inhibiting properties.[1][2][3][4] The structural motif of an aromatic ring with a carboxyl group and an acylated amine is present in a variety of bioactive molecules. Specifically, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy, and many known HDAC inhibitors share structural features with 4-Methyl-3-(pentanoylamino)benzoic acid. Therefore, the protocols detailed herein are designed to rigorously test the hypothesis that this compound exhibits anticancer properties, potentially through the inhibition of HDACs.

Compound Profile: 4-Methyl-3-(pentanoylamino)benzoic acid

PropertyValueSource
Molecular Formula C13H17NO3[5]
Molecular Weight 235.28 g/mol [5]
CAS Number 915921-34-5[5]
Appearance Assumed to be a solid at room temperatureInferred from related compounds
Solubility To be determined experimentally (recommend starting with DMSO)N/A

Safety, Handling, and Storage

As a novel compound, 4-Methyl-3-(pentanoylamino)benzoic acid should be handled with care. In the absence of a specific Safety Data Sheet (SDS), the following precautions are based on guidelines for structurally related aromatic carboxylic acids and aminobenzoic acids.[6][7][8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or powder. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In Vitro Experimental Protocols

The following in vitro assays are designed to provide a comprehensive initial assessment of the biological activity of 4-Methyl-3-(pentanoylamino)benzoic acid, focusing on its potential as an anticancer agent and HDAC inhibitor.

Cell Viability Assays (MTT/XTT)

The initial step in evaluating the anticancer potential of a novel compound is to determine its effect on the viability of cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for this purpose.[13][14][15][16]

Workflow for Cell Viability Assay

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation & Reagent Addition cluster_2 Measurement & Analysis seed Seed cancer cells in 96-well plates treat Treat with serial dilutions of 4-Methyl-3-(pentanoylamino)benzoic acid seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or XTT reagent incubate->add_reagent solubilize Solubilize formazan crystals (MTT only) add_reagent->solubilize read Measure absorbance (570 nm for MTT, 450-500 nm for XTT) solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for determining cell viability using MTT or XTT assays.

Detailed Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Methyl-3-(pentanoylamino)benzoic acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.[16]

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT).[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro HDAC Activity Assay

To directly assess the potential of 4-Methyl-3-(pentanoylamino)benzoic acid to inhibit HDAC enzymes, a cell-free enzymatic assay is recommended. Commercially available fluorometric or colorimetric assay kits provide a robust platform for this purpose.[17][18][19]

Workflow for In Vitro HDAC Assay

G reagents Prepare assay buffer, HDAC enzyme, and fluorogenic substrate mix Combine enzyme, substrate, and compound in a 96-well plate reagents->mix compound Prepare serial dilutions of 4-Methyl-3-(pentanoylamino)benzoic acid compound->mix incubate Incubate at 37°C mix->incubate develop Add developer solution to stop the reaction and generate a fluorescent signal incubate->develop measure Measure fluorescence develop->measure analyze Calculate percent inhibition and IC50 measure->analyze G implant Implant human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer 4-Methyl-3-(pentanoylamino)benzoic acid (e.g., oral gavage, intraperitoneal injection) randomize->treat monitor Monitor tumor growth and body weight regularly treat->monitor endpoint Euthanize mice at study endpoint monitor->endpoint analyze Excise tumors for weighing and further analysis (e.g., histology, Western blot) endpoint->analyze

Caption: Workflow for an in vivo xenograft study.

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same cell line used in vitro) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare a formulation of 4-Methyl-3-(pentanoylamino)benzoic acid suitable for in vivo administration (e.g., in a vehicle like corn oil or a solution with Solutol/Cremophor). Administer the compound to the treatment group via a chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Data Collection: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Study Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a set duration. Euthanize the mice according to approved protocols.

  • Tissue Collection and Analysis: Excise the tumors and record their final weights. Portions of the tumor tissue can be fixed for histological analysis or snap-frozen for molecular analyses such as Western blotting to assess histone acetylation in vivo.

Conclusion

This document provides a structured and scientifically grounded approach to characterizing the potential therapeutic utility of 4-Methyl-3-(pentanoylamino)benzoic acid. By systematically progressing from in vitro cell viability and enzyme inhibition assays to in vivo efficacy studies, researchers can generate a comprehensive data package to support further development of this compound. The inclusion of mechanistic assays, such as Western blotting for histone acetylation, is crucial for understanding its mode of action and for making informed decisions in the drug discovery process.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART. Retrieved January 22, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 22, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved January 22, 2026, from [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved January 22, 2026, from [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019, November 15). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. Retrieved January 22, 2026, from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019, June 7). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • 4-Methyl-3-(pentanoylamino)benzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023, May 30). ACS Central Science. Retrieved January 22, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021, July 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • New Biological Properties of p-Aminobenzoic Acid. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19). The Chemistry Notes. Retrieved January 22, 2026, from [Link]

  • Benzoic acid methyl ester Safety Data Sheet. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]

  • Aromatic carboxylic acid preparation and reaction. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

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Application

Application Notes and Protocols for Assay Development with 4-Methyl-3-(pentanoylamino)benzoic acid

Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives The landscape of drug discovery is in constant evolution, with a significant focus on the identification and characterization of small m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives

The landscape of drug discovery is in constant evolution, with a significant focus on the identification and characterization of small molecules that can modulate disease-relevant biological pathways. Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with various analogs exhibiting a wide range of pharmacological activities, including antimicrobial and cytotoxic effects.[1][2] This application note focuses on 4-Methyl-3-(pentanoylamino)benzoic acid , a novel compound whose biological activity is yet to be fully elucidated.

Based on structure-activity relationship (SAR) studies of similar aminobenzoic acid derivatives, it is hypothesized that this compound may exhibit inhibitory activity against epigenetic-modifying enzymes, such as Histone Deacetylases (HDACs) .[3][4] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust biochemical and cell-based assays to investigate the potential inhibitory effects of 4-Methyl-3-(pentanoylamino)benzoic acid on HDAC activity. The protocols herein are designed to be self-validating and are grounded in established principles of assay development and scientific rigor.[6][7][8]

Physicochemical Properties of 4-Methyl-3-(pentanoylamino)benzoic acid

A thorough understanding of the test compound's properties is fundamental to accurate assay development.

PropertyValueSource
Molecular Formula C13H17NO3PubChem CID: 17126931[9]
Molecular Weight 235.28 g/mol PubChem CID: 17126931[9]
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem CID: 17126931[9]
SMILES CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)CPubChem CID: 17126931[9]

Proposed Mechanism of Action and Assay Strategy

The structural features of 4-Methyl-3-(pentanoylamino)benzoic acid, particularly the presence of the hydroxamic acid-like amide linkage, suggest a potential for this compound to act as a zinc-chelating agent, a common characteristic of many HDAC inhibitors. Therefore, the primary objective of the proposed assays is to determine if this compound can inhibit the enzymatic activity of HDACs.

Our assay development strategy will follow a two-tiered approach:

  • Biochemical Assays: To directly measure the effect of the compound on the activity of isolated HDAC enzymes. This will allow for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: To assess the compound's activity in a more physiologically relevant context, by treating cultured cells and measuring downstream effects of HDAC inhibition, such as changes in histone acetylation levels and cellular viability.

Assay_Strategy cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays Biochemical_Assay Direct Enzyme Inhibition IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Quantifies Potency Cell_Based_Assay Cellular Activity IC50_Determination->Cell_Based_Assay Inform Dosing Histone_Acetylation Measure Target Engagement Cell_Based_Assay->Histone_Acetylation Confirm Mechanism Cell_Viability Assess Cytotoxicity Cell_Based_Assay->Cell_Viability Evaluate Therapeutic Window Hypothesis Hypothesis: 4-Methyl-3-(pentanoylamino)benzoic acid is an HDAC Inhibitor Hypothesis->Biochemical_Assay

Caption: Tiered assay development workflow.

PART 1: Biochemical HDAC Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of 4-Methyl-3-(pentanoylamino)benzoic acid against a commercially available purified human HDAC enzyme (e.g., HDAC1). The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by the HDAC enzyme.

Materials and Reagents
  • Purified human HDAC1 enzyme (e.g., from BPS Bioscience, Cat# 50051)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC, from Bachem, Cat# I-1975)

  • Trichostatin A (TSA) (Positive Control Inhibitor)

  • 4-Methyl-3-(pentanoylamino)benzoic acid (Test Compound)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Methyl-3-(pentanoylamino)benzoic acid in 100% DMSO.

    • Prepare a 1 mM stock solution of Trichostatin A in 100% DMSO.

    • Perform serial dilutions of the test compound and positive control in HDAC Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • On a 96-well plate, add the following to each well:

      • Blank (no enzyme): 50 µL HDAC Assay Buffer

      • Negative Control (vehicle): 40 µL HDAC Assay Buffer + 10 µL of 1% DMSO

      • Positive Control: 40 µL HDAC Assay Buffer + 10 µL of Trichostatin A dilutions

      • Test Compound: 40 µL HDAC Assay Buffer + 10 µL of 4-Methyl-3-(pentanoylamino)benzoic acid dilutions

    • Add 10 µL of diluted HDAC1 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of the developer solution to all wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis
  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

  • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PART 2: Cell-Based Histone Acetylation Assay

This protocol outlines a method to assess the ability of 4-Methyl-3-(pentanoylamino)benzoic acid to increase histone acetylation in a cellular context, a hallmark of HDAC inhibition. A human cancer cell line, such as HeLa or HCT116, can be utilized for this assay.[5]

Materials and Reagents
  • HeLa or HCT116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methyl-3-(pentanoylamino)benzoic acid

  • Trichostatin A

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies:

    • Anti-acetyl-Histone H3 (e.g., from Cell Signaling Technology, Cat# 9649)

    • Anti-total-Histone H3 (e.g., from Cell Signaling Technology, Cat# 4499)

    • Anti-GAPDH (Loading Control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed HeLa or HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid and a fixed, effective concentration of Trichostatin A (e.g., 1 µM) for 24 hours. Include a vehicle-treated control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

    • Determine the protein concentration of each lysate using a BCA Protein Assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetyl-Histone H3, total-Histone H3, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.

Data Analysis
  • Quantify the band intensities for acetyl-Histone H3, total-Histone H3, and GAPDH using densitometry software.

  • Normalize the acetyl-Histone H3 signal to the total-Histone H3 signal to account for any variations in histone protein levels.

  • Further normalize this ratio to the GAPDH signal to correct for loading differences.

  • Compare the normalized acetyl-Histone H3 levels in the treated samples to the vehicle-treated control to determine the fold-change in histone acetylation.

Western_Blot_Workflow Cell_Treatment Treat Cells with Compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probing Antibody Probing Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western blot workflow for histone acetylation.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data generated from these assays, the following controls and validation steps are essential:

  • Positive and Negative Controls: The inclusion of a known HDAC inhibitor (Trichostatin A) as a positive control and a vehicle-only (DMSO) as a negative control is critical for validating assay performance.

  • Z'-Factor Calculation: For the biochemical assay, the Z'-factor should be calculated to assess the quality and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

  • Dose-Response Curves: Generating multi-point dose-response curves is crucial for accurately determining IC50 values and understanding the potency of the compound.

  • Confirmation in Orthogonal Assays: A key principle of robust drug discovery is the confirmation of findings in multiple, distinct assays. The cell-based assay serves as an orthogonal validation of the results obtained from the biochemical assay.

Conclusion and Future Directions

This application note provides a detailed framework for the initial characterization of 4-Methyl-3-(pentanoylamino)benzoic acid as a potential HDAC inhibitor. Successful demonstration of activity in these assays would warrant further investigation, including:

  • HDAC Isoform Selectivity Profiling: To determine if the compound inhibits specific HDAC isoforms.

  • In-depth Mechanism of Action Studies: To elucidate the precise binding mode and kinetics of inhibition.

  • Broader Cellular Phenotypic Screening: To explore the effects of the compound on cell proliferation, apoptosis, and other cancer-related phenotypes.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.

By following the rigorous protocols and validation strategies outlined in this guide, researchers can confidently and efficiently advance our understanding of this novel compound and its potential as a therapeutic agent.

References

  • Drug discovery assays for the histone deacetylase class of enzymes. (2012). Journal of Biomolecular Screening. [Link]

  • Interpreting clinical assays for histone deacetylase inhibitors. (2022). Expert Opinion on Drug Discovery. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2021). Molecules. [Link]

  • p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1979). Journal of Medicinal Chemistry. [Link]

  • Histone Deacetylase (HDAC) Assay Kits. (n.d.). EpigenTek. [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2007). Methods in Molecular Biology. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Scientific Reports. [Link]

  • p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). (1979). Journal of Medicinal Chemistry. [Link]

  • 4-Methyl-3-(pentanoylamino)benzoic acid. (n.d.). PubChem. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Pharmacognosy and Natural Products. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). Molecules. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2023). BellBrook Labs. [Link]

  • Assay Development: Best Practices in Drug Discovery. (2024). Technology Networks. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). International Journal of Molecular Sciences. [Link]

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Method

Application Note: A Framework for Investigating 4-Methyl-3-(pentanoylamino)benzoic acid in Cell-Based Assays

Introduction The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. 4-Methyl-3-(pentanoylamino)benzoic acid is a unique organic compound whose biological activities are not yet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. 4-Methyl-3-(pentanoylamino)benzoic acid is a unique organic compound whose biological activities are not yet extensively characterized in public literature. Structurally, it is a derivative of 4-aminobenzoic acid (PABA), a class of molecules known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities.[1][2][3] The core structure, featuring an N-acyl substitution, presents a compelling scaffold for investigating potential new therapeutic agents.

This document provides a comprehensive guide for researchers initiating studies with 4-Methyl-3-(pentanoylamino)benzoic acid. It outlines a systematic workflow, from fundamental physicochemical characterization and stock solution preparation to robust protocols for assessing cytotoxicity and designing initial dose-response experiments. This framework is designed to enable the rigorous and efficient evaluation of this compound's potential in a cell culture setting.

Compound Details:

Property Value Source
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acid PubChem[4]
Synonyms 4-methyl-3-pentanamidobenzoic acid PubChem[4]
CAS Number 915921-34-5 PubChem[4]
Molecular Formula C13H17NO3 PubChem[4]

| Molecular Weight | 235.28 g/mol | PubChem[4] |

Pre-Experimental Preparation: Solubility and Stock Solutions

Accurate and reproducible results begin with the correct preparation of the test compound. The solubility of a compound dictates the appropriate solvent for creating a concentrated stock solution, which is then used for serial dilutions in cell culture media.

2.1 Solubility Testing

The structure of 4-Methyl-3-(pentanoylamino)benzoic acid, containing both a polar carboxylic acid and a nonpolar substituted aromatic ring, suggests that polar aprotic solvents are likely to be effective.[5]

Recommended Solvents for Initial Testing:

  • Dimethyl sulfoxide (DMSO): The most common solvent for small molecules in cell-based screening.[6][7][8]

  • Ethanol (EtOH): A polar protic solvent that can be an alternative if DMSO proves unsuitable.

  • Dimethylformamide (DMF): Another polar aprotic solvent, similar to DMSO.[8]

Protocol for Solubility Assessment:

  • Weigh out a small, precise amount of 4-Methyl-3-(pentanoylamino)benzoic acid (e.g., 1-5 mg).

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture to facilitate dissolution.[9]

  • Visually inspect for any undissolved particulate matter.

  • If the compound dissolves completely, this can be considered your stock concentration. If not, add more solvent incrementally until it dissolves, or test an alternative solvent.

2.2 Preparation of a 10 mM Stock Solution in DMSO This protocol assumes DMSO is a suitable solvent.

  • Calculation: Based on the molecular weight (235.28 g/mol ), weigh out 2.35 mg of 4-Methyl-3-(pentanoylamino)benzoic acid.

  • Dissolution: Add 1.0 mL of sterile, cell culture-grade DMSO to the weighed compound.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Foundational Experiment: Determining Cytotoxicity

Before assessing the biological activity of a novel compound, it is critical to determine the concentration range over which it is non-toxic to the cells. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[10]

3.1 Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 96-well, clear, flat-bottom tissue culture plates

  • 4-Methyl-3-(pentanoylamino)benzoic acid stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 540-590 nm[9][12]

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common approach is to use a wide concentration range for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Important: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[6] Include "vehicle control" wells that receive only the medium with DMSO. Also include "untreated control" (media only) and "lysis control" (e.g., 1% Triton X-100) wells.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10][13]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm or 570 nm using a microplate reader.[9][10]

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Experimental Design: Dose-Response Analysis

Once a non-toxic concentration range is established, the next step is to perform a dose-response experiment to quantify the compound's biological effect and determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[14][15]

4.1 Workflow for Dose-Response Experiment Design

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Curve Generation cluster_2 Phase 3: Data Analysis A Define Hypothesis (e.g., Inhibition of cell proliferation) B Select Appropriate Assay (e.g., BrdU incorporation, colony formation) A->B C Perform Broad-Range Cytotoxicity Assay (MTT) B->C D Determine Max Non-Toxic Dose (e.g., >90% Viability) C->D E Select Concentration Range (Logarithmic scale below max non-toxic dose) D->E Inform next step F Set Up Plate Layout (Triplicates, Controls) E->F G Execute Functional Assay (e.g., 48h incubation) F->G H Collect & Normalize Data G->H I Plot Data (Response vs. Log[Concentration]) H->I J Fit to Nonlinear Regression Model (Sigmoidal curve) I->J K Calculate IC50 / EC50 J->K G cluster_0 Cell Membrane cluster_1 Cytosol P Phospholipids PLA2 cPLA2α (Hypothetical Target) P->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 4-Methyl-3- (pentanoylamino)benzoic acid Compound->PLA2 inhibition?

Caption: Hypothetical inhibition of the arachidonic acid pathway.

Suggested Advanced Experiments:

  • Western Blotting: If an effect on cell proliferation is observed, probe for key cell cycle regulators (e.g., Cyclin D1, p21, p27) or apoptosis markers (e.g., cleaved Caspase-3, PARP).

  • Enzyme Inhibition Assays: If anti-inflammatory effects are suspected, use a cell-free enzymatic assay to directly measure the inhibition of enzymes like cPLA2α or COX-1/COX-2.

  • Target Identification: For unbiased discovery, advanced techniques like affinity chromatography or computational docking could be employed to identify cellular binding partners. [16]

Conclusion

This application note provides a foundational framework for initiating the cellular characterization of 4-Methyl-3-(pentanoylamino)benzoic acid. By systematically determining its solubility, cytotoxicity profile, and dose-response characteristics, researchers can generate the robust preliminary data necessary to guide further, more mechanistic studies into its potential biological activities.

References

  • CLYTE Technologies. (2025, December 24).
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Application

Application Notes and Protocols for the Pharmacological Investigation of 4-Methyl-3-(pentanoylamino)benzoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Aminobenzoic Acid Derivative 4-Methyl-3-(pentanoylamino)benzoic acid is a synthetic compound belonging to the N-acyl aminobenzoic acid class. While direct phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminobenzoic Acid Derivative

4-Methyl-3-(pentanoylamino)benzoic acid is a synthetic compound belonging to the N-acyl aminobenzoic acid class. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs suggest a rich potential for therapeutic applications. The aminobenzoic acid scaffold is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anti-inflammatory to anticancer and antimicrobial effects[1][2][3]. The presence of the N-pentanoyl group further suggests the possibility of specific interactions with biological targets, potentially modulating their activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the pharmacological profile of 4-Methyl-3-(pentanoylamino)benzoic acid. Drawing from established methodologies and the known activities of structurally related compounds, we propose a multi-pronged research strategy focusing on three key therapeutic areas: oncology, inflammation, and infectious diseases. The following application notes and detailed protocols are designed to be a robust starting point for a thorough investigation of this promising molecule.

Compound Profile: 4-Methyl-3-(pentanoylamino)benzoic acid

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem[4]
Molecular Formula C13H17NO3PubChem[4]
Molecular Weight 235.28 g/mol PubChem[4]
CAS Number 915921-34-5PubChem[4]

Hypothesized Therapeutic Application 1: Oncology - Targeting Cancer Metabolism

A structurally analogous compound, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 (MDH1) and 2 (MDH2)[5]. This inhibition disrupts cancer cell metabolism and has shown significant antitumor efficacy in vivo[5]. Given the shared (acylamino)benzoic acid core, it is plausible that 4-Methyl-3-(pentanoylamino)benzoic acid could exert similar effects. The proposed research workflow aims to investigate this hypothesis.

Workflow for Investigating Anti-Cancer Properties

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A MDH1/2 Enzyme Inhibition Assay B Cellular Thermal Shift Assay (CETSA) for Target Engagement A->B Confirms direct binding C Mitochondrial Respiration Assay (Seahorse) B->C Assess cellular effect D HIF-1α Accumulation Assay C->D Assess downstream signaling E HCT116 Xenograft Model D->E Evaluate in vivo efficacy

Figure 1: Proposed workflow for the investigation of anti-cancer activity.

Protocol 1.1: Malate Dehydrogenase (MDH1/2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-Methyl-3-(pentanoylamino)benzoic acid against recombinant human MDH1 and MDH2. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH[6].

Materials:

  • Recombinant human MDH1 and MDH2 enzymes

  • 0.1 M Potassium phosphate buffer, pH 7.4

  • Oxaloacetic acid

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methyl-3-(pentanoylamino)benzoic acid in DMSO.

    • Prepare fresh solutions of oxaloacetic acid and NADH in 0.1 M potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of potassium phosphate buffer to each well.

    • Add 10 µL of various concentrations of the test compound or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of the MDH enzyme solution (MDH1 or MDH2) to each well and incubate for 10 minutes at 25°C.

  • Initiation of Reaction:

    • To initiate the reaction, add 10 µL of a solution containing oxaloacetic acid and NADH.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Self-Validation:

  • Include a known MDH inhibitor as a positive control.

  • Run a no-enzyme control to account for non-enzymatic NADH oxidation.

Protocol 1.2: Cellular Thermal Shift Assay (CETSA) for MDH Target Engagement

CETSA is used to verify that 4-Methyl-3-(pentanoylamino)benzoic acid directly binds to MDH in a cellular context by measuring changes in the protein's thermal stability[2][7][8].

Materials:

  • HCT116 cells

  • PBS, complete protease inhibitor cocktail

  • Test compound

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against MDH1/2 and a loading control like GAPDH)

Procedure:

  • Cell Treatment:

    • Treat HCT116 cells with the test compound or vehicle for a specified time.

  • Heating:

    • Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Protein Separation:

    • Centrifuge the samples to pellet aggregated proteins.

  • Analysis:

    • Analyze the supernatant (soluble protein fraction) by Western blotting using antibodies against MDH1, MDH2, and a loading control.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 1.3: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, to assess the functional consequence of MDH inhibition in live cells[9][10][11].

Materials:

  • Seahorse XFe96 or similar flux analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • HCT116 cells

  • Seahorse XF cell culture microplates

Procedure:

  • Cell Seeding:

    • Seed HCT116 cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Assay Execution:

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis:

    • Measure the OCR at baseline and after each injection. Calculate parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters would be consistent with MDH inhibition.

Hypothesized Therapeutic Application 2: Anti-Inflammatory Activity

Many aminobenzoic acid derivatives, particularly those related to anthranilic acid, exhibit non-steroidal anti-inflammatory drug (NSAID)-like properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[1][12]. The following protocols are designed to evaluate the anti-inflammatory potential of 4-Methyl-3-(pentanoylamino)benzoic acid.

Workflow for Investigating Anti-Inflammatory Properties

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A COX-1/COX-2 Inhibition Assay B LPS-Stimulated Cytokine Release in Macrophages (e.g., RAW 264.7) A->B Validate cellular activity C Carrageenan-Induced Paw Edema Model B->C Assess in vivo efficacy

Figure 2: Proposed workflow for the investigation of anti-inflammatory activity.

Protocol 2.1: COX-1/COX-2 Inhibition Assay

This is a biochemical assay to determine the selectivity and potency of the test compound in inhibiting the two COX isoforms. Commercially available kits are recommended for this purpose[13].

Materials:

  • COX Inhibitor Screening Assay Kit (containing purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and a fluorescent or colorimetric probe)

  • Test compound

  • 96-well microplate

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Follow the manufacturer's protocol for the chosen assay kit.

  • Typically, the procedure involves incubating the COX enzyme with the test compound at various concentrations.

  • The reaction is initiated by adding arachidonic acid.

  • The product formation is measured using a suitable probe.

  • Calculate the IC50 for both COX-1 and COX-2 to determine potency and selectivity.

Self-Validation:

  • Use a non-selective COX inhibitor (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

Protocol 2.2: Cytokine Release in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours)[14].

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Self-Validation:

  • Include an unstimulated control (no LPS) and a vehicle-treated, LPS-stimulated control.

  • A known anti-inflammatory agent like dexamethasone can be used as a positive control.

Hypothesized Therapeutic Application 3: Antibacterial Activity

The aminobenzoic acid core is also found in sulfonamide antibiotics, and derivatives of p-aminobenzoic acid have shown broad-spectrum antimicrobial activity[2][15]. Therefore, it is worthwhile to screen 4-Methyl-3-(pentanoylamino)benzoic acid for antibacterial properties.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][16][17].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours[16].

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation:

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Use a standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control.

Conclusion

The proposed application notes and protocols provide a structured and scientifically rigorous framework for the initial pharmacological characterization of 4-Methyl-3-(pentanoylamino)benzoic acid. By systematically evaluating its potential as an anti-cancer, anti-inflammatory, and antibacterial agent, researchers can efficiently uncover its therapeutic potential and guide further drug development efforts. The emphasis on mechanistic assays, such as enzyme inhibition and target engagement studies, combined with functional cellular and in vivo models, ensures a comprehensive understanding of the compound's bioactivity.

References

  • ScienCell Research Laboratories. Malate Dehydrogenase Assay (MDH). [Link]

  • Kim, Y. H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8523–8543. [Link]

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  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Haroon, M., et al. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Dziekan, J. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-250. [Link]

  • Mukherjee, D., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Biological Chemistry, 295(44), 14949-14966. [Link]

  • Altogen Labs. HCT116 Xenograft Model. [Link]

  • Grem, J. L., et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. The Journal of Molecular Diagnostics, 16(4), 456-464. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

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  • Agilent Technologies. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. [Link]

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  • Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Knaus, E. E., & Velázquez, C. A. (2019). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 24(11), 2056. [Link]

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  • Liu, Y., et al. (2023). Enhancement of Hypoxia-Induced Autophagy via the HIF-1α/BNIP3 Pathway Promotes Proliferation and Myogenic Differentiation of Aged Skeletal Muscle Satellite Cells. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Zeglis, B. M., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. Proceedings of the National Academy of Sciences, 117(29), 16825-16831. [Link]

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Method

Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using a Fluorescence Polarization Assay with 4-Methyl-3-(pentanoylamino)benzoic acid as a Candidate Compound

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for a high-throughput screening (HTS) campaign to identify inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2][3] The described methodology utilizes a competitive fluorescence polarization (FP) assay, a robust and homogeneous format well-suited for HTS.[4] We present 4-Methyl-3-(pentanoylamino)benzoic acid as a candidate molecule for screening, based on the known anti-inflammatory potential of related benzoic acid derivatives. This document offers a detailed, step-by-step guide for assay development, execution, and data analysis, intended for researchers in drug discovery and related fields.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[5][6] Specifically, the p38α isoform is a critical component of signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1][3] As such, inhibition of p38α MAPK represents a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease.[7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[8] Among the various HTS technologies, fluorescence polarization (FP) assays are particularly advantageous for studying molecular interactions, such as an inhibitor binding to a kinase.[4] FP assays are homogeneous, meaning they do not require separation of bound and free components, which simplifies automation and reduces assay time.[4] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus protein-bound state.[9]

This application note details a competitive FP-based assay designed to screen for inhibitors of p38α MAPK. In this format, a fluorescent tracer with known affinity for the p38α active site competes with compounds from a screening library. A decrease in the FP signal indicates displacement of the tracer by a test compound, signifying a potential inhibitor.

We introduce 4-Methyl-3-(pentanoylamino)benzoic acid as a representative candidate for screening. While its specific biological activity is not extensively characterized, its structural similarity to other biologically active benzoic acid derivatives warrants investigation.

Chemical Properties of 4-Methyl-3-(pentanoylamino)benzoic acid:

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem[10]
Molecular Formula C13H17NO3PubChem[10]
Molecular Weight 235.28 g/mol PubChem[10]
CAS Number 915921-34-5PubChem[10]

p38α MAPK Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a tiered kinase system that ultimately results in the phosphorylation and activation of p38. Activated p38 then phosphorylates downstream transcription factors and other kinases, leading to the expression of inflammatory mediators.

p38_pathway extracellular Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MKK3/6 mapkkk->mapkk phosphorylates p38 p38α MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF-2, MK2) p38->substrates phosphorylates response Inflammatory Gene Expression substrates->response leads to inhibitor 4-Methyl-3-(pentanoylamino)benzoic acid (Potential Inhibitor) inhibitor->p38 inhibits

Caption: Simplified p38α MAPK signaling pathway.

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format and is amenable to automation.

Principle of the Assay

The assay is a competitive binding experiment where the test compound, 4-Methyl-3-(pentanoylamino)benzoic acid, competes with a fluorescently labeled tracer for binding to the ATP-binding pocket of the p38α MAPK enzyme. Inhibition of the tracer binding results in a decrease in the fluorescence polarization signal.

Materials and Reagents
  • Enzyme: Recombinant human p38α MAPK (activated)

  • Tracer: A fluorescently labeled, high-affinity p38α MAPK inhibitor

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compound: 4-Methyl-3-(pentanoylamino)benzoic acid, dissolved in 100% DMSO

  • Positive Control: A known potent p38α MAPK inhibitor (e.g., SB203580)

  • Negative Control: 100% DMSO

  • Microplates: Black, shallow, 384-well microplates

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization

Experimental Workflow

hts_workflow start Start dispense Dispense Assay Buffer, p38α MAPK, and Tracer to all wells start->dispense add_compounds Add Test Compound, Positive Control, or Negative Control (DMSO) dispense->add_compounds incubate Incubate at Room Temperature add_compounds->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Data Analysis and Hit Identification read_fp->analyze end End analyze->end

Caption: High-throughput screening workflow.

Detailed Protocol

1. Assay Development and Optimization (Pre-Screening)

  • Enzyme Titration: Determine the optimal concentration of p38α MAPK that yields a robust signal window.

  • Tracer Titration: Determine the Kd of the tracer and use a concentration at or below the Kd for the screen to maximize sensitivity to competitive inhibition.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum permissible concentration (typically ≤1%).

  • Assay Stability: Assess the stability of the assay signal over time to determine the optimal incubation period.

  • Z'-factor Calculation: Perform a pilot screen with positive and negative controls to ensure the assay's robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12][13]

2. Screening Protocol

  • Prepare a master mix of assay buffer, p38α MAPK, and the fluorescent tracer at their optimized concentrations.

  • Dispense 10 µL of the master mix into each well of a 384-well microplate.

  • Using an automated liquid handler, transfer 100 nL of the test compound (4-Methyl-3-(pentanoylamino)benzoic acid or other library compounds) from the compound plate to the assay plate.

    • For positive control wells, add the known p38α MAPK inhibitor.

    • For negative control wells, add 100% DMSO.

  • Seal the plates and centrifuge briefly to ensure all components are mixed.

  • Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization on a suitable microplate reader.

Data Analysis and Hit Confirmation

  • Data Normalization: Normalize the raw FP data using the positive and negative controls on each plate. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - [(FP_sample - FP_pos) / (FP_neg - FP_pos)]) where FP_sample is the FP value of the test compound, FP_pos is the average FP of the positive control, and FP_neg is the average FP of the negative control.

  • Hit Identification: A common method for hit selection is to set a threshold based on a number of standard deviations from the mean of the negative controls.[14] For example, compounds exhibiting ≥3 standard deviations of inhibition may be considered primary hits.

  • Hit Confirmation:

    • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.[15]

    • Dose-Response Curves: Confirmed hits should be tested in a serial dilution to determine their potency (IC50).

    • Orthogonal Assays: To rule out false positives due to assay artifacts, confirmed hits should be evaluated in a different, preferably label-free, assay format (e.g., a kinase activity assay measuring substrate phosphorylation).

Assay Validation Parameters
ParameterAcceptance CriteriaRationale
Z'-factor ≥ 0.5Indicates a robust assay with a large signal window and low data variability, suitable for HTS.[13][16]
Signal-to-Background (S/B) ≥ 3Ensures a sufficient dynamic range to distinguish hits from noise.
DMSO Tolerance ≤ 1% final concentrationMinimizes solvent effects on enzyme activity and assay signal.
Coefficient of Variation (%CV) ≤ 10% for controlsDemonstrates the precision and reproducibility of the assay.

Conclusion

The fluorescence polarization-based assay described in this application note provides a robust and efficient method for the high-throughput screening of potential p38α MAPK inhibitors. The protocol is designed to be easily adaptable for automation and offers a clear pathway for data analysis and hit validation. By employing rigorous assay validation, including the determination of a suitable Z'-factor, researchers can confidently identify promising lead compounds, such as the candidate molecule 4-Methyl-3-(pentanoylamino)benzoic acid, for further development in the pursuit of novel anti-inflammatory therapeutics.

References

  • Lee, J. C., Kumar, S., Griswold, D. E., Underwood, D. C., Votta, B. J., & Adams, J. L. (2000). p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Pharmacology & therapeutics, 85(3), 187–205.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726.
  • BioWorld. (2004, October 19). New p38 MAP kinase inhibitors identified by GSK researchers. Retrieved from [Link]

  • UCL News. (2026, January 16). Scientists discover natural 'brake' that could stop harmful inflammation. Retrieved from [Link]

  • Basic Science Series. (2025, January 16). Functions and Therapeutic Potential of MAPK Signaling. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • Kupz, A., Wichmann, D., Tresch, A., & Eils, R. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Canovas, B., & Nebreda, A. R. (2021). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International journal of molecular sciences, 22(18), 9849.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening (HTS) confirmation rate analysis. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Roussel, J., & Raingeaud, J. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Experimental & molecular medicine, 52(6), 869–880.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. W., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Bertin, J. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 18(10), 1259–1267.
  • Li, Y., & Zhang, X. (2006). Fluorescence detection techniques for protein kinase assay. Medicinal research reviews, 26(5), 591–609.
  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Zhang, J. H. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: In Vitro Dosage and Concentration Studies for 4-Methyl-3-(pentanoylamino)benzoic acid

Introduction 4-Methyl-3-(pentanoylamino)benzoic acid is a synthetic organic compound whose biological activities are not yet extensively characterized. As with any novel chemical entity, establishing a robust and reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-3-(pentanoylamino)benzoic acid is a synthetic organic compound whose biological activities are not yet extensively characterized. As with any novel chemical entity, establishing a robust and reproducible framework for in vitro evaluation is the foundational step in elucidating its pharmacological potential. This guide provides a comprehensive, field-proven approach for researchers, scientists, and drug development professionals to determine the appropriate dosage and concentration of this compound for in vitro studies.

The protocols herein are designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity. We will move logically from fundamental compound handling and solubility assessment to cytotoxicity profiling and, finally, to specific functional assays that probe potential anti-inflammatory and pro-apoptotic activities, common therapeutic areas for benzoic acid derivatives.[1][2][3]

Compound Profile: 4-Methyl-3-(pentanoylamino)benzoic acid

A clear understanding of the compound's basic physicochemical properties is essential before any experimental work begins.

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acidPubChem[4]
Molecular Formula C13H17NO3PubChem[4]
Molecular Weight 235.28 g/mol PubChem[4]
CAS Number 915921-34-5PubChem[4]

Section 1: Essential First Steps: Solubility and Stock Solution Preparation

The bioavailability of a compound in an in vitro setting is entirely dependent on its solubility in the culture medium. Precipitated compound can lead to inaccurate and highly variable results, and can also cause cytotoxicity through physical means.[5] Therefore, determining the solubility limit and preparing a stable, high-concentration stock solution is the most critical preliminary step.

Preparation of a Master Stock Solution

For most novel compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[5]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of 4-Methyl-3-(pentanoylamino)benzoic acid using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock, for example, 20 mM.

    • Calculation Example (for 20 mM stock): (Mass in mg) / (235.28 mg/mmol) / (0.020 mmol/mL) = Volume of DMSO in mL.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If insolubility persists, sonicate the tube in a water bath for up to 5 minutes.[6] Gentle warming to 37°C can also be attempted, but stability at this temperature should be considered.[6]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to remove any potential microbial contamination or undissolved micro-precipitates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the "kinetic solubility," which reflects the concentration at which a compound, when diluted from a DMSO stock, begins to precipitate in an aqueous environment like cell culture medium. This is often more relevant for screening assays than thermodynamic equilibrium solubility.[7][8][9]

Protocol:

  • Preparation: In a clear 96-well plate, add 98 µL of Phosphate-Buffered Saline (PBS) or serum-free cell culture medium to multiple wells.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the first well (final concentration: 400 µM, DMSO: 2%). Mix thoroughly by pipetting.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate.

  • Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.[9]

  • Detection: Measure the absorbance at a wavelength between 600-650 nm using a plate reader. A significant increase in absorbance compared to the vehicle control (2% DMSO in buffer) indicates the formation of precipitate. The highest concentration without a significant increase in absorbance is the estimated kinetic solubility.

G cluster_prep Stock Preparation cluster_assay Solubility Assay weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 20 mM) weigh->dissolve add_stock Add DMSO Stock (1:50 Dilution) dissolve->add_stock plate Add Buffer to 96-well Plate plate->add_stock serial_dilute Perform Serial Dilutions add_stock->serial_dilute incubate Incubate (1-2h) serial_dilute->incubate read Read Absorbance (650 nm) incubate->read analyze analyze read->analyze Determine Highest Soluble Concentration

Caption: Workflow for Kinetic Solubility Determination.

Section 2: Cytotoxicity Profiling: Defining the Working Concentration Range

Before assessing the specific biological functions of the compound, it is imperative to determine the concentration range that does not cause significant cell death. This ensures that any observed effects in functional assays are due to specific pharmacological activity and not a general cytotoxic response. A standard approach is to perform a dose-response analysis and determine the IC50 (half-maximal inhibitory concentration) for cell viability.[10][11]

Foundational Cytotoxicity Assays

We recommend using at least two different cytotoxicity assays that measure distinct cellular processes. This provides a more comprehensive picture of the compound's effect on cell health.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[12][13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[14][15]

  • LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (a hallmark of necrosis or late apoptosis).[16][17]

Protocol 2.1.1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cell line for your research) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-3-(pentanoylamino)benzoic acid in culture medium. A common starting range is a log or half-log dilution series from 100 µM down to 0.1 µM.[18] Remove the old medium from the cells and add the compound-containing medium.

    • Controls: Include "untreated" wells (cells with medium only) and "vehicle control" wells (cells with medium containing the highest concentration of DMSO used, typically <0.5%).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[12][14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

Protocol 2.1.2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often useful to run this assay in parallel on a separate plate.

  • Controls: In addition to untreated and vehicle controls, include a "Maximum LDH Release" control. About 45 minutes before the end of the incubation, add a lysis solution (provided in most commercial kits) to these wells to completely lyse the cells.[17]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Stop the reaction by adding 50 µL of stop solution (often 1M acetic acid).[19] Measure the absorbance at 490 nm.[16]

G cluster_curve a b c d e f g X_axis Log [Compound Concentration] Y_axis Cell Viability (%) IC50_line IC50_label Y50_line

Caption: Conceptual Dose-Response Curve for IC50 Determination.

Section 3: Protocols for Functional Characterization

Once a non-cytotoxic concentration range is established (typically concentrations well below the IC50 value), functional assays can be performed. Based on the chemical scaffolds of similar benzoic acid derivatives, we propose investigating potential anti-inflammatory and pro-apoptotic activities.

Assessment of Anti-Inflammatory Activity via Nitric Oxide Inhibition

A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[20] The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.[21]

Cell System: RAW 264.7 murine macrophages. Inducer: Lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid. Incubate for 1 hour.

  • Stimulation: Add LPS to all wells except the negative control, to a final concentration of 1 µg/mL.[20][21]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 100 µL of the supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[21]

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.[21]

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB p50/p65 IKK->IkB_NFkB:f0 NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Nucleus Nucleus DNA DNA NFkB_nuc->DNA iNOS iNOS Gene Transcription DNA->iNOS IkB_NFkB:f0->IkB degradation

Caption: Simplified Canonical NF-κB Signaling Pathway.

Assessment of Apoptosis-Inducing Activity via Caspase-3/7 Activation

Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis. Their activation is a reliable marker of programmed cell death.

Cell System: A relevant cancer cell line (e.g., MCF-7, HCT116). Inducer: The compound itself.

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (for luminescent or fluorescent assays) and treat with a dose-range of the compound as described in Protocol 2.1.1. Incubate for a suitable period (e.g., 12, 24, or 48 hours).

    • Controls: Include untreated, vehicle, and a positive control (e.g., Staurosporine or Etoposide).

  • Reagent Addition: Equilibrate the plate and the caspase assay reagent (e.g., Caspase-Glo® 3/7) to room temperature.[22][23]

  • Lysis and Substrate Cleavage: Add 100 µL of the caspase reagent directly to each well. This single reagent typically contains a cell lysis buffer and a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence).[22]

  • Incubation: Mix the contents by shaking on an orbital shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.[24]

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[23]

Section 4: Data Analysis and Interpretation

  • Data Normalization: For viability assays, normalize the data to the controls.

    • % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) * 100

  • Dose-Response Curves: Plot the normalized response (e.g., % Viability, % NO Inhibition) against the logarithm of the compound concentration.[11]

  • IC50/EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic [4PL] curve fit) to determine the IC50 (for inhibition) or EC50 (for activation) value from the sigmoidal dose-response curve.[10][11] Software such as GraphPad Prism or R are standard tools for this analysis.

Conclusion

This document outlines a systematic and robust methodology for the initial in vitro characterization of 4-Methyl-3-(pentanoylamino)benzoic acid. By first establishing solubility and a non-toxic working concentration range, researchers can proceed with confidence to functional assays. The provided protocols for assessing cytotoxicity, anti-inflammatory, and pro-apoptotic potential serve as a solid foundation for uncovering the compound's pharmacological profile. Adherence to these structured workflows, including the diligent use of appropriate controls, will ensure the generation of high-quality, reproducible data, paving the way for further investigation in the drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • PeerJ. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • In Vitro Dose-Response Analysis: Integrating Theory, Automation, and Modern Workflows. (n.d.). Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Determination of Intracellular Compound Concentrations. Retrieved from [Link]

  • ResearchGate. (2017). Which concentrations-steps are the best for a series for screen in in vitro experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process?. Retrieved from [Link]

  • YouTube. (2020). In virto Anti inflammatory assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • eScholarship.org. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]

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  • PubMed. (n.d.). Antileukemic and cytogenetic effects of modified and non-modified esteric steroidal derivatives of 4-methyl-3-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA). Retrieved from [Link]

  • PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]

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Method

Comprehensive Guide to the Laboratory Handling and Storage of 4-Methyl-3-(pentanoylamino)benzoic acid

An Application Note and Protocol for Researchers Abstract This document provides a detailed guide for the safe handling, storage, and use of 4-Methyl-3-(pentanoylamino)benzoic acid (C₁₃H₁₇NO₃) in a laboratory setting. As...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for the safe handling, storage, and use of 4-Methyl-3-(pentanoylamino)benzoic acid (C₁₃H₁₇NO₃) in a laboratory setting. As a specialized organic compound, likely utilized in targeted research and drug development, understanding its physicochemical properties and potential hazards is paramount for ensuring experimental integrity and personnel safety. This guide synthesizes data from established chemical databases and general safety protocols for related chemical classes, such as aromatic amines and carboxylic acids, to offer field-proven insights and robust procedures. Protocols for preparing standard solutions are provided, alongside recommendations for waste disposal and spill management.

Compound Identification and Physicochemical Properties

4-Methyl-3-(pentanoylamino)benzoic acid is a bifunctional organic molecule, incorporating both a carboxylic acid group and an amide linkage. This structure suggests specific chemical behaviors that dictate its handling and storage requirements. The presence of the aromatic ring, the acidic proton of the carboxyl group, and the amide functionality are key determinants of its reactivity and solubility.

Table 1: Compound Identifiers and Structural Information [1]

Parameter Value Source
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acid LexiChem
Synonyms 4-methyl-3-pentanamidobenzoic acid Depositor-Supplied
CAS Number 915921-34-5 EPA DSSTox
Molecular Formula C₁₃H₁₇NO₃ PubChem
Molecular Weight 235.28 g/mol PubChem
Canonical SMILES CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C OEChem

| InChIKey | KGWLPOUJWIZHEV-UHFFFAOYSA-N | InChI |

Table 2: Computed Physicochemical Properties [1]

Property Value Notes & Implications
XLogP3 2.1 Indicates moderate lipophilicity; likely soluble in organic solvents.
Hydrogen Bond Donors 2 The carboxylic acid and amide groups can donate protons.
Hydrogen Bond Acceptors 3 The carbonyl oxygens and amide nitrogen can accept protons.
Rotatable Bond Count 5 Indicates conformational flexibility.
Topological Polar Surface Area 66.4 Ų Suggests moderate cell permeability potential.

| pKa (Predicted) | ~4-5 (Carboxylic Acid) | The carboxyl group is acidic and will be deprotonated at physiological pH. |

Hazard Identification and Safety Precautions

2.1 GHS Hazard Classification (Inferred)

Based on analogous compounds, the following GHS classifications should be assumed until specific data becomes available:

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2]

    • H317: May cause an allergic skin reaction.[3][7]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][8]

2.2 Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to hazard control must be implemented. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls Elimination Elimination (e.g., Design experiment to avoid use) Substitution Substitution (e.g., Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume hood, glove box) Admin Administrative Controls (e.g., SOPs, training, designated areas) PPE Personal Protective Equipment (e.g., Gloves, lab coat, safety glasses)

Caption: Hierarchy of safety controls, from most to least effective.

2.3 Required Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance data.

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn.[9]

  • Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved N95 dust mask or a respirator may be necessary. All work with powders should be performed in a certified chemical fume hood to minimize inhalation risk.[8]

2.4 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[8]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of 4-Methyl-3-(pentanoylamino)benzoic acid and to prevent hazardous situations.

3.1 Recommended Storage Conditions

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable unless otherwise specified by the supplier. Avoid exposure to extreme heat or rapid temperature changes.[10]

  • Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture and air.

  • Light: Store in a dark place or use an amber-colored vial to protect from light, which can potentially catalyze degradation over long periods.

  • Labeling: All containers must be clearly labeled with the full chemical name, date received, and any hazard warnings.[11]

3.2 Chemical Incompatibility

The bifunctional nature of this molecule necessitates careful segregation from incompatible materials.

  • Strong Oxidizing Agents: Avoid storage with strong oxidizers, as they can react exothermically with the organic components of the molecule.

  • Strong Bases: The carboxylic acid moiety will react with strong bases. While this is often a desired reaction for solubilization, uncontrolled mixing can generate heat.

  • Strong Acids: The amide linkage could be susceptible to acid-catalyzed hydrolysis, especially when heated over extended periods.[12] This would cleave the molecule into 3-amino-4-methylbenzoic acid and pentanoic acid.

Laboratory Protocols

These protocols provide a framework for the common laboratory use of this compound. Always perform a dry run of any new procedure and adapt it as necessary for your specific experimental context.

4.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is an excellent solvent for many moderately polar organic compounds and is compatible with many biological assays. Its high boiling point also minimizes solvent evaporation.

Materials:

  • 4-Methyl-3-(pentanoylamino)benzoic acid (MW: 235.28 g/mol )

  • Anhydrous, analytical grade DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Vortex mixer

  • Pipettes and safety bulb

Solution_Prep_Workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization A 1. Calculate Mass Target: 10 mM in 10 mL Mass = 0.01 L * 0.01 mol/L * 235.28 g/mol = 0.0235 g = 23.5 mg B 2. Weigh Compound Accurately weigh ~23.5 mg using an analytical balance. A->B C 3. Transfer to Flask Quantitatively transfer the solid to a 10 mL volumetric flask. B->C D 4. Add Solvent & Dissolve Add ~7-8 mL of DMSO. Vortex until fully dissolved. C->D E 5. Bring to Final Volume Add DMSO to the 10 mL mark. Invert flask several times to mix. D->E F 6. Label and Store Label with name, concentration, date, and solvent. Store properly. E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support guide for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific N-acylation reaction. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route.

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid is typically achieved via the acylation of 3-amino-4-methylbenzoic acid with pentanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride.[1][2][3] While straightforward in principle, success is contingent on careful control of reaction parameters to mitigate side reactions and maximize yield and purity.

Pre-Reaction & Reagent Preparation: FAQs

This section addresses critical considerations before initiating the synthesis, as reagent quality and setup are foundational to a successful outcome.

Q1: What are the critical quality parameters for my starting materials, 3-amino-4-methylbenzoic acid and pentanoyl chloride?

A1: The purity of your starting materials is paramount.

  • 3-Amino-4-methylbenzoic acid: This starting material should be a fine, free-flowing powder. Discoloration (e.g., brown or grey tints) can indicate oxidation or the presence of impurities, which may interfere with the reaction or complicate purification. Its purity can be confirmed by melting point analysis (literature value: 164-166 °C) and spectroscopy.[4] This compound serves as an intermediate in the synthesis of various pharmaceuticals and dyes.[4]

  • Pentanoyl Chloride (Valeryl Chloride): This is a highly reactive and moisture-sensitive reagent.[5][6][7] It should be a clear, colorless to pale yellow liquid.[5][6] A darker color or fuming upon opening suggests decomposition, likely due to hydrolysis from atmospheric moisture. Hydrolysis produces pentanoic acid and HCl, which will consume the base and reduce the effective concentration of your acylating agent.[5][7][8] Always use a freshly opened bottle or a recently distilled batch for best results.

Q2: How should I handle the highly reactive and moisture-sensitive pentanoyl chloride?

A2: Pentanoyl chloride is corrosive and reacts readily with water.[5][6][7] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use.[9] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from ambient moisture. Use dry syringes or cannulas for transfers.

Q3: Which solvent system and base are optimal for this Schotten-Baumann type reaction?

A3: The choice of solvent and base is critical for managing reagent solubility and neutralizing the HCl byproduct.

  • Solvent: A biphasic system or an aprotic organic solvent is typically used.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or acetone can be effective.[10] The starting material, 3-amino-4-methylbenzoic acid, has limited solubility in many non-polar solvents but is soluble in polar organics like acetone and hot alcohol.[11]

    • Biphasic System: A classic Schotten-Baumann setup uses an organic solvent (like DCM or ether) with an aqueous solution of a base (like NaOH or NaHCO₃).[1][12] This allows the product to remain in the organic phase while the base neutralizes the HCl in the aqueous phase.

  • Base: The base neutralizes the HCl generated during the reaction.[2] This is crucial because without a base, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[2]

    • Inorganic Bases (e.g., NaOH, K₂CO₃): Used in aqueous or biphasic systems. They are cost-effective and efficient.

    • Organic Bases (e.g., Pyridine, Triethylamine (TEA)): Used in anhydrous, single-phase organic systems.[12][13] They act as both a base and sometimes as a nucleophilic catalyst. Pyridine is a common choice for acylations.[14]

Reaction Execution: Troubleshooting Common Issues

Problems that arise during the reaction are often related to reaction kinetics, side reactions, or reagent stoichiometry.

Q4: My reaction is sluggish, or the starting material is not being consumed (monitored by TLC). What are the likely causes?

A4: This common issue can usually be traced to one of several factors:

  • Amine Protonation: Insufficient or slow addition of the base can lead to a drop in pH, protonating the nucleophilic amine group into a non-nucleophilic ammonium salt. Ensure at least one equivalent of base is present for each equivalent of HCl produced.

  • Hydrolysis of Pentanoyl Chloride: If anhydrous conditions were not strictly maintained, your pentanoyl chloride may have hydrolyzed before it could react with the amine.[13]

  • Poor Solubility: The starting material, 3-amino-4-methylbenzoic acid, may not be fully dissolved in the chosen solvent system, reducing the effective concentration of the nucleophile. Consider a co-solvent or a different solvent system to improve solubility.

  • Low Temperature: While the reaction is often exothermic, running it at too low a temperature (e.g., an ice bath) might slow the rate significantly. Most acylations of this type proceed well at room temperature.[3]

Q5: I'm observing a very low yield of my product. How can I improve it?

A5: Low yield is often a result of competing side reactions or loss of product during work-up.

  • Primary Cause - Acyl Chloride Hydrolysis: The most significant competing reaction is the hydrolysis of pentanoyl chloride to pentanoic acid.[7][8] To mitigate this, ensure rigorous anhydrous conditions and consider adding the pentanoyl chloride slowly to a solution of the amine and base, so it reacts with the amine immediately upon addition.

  • Sub-optimal Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the pentanoyl chloride can help drive the reaction to completion, but a large excess will lead to more hydrolysis and purification challenges.

  • Inefficient Work-up: The product has both an acidic (carboxylic acid) and an amide group. During an aqueous work-up, the pH must be carefully controlled. Acidifying the solution (e.g., to pH 2-3) will protonate the carboxylate, making the product less water-soluble and allowing it to be extracted into an organic solvent or to precipitate.

Q6: What are the primary side products, and how can I minimize their formation?

A6: The main side products are typically unreacted starting material and pentanoic acid.

  • Unreacted 3-amino-4-methylbenzoic acid: Minimized by using a slight excess of pentanoyl chloride and ensuring efficient mixing and optimal reaction time.

  • Pentanoic Acid: This forms from the hydrolysis of pentanoyl chloride.[5][7] It can be removed during work-up. By washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic pentanoic acid will be converted to its water-soluble carboxylate salt and partitioned into the aqueous layer. The desired product, being a weaker acid, may remain in the organic layer under these conditions, though careful pH monitoring is advised.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

G cluster_start 1. Reagents cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A 3-Amino-4-methylbenzoic acid E Combine Amine, Base, Solvent Under Inert Atmosphere A->E B Pentanoyl Chloride F Slowly Add Pentanoyl Chloride (0°C to RT) B->F C Base (e.g., Pyridine) C->E D Anhydrous Solvent (e.g., DCM) D->E E->F G Stir for 2-12h Monitor by TLC F->G H Quench Reaction (e.g., with H₂O) G->H I Acidify with HCl (aq) to pH 2-3 H->I J Extract with Organic Solvent (e.g., Ethyl Acetate) I->J K Dry Organic Layer (e.g., Na₂SO₄) & Evaporate J->K L Crude Product K->L M Recrystallization (e.g., Ethanol/Water) L->M N Pure Crystalline Product M->N O Characterization (NMR, IR, MP) N->O

Caption: General experimental workflow for the synthesis.

Work-up and Purification Guidance

Proper isolation and purification are essential for obtaining a high-purity final product.

Q7: What is the recommended procedure for isolating the crude product after the reaction is complete?

A7:

  • Quench: If using an organic base like pyridine, the reaction can be quenched by adding water or dilute acid.

  • Acidify: Carefully add aqueous HCl (e.g., 1M or 2M) to the mixture until the pH is acidic (pH 2-3). This step is crucial as it protonates the carboxylic acid group, rendering the product insoluble in the aqueous phase. The product will either precipitate out or be ready for extraction.

  • Isolate/Extract:

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then dried.

    • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude solid.

Q8: I'm struggling with the recrystallization. Can you provide a step-by-step protocol and suggest suitable solvents?

A8: Recrystallization is an excellent method for purifying the final product, leveraging differences in solubility at different temperatures.[15][16][17]

  • Solvent Selection: An ideal solvent will dissolve the product well when hot but poorly when cold.[16][18] For benzoic acid derivatives, polar solvents are often effective.[15][18] Good starting points for 4-Methyl-3-(pentanoylamino)benzoic acid would be:

    • Aqueous ethanol

    • Aqueous isopropanol

    • Ethyl acetate/Hexane mixture

  • Step-by-Step Protocol (using Aqueous Ethanol):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely.

    • To the hot solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[15][16]

    • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Q9: My final product has a persistent yellow or brown tint. How can I decolorize it?

A9: A colored tint often indicates the presence of minor, highly conjugated impurities or oxidation products.[19][20] This can often be remedied during recrystallization by adding a small amount of activated carbon (charcoal) to the hot, dissolved solution.[16][19] The colored impurities adsorb onto the surface of the carbon. The mixture should then be hot filtered through a pad of celite or fluted filter paper to remove the carbon before allowing the solution to cool and crystallize.[19]

Product Characterization & Data Interpretation

Confirming the structure and purity of the final compound is the last critical step.

Table 1: Physicochemical and Spectroscopic Data
PropertyExpected Value/Observation
Molecular Formula C₁₃H₁₇NO₃[21]
Molecular Weight 235.28 g/mol [21]
Appearance White to off-white crystalline solid
Melting Point Dependent on purity; should be a sharp range
IR Spectroscopy (cm⁻¹) ~3300 (N-H stretch), 3300-2500 (broad, O-H of carboxylic acid), ~1690-1710 (C=O of carboxylic acid), ~1660-1680 (C=O of amide I band)
¹H NMR (typical shifts) Signals for pentanoyl chain (triplet, sextet, triplet), methyl group on ring (singlet), aromatic protons (doublets, singlet), amide N-H (singlet, broad), carboxylic acid O-H (singlet, very broad)

Q10: How do I interpret the analytical data (IR, NMR) to confirm the successful synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid?

A10:

  • Infrared (IR) Spectroscopy:

    • Confirmation of Reaction: The key is to look for the appearance of the amide functional group and the retention of the carboxylic acid. You should see a sharp N-H stretch around 3300 cm⁻¹ and a strong amide C=O (Amide I) band around 1660-1680 cm⁻¹. The disappearance of the characteristic primary amine stretches from the starting material (typically two sharp peaks) is a strong indicator of reaction completion.

    • Retention of Carboxylic Acid: A very broad O-H stretch from 3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ confirm the carboxylic acid group is intact.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should be able to integrate and assign all protons. Look for the characteristic signals of the n-butyl group from the pentanoyl chain (a triplet around 0.9 ppm, and two multiplets between 1.3-2.4 ppm). The aromatic region will show signals corresponding to the three protons on the benzene ring. The methyl group on the ring will be a singlet around 2.2-2.5 ppm. The amide N-H and carboxylic acid O-H protons will appear as broad singlets that are exchangeable with D₂O.

    • ¹³C NMR: The spectrum should show 13 distinct carbon signals (unless there is accidental overlap), including the two carbonyl carbons (amide and carboxylic acid) in the 165-175 ppm region.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

G cluster_problem Problem Diagnosis cluster_causes Potential Causes cluster_solutions Solutions & Checks P1 Low or No Product Formation C1 Reagent Issue? P1->C1 Check C2 Condition Issue? P1->C2 Check C3 Solubility Issue? P1->C3 Check S1 Check Pentanoyl Chloride (hydrolyzed?) C1->S1 Investigate S2 Check Starting Amine Purity C1->S2 Investigate S3 Verify Base Stoichiometry (>1 eq.) C2->S3 Investigate S4 Ensure Anhydrous Conditions (dry glassware, inert atm.) C2->S4 Investigate S5 Check Reaction Temperature (is it too low?) C2->S5 Investigate S6 Change Solvent or Add Co-solvent C3->S6 Investigate

Caption: A decision tree for troubleshooting low product yield.

References
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Grokipedia. (n.d.). Pentanoyl chloride.
  • Wikipedia. (2023). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. ACS Publications. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Pentanoyl chloride. Retrieved from [Link]

  • Filo. (n.d.). Explain why the acylation of aniline is not possible.
  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides). Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • YouTube. (2020). Tylenol - Acylation and De-acylation of Anilines. Retrieved from [Link]

  • Reactory. (n.d.). Reaction of pentanoyl chloride, water. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • PubMed. (2001). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase. Retrieved from [Link]

  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 4-Aminobenzoic acid (YMDB00493). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-3-(pentanoylamino)benzoic acid

Introduction Welcome to the technical support guide for the purification of 4-Methyl-3-(pentanoylamino)benzoic acid (CAS No. 915921-34-5).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-Methyl-3-(pentanoylamino)benzoic acid (CAS No. 915921-34-5). This molecule is a substituted N-acylated aminobenzoic acid, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The purification of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. Its structure, featuring both a carboxylic acid and an amide group, presents unique challenges that require a well-designed purification strategy.

This guide provides field-proven insights and detailed protocols to help you troubleshoot common issues and achieve high purity. We will delve into the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.

Compound Profile & Physicochemical Properties

Understanding the properties of 4-Methyl-3-(pentanoylamino)benzoic acid is the first step toward a successful purification.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds.
XLogP3 2.1[1]
Hydrogen Bond Donors 2 (from -COOH and -NH)[1]
Hydrogen Bond Acceptors 3 (from C=O and -OH)[1]

Note: Experimental data such as melting point and precise solubility are not widely published. These should be determined empirically for your specific crude material.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Problem 1: My crude product is an oil or waxy solid that won't crystallize properly.

Likely Cause: This issue, often called "oiling out," typically occurs for two main reasons:

  • High Impurity Load: The presence of unreacted starting materials (e.g., 4-methyl-3-aminobenzoic acid, pentanoyl chloride/anhydride) or by-products significantly depresses the melting point of the mixture, causing it to separate as a liquid phase from the cooling solvent.

  • Inappropriate Solvent Choice: The boiling point of the chosen recrystallization solvent may be higher than the melting point of your impure product. The compound dissolves at high temperature and then melts instead of crystallizing as it cools.

Solution Pathway:

  • Initial Cleanup via Extraction: Before attempting recrystallization, perform an aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Wash with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted 4-methyl-3-aminobenzoic acid by converting it to its water-soluble hydrochloride salt.

    • Base Wash: Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted pentanoic acid (if pentanoyl anhydride was used or acyl chloride hydrolyzed) and the carboxylic acid product itself. Caution: Your product will move to the aqueous layer. You must then re-acidify the aqueous layer to pH ~2-3 to precipitate your product, which can then be filtered or extracted back into an organic solvent. This acid-base extraction is a powerful purification step.

  • Solvent System Optimization for Recrystallization:

    • Use a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

    • Common choices for similar N-acylated aromatic acids include ethanol/water, methanol/water, or ethyl acetate/heptane mixtures.[2]

    • Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point. Then, slowly add the "poor" solvent (e.g., water) dropwise until persistent cloudiness appears. Add a few drops of the good solvent to redissolve, then allow the mixture to cool slowly.

Problem 2: After recrystallization, my product purity is still low (<95% by HPLC), and I see persistent side-products.

Likely Cause: Co-precipitation of structurally similar impurities. The most likely impurities are the starting amine (3-amino-4-methylbenzoic acid) and potentially a di-acylated by-product where the amine has reacted twice.

Solution Pathway:

  • Verify Workup: Ensure the acid/base extraction described in Problem 1 was performed correctly. The basic wash is crucial for removing unreacted acidic starting material.

  • Consider Column Chromatography: If recrystallization and extraction fail, flash column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The polarity can be increased by adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This keeps the carboxylic acid protonated, minimizing tailing on the silica gel. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Analytical Validation: Use HPLC-UV as the primary tool to assess purity. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a standard method for such compounds.[3]

FAQ 1: What is the most common synthetic route, and what impurities should I expect?

The most common method for this synthesis is the Schotten-Baumann reaction, involving the acylation of 3-amino-4-methylbenzoic acid with pentanoyl chloride in the presence of a base.[4]

Expected Impurities:

  • Unreacted 3-amino-4-methylbenzoic acid: A polar, amphoteric compound.

  • Unreacted Pentanoyl Chloride / Pentanoic Acid: The acyl chloride is highly reactive and will hydrolyze to pentanoic acid if water is present.

  • Di-acylated Product: If conditions are too harsh, the amide nitrogen could potentially be acylated a second time, though this is less common.

  • Base and Salts: Residual base (e.g., triethylamine, pyridine) and their hydrochloride salts.[]

The purification strategy must be designed to remove these specific impurities.

FAQ 2: Can I purify this compound without chromatography?

Yes, for many applications, a carefully executed series of extractions followed by an optimized recrystallization can yield a product of >98% purity. The key is the acid-base extraction, which leverages the different pKa values of the product, starting materials, and by-products to selectively partition them between organic and aqueous phases.

Purification Workflow & Decision Tree

The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup recryst Recrystallization (e.g., EtOH/Water) workup->recryst Primary Path chrom Column Chromatography (Silica Gel) workup->chrom If Oily / Complex analysis Purity Analysis (HPLC, NMR, MP) recryst->analysis chrom->analysis analysis->recryst <98%, Re-crystallize analysis->chrom Impurities Persist pure Pure Product (>98%) analysis->pure Purity OK

Caption: General purification workflow for 4-Methyl-3-(pentanoylamino)benzoic acid.

TroubleshootingTree start Start: Crude Product is_solid Is it a solid? start->is_solid oily Problem: Oily / Waxy is_solid->oily No recryst_attempt Action: Attempt Recrystallization is_solid->recryst_attempt Yes extraction Action: Perform Acid/Base Extraction oily->extraction extraction->recryst_attempt is_pure Purity > 98% by HPLC? recryst_attempt->is_pure success Success: Pure Product is_pure->success Yes low_purity Problem: Low Purity is_pure->low_purity No chromatography Action: Column Chromatography low_purity->chromatography chromatography->is_pure

Caption: Decision tree for troubleshooting purification challenges.

Detailed Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This protocol is the recommended first approach for purifying the crude product from a typical Schotten-Baumann synthesis.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 150 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 0.5 M HCl (2 x 50 mL). This step removes residual amine starting material and any organic bases like pyridine or triethylamine. Discard the aqueous layers.

  • Base Extraction: Extract the organic layer with 1 M sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) solution (3 x 50 mL). Your target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer. The organic layer, containing neutral impurities (like a di-acylated by-product), can be discarded.

    • Expert Tip: Combine all aqueous extracts. If there is any uncertainty, a small sample of the organic layer can be taken, solvent evaporated, and checked by TLC or HPLC to ensure the product has been fully extracted.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A precipitate of your pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Recrystallization: Transfer the damp solid to a flask. Add a minimal amount of hot ethanol or methanol to dissolve it completely. Slowly add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of alcohol to clarify and then allow the solution to cool slowly to room temperature, and finally in an ice bath for 30 minutes.

  • Final Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 40-50 °C to a constant weight.

  • Validation: Check the purity by HPLC and measure the melting point. A sharp melting point indicates high purity.

References

  • Benchchem. (n.d.). Challenges in the scale-up of amide synthesis processes.
  • Google Patents. (1974). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid.

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Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methyl-3-(p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methyl-3-(pentanoylamino)benzoic acid synthesis. As Senior Application Scientists, we combine technical precision with practical field experience to address common challenges encountered during this synthetic process.

Overview of the Synthesis

The primary route for synthesizing 4-Methyl-3-(pentanoylamino)benzoic acid involves the acylation of 4-amino-3-methylbenzoic acid with pentanoyl chloride. This amidation reaction, while straightforward in principle, is sensitive to various experimental parameters that can significantly impact the final yield and purity of the product. Key to a successful synthesis is the careful control of reaction conditions to favor the desired amide formation while minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield, or I am recovering mostly unreacted starting material (4-amino-3-methylbenzoic acid). What are the potential causes and solutions?

  • Answer: Low yields in this amidation can stem from several factors:

    • Inactive Reagents: Pentanoyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to pentanoic acid, which is unreactive under these conditions. Ensure you are using a fresh or properly stored bottle of pentanoyl chloride. The purity of the 4-amino-3-methylbenzoic acid is also critical, as impurities can interfere with the reaction.[1][2]

    • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. While the reaction is often exothermic, maintaining a slightly elevated temperature (e.g., 50-100°C) can be beneficial, with gradual addition of the acylating agent to control the exotherm.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Poor Nucleophilicity of the Amine: The amine group on 4-amino-3-methylbenzoic acid can be protonated if the reaction medium becomes acidic, rendering it non-nucleophilic. The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[4][5] It is essential to include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to scavenge this HCl and maintain a neutral or slightly basic environment.[2][6]

Issue 2: Formation of Multiple Products or Impurities

  • Question: My TLC and/or NMR analysis indicates the presence of significant impurities or multiple products in my crude reaction mixture. How can I improve the selectivity of the reaction?

  • Answer: The formation of side products is a common challenge. Here are some potential causes and their solutions:

    • Over-acylation: It is possible for the carboxylic acid group of the starting material or product to react with the pentanoyl chloride to form a mixed anhydride, or for the amine to be di-acylated, although the latter is less likely under standard conditions. Using a stoichiometric amount or only a slight excess of pentanoyl chloride can minimize these side reactions.

    • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the pentanoyl chloride, leading to the formation of an ester byproduct.[4] Using an inert, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or chlorobenzene is recommended.[3][7]

    • Hydrolysis of Acyl Chloride: As mentioned previously, hydrolysis of pentanoyl chloride to pentanoic acid is a common issue. The presence of pentanoic acid in the final product can complicate purification. Ensuring anhydrous reaction conditions is paramount.[8]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: Effective purification is key to obtaining a high-purity final product.

    • Work-up Procedure: After the reaction is complete, a standard work-up procedure involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted pentanoyl chloride (as pentanoic acid) and the carboxylic acid product if it is deprotonated. A final wash with brine helps to remove residual water.

    • Recrystallization: Recrystallization is often an effective method for purifying the crude product.[6] Suitable solvents for recrystallization include ethanol, methanol, or ethyl acetate/hexane mixtures. The choice of solvent will depend on the solubility of the product and impurities.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the product from less polar impurities and more polar starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic protocol for this reaction?

    • A1: A general procedure involves dissolving 4-amino-3-methylbenzoic acid and a non-nucleophilic base (like triethylamine, ~1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and pentanoyl chloride (~1.05 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The work-up typically involves washing with dilute acid and base, followed by drying the organic layer and removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

  • Q2: What are the key safety precautions for this synthesis?

    • A2: Pentanoyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used are often flammable and should be handled with care, away from ignition sources.

  • Q3: Can I use pentanoic acid directly with a coupling agent instead of pentanoyl chloride?

    • A3: Yes, this is a viable alternative and can be a milder approach. Common coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be used to facilitate the amide bond formation between 4-amino-3-methylbenzoic acid and pentanoic acid.[9][10] This method avoids the generation of HCl and the use of the highly reactive pentanoyl chloride.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity of 4-Methyl-3-(pentanoylamino)benzoic acid can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point.

Visualizing the Workflow

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 4-amino-3-methylbenzoic acid C₈H₉NO₂ Reaction Reactant1->Reaction Reactant2 Pentanoyl chloride C₅H₉ClO Reactant2->Reaction Product 4-Methyl-3-(pentanoylamino)benzoic acid C₁₃H₁₇NO₃ Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Reaction->Product Acylation

Caption: General reaction scheme for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Troubleshooting Logic

Troubleshooting_Workflow cluster_checks cluster_solutions Start Low Yield or Incomplete Reaction Reagent_Check Check Reagent Quality (Pentanoyl Chloride, Amine) Start->Reagent_Check Possible Cause Condition_Check Review Reaction Conditions (Temp, Time, Solvent) Start->Condition_Check Possible Cause Base_Check Verify Base Presence & Stoichiometry Start->Base_Check Possible Cause Sol_Reagent Use Fresh/Pure Reagents Reagent_Check->Sol_Reagent Solution Sol_Condition Optimize Temp/Time; Use Anhydrous Solvent Condition_Check->Sol_Condition Solution Sol_Base Ensure >1 eq. of Non-nucleophilic Base Base_Check->Sol_Base Solution End Improved Yield Sol_Reagent->End Re-run Experiment Sol_Condition->End Re-run Experiment Sol_Base->End Re-run Experiment

Caption: A workflow for troubleshooting low yield in the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert and aprotic to prevent side reactions with the acyl chloride.
Base Triethylamine or Pyridine (1.1 - 1.2 equivalents)Scavenges the HCl byproduct, preventing protonation of the starting amine.
Temperature 0 °C to Room Temperature (initial addition at 0°C)Controls the initial exothermic reaction and minimizes side product formation.
Acylating Agent Pentanoyl Chloride (1.0 - 1.1 equivalents)A slight excess ensures complete consumption of the limiting amine.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and hydrolyzing the acyl chloride.

Detailed Experimental Protocol

Materials:

  • 4-amino-3-methylbenzoic acid

  • Pentanoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-amino-3-methylbenzoic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add pentanoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Smolecule. (2023, August 16). 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid.
  • Benchchem. (n.d.).
  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.
  • Chem-Impex. 4-Amino-3-methylbenzoic acid.
  • NIH. (2021, November 17).
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. 4-(Acetylamino)-3-methylbenzoic acid.
  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Science and Education Publishing.
  • Reddit. (2024, October 9). Struggling with amide coupling.
  • Biosynth.
  • PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester.
  • The Royal Society of Chemistry.
  • ChemicalBook. 4-(Methylamino)benzoic acid synthesis.
  • Organic Syntheses Procedure. 4-nonylbenzoic acid.
  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • PubChem. 4-Chloro-3-methylpentanoyl chloride.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
  • NIH. (2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)
  • Khan Academy.
  • Benchchem.
  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • PubMed.
  • Smolecule. (2023, August 19). Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Benchchem. Technical Support Center: 4-Benzoylbenzoic Acid Synthesis.
  • Benchchem. optimizing reaction conditions for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester synthesis.
  • Benchchem. An In-depth Technical Guide on the Initial Synthesis Pathways for 4-(5-methyl-3-isoxazolyl)Benzoic Acid.
  • PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity.
  • ResearchGate. (2025, October 15). (PDF) 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid.
  • PubMed. (2022, June 20). Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli.

Sources

Optimization

Technical Support Center: Optimizing Experimental Conditions for 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support center for the synthesis and purification of 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the experimental workflow. The following question-and-answer format directly addresses specific issues to ensure a smooth and successful synthesis.

Section 1: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid is typically achieved through the N-acylation of 4-amino-3-methylbenzoic acid with pentanoyl chloride. This seemingly straightforward reaction can present several challenges. This section will address common questions and troubleshooting strategies.

Frequently Asked Questions (FAQs) - Synthesis

Q1: I am seeing a low yield of my desired product. What are the most likely causes?

A1: Low yields in this acylation reaction can stem from several factors, primarily related to reagent quality and reaction conditions.[1] Here are the key aspects to investigate:

  • Moisture Sensitivity of Pentanoyl Chloride: Pentanoyl chloride is highly reactive towards water and will readily hydrolyze to pentanoic acid, rendering it inactive for the acylation reaction.[2][3][4][5] Ensure that your pentanoyl chloride is fresh or has been properly stored under anhydrous conditions.

  • Purity of Starting Materials: Impurities in the 4-amino-3-methylbenzoic acid can interfere with the reaction. It is advisable to check the purity of the starting material by techniques like NMR or melting point analysis before use.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side reaction is the reaction of the amine with the hydrochloric acid (HCl) byproduct, which forms an ammonium salt and deactivates the amine.[6]

Q2: What is the optimal solvent and temperature for this reaction?

A2: The choice of solvent is critical to ensure that both the starting material and the acylating agent are soluble. A common solvent for this type of reaction is an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize side reactions. The temperature can then be gradually allowed to warm to room temperature.

Q3: How can I prevent the deactivation of the amine starting material by the HCl byproduct?

A3: The HCl generated during the reaction can protonate the amino group of the starting material, rendering it non-nucleophilic.[6] To counteract this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture to scavenge the HCl. It is crucial to use a stoichiometric amount of the base relative to the pentanoyl chloride.

Troubleshooting Guide - Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of pentanoyl chloride.Use fresh, anhydrous pentanoyl chloride and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivation of the amine by HCl.Add a non-nucleophilic base like triethylamine to the reaction mixture.
Poor solubility of starting materials.Choose an appropriate aprotic solvent like DCM or THF. Gentle warming can be attempted, but monitor for side reactions.
Multiple Spots on TLC Indicating Side Products Reaction temperature is too high.Maintain a low temperature (0 °C) during the addition of pentanoyl chloride.
Presence of impurities in starting materials.Purify the starting materials before the reaction.
Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve 4-amino-3-methylbenzoic acid and triethylamine in anhydrous DCM reaction_step Cool to 0°C and add pentanoyl chloride dropwise start->reaction_step Under N2 atmosphere stir Stir at room temperature reaction_step->stir Monitor by TLC quench Quench with dilute HCl stir->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: A typical workflow for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Section 2: Purification of 4-Methyl-3-(pentanoylamino)benzoic acid

Purification is a critical step to obtain the final product with high purity. Recrystallization is the most common and effective method for purifying solid organic compounds like 4-Methyl-3-(pentanoylamino)benzoic acid.[7][8]

Frequently Asked Questions (FAQs) - Purification

Q1: How do I choose the right solvent for recrystallization?

A1: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7] For N-acylated aminobenzoic acids, common solvent systems include ethanol/water, ethyl acetate/hexane, or toluene. It is often a matter of empirical testing to find the optimal solvent or solvent pair.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[7][9] To resolve this, you can try:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a different solvent system: A solvent with a lower boiling point might be more suitable.

  • Adding more of the "good" solvent: If using a mixed solvent system, adding a small amount more of the solvent in which the compound is more soluble can sometimes prevent oiling out.

Q3: The purity of my product is still low after recrystallization. What are my options?

A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. A silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.[8]

Troubleshooting Guide - Purification
Issue Potential Cause Recommended Solution
No Crystal Formation Too much solvent was used.Reduce the solvent volume by evaporation and allow the solution to cool again.[9]
The solution is not supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
"Oiling Out" Rapid cooling of the solution.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Inappropriate solvent choice.Experiment with different recrystallization solvents or solvent pairs.[9]
Low Recovery of Product The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at room temperature or cool the solution for a longer period in an ice bath.
Experimental Workflow: Purification

Purification_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in a minimum amount of hot solvent cool_slowly Allow to cool slowly to room temperature dissolve->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath If necessary filter Collect crystals by vacuum filtration ice_bath->filter wash_crystals Wash with cold solvent filter->wash_crystals dry_crystals Dry the crystals wash_crystals->dry_crystals

Sources

Troubleshooting

Technical Support Center: Stability of 4-Methyl-3-(pentanoylamino)benzoic acid in Solution

Welcome to the technical support center for 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in experimental settings. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your results.

While specific stability data for 4-Methyl-3-(pentanoylamino)benzoic acid is not extensively published, its chemical structure—containing a secondary amide linkage and a benzoic acid moiety—provides a strong basis for predicting its stability profile based on well-established chemical principles.[1][2][3] The primary liability of this molecule is the amide bond, which is susceptible to hydrolysis under both acidic and basic conditions.[2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.

Q1: I'm observing a progressive loss of my compound's activity in my multi-day cell culture experiment. What's happening?

A1: This is a classic sign of compound degradation in an aqueous environment. The most probable cause is the hydrolysis of the amide bond in your 4-Methyl-3-(pentanoylamino)benzoic acid, especially in buffered cell culture media, which is typically held at a physiological pH (~7.4) and 37°C for extended periods.

  • Causality: Amide bonds, while relatively stable, can undergo slow hydrolysis in aqueous solutions.[1][4] The rate of this hydrolysis is dependent on pH, temperature, and buffer components.[5][6] At 37°C, even at a neutral pH, significant degradation can occur over 24-72 hours, leading to a decrease in the concentration of the active parent compound and a subsequent loss of biological effect.

  • Troubleshooting Steps:

    • Confirm Instability: Perform a simple stability test. Incubate your compound in the cell culture media under the same conditions as your experiment (37°C, 5% CO2) but without cells. Take samples at different time points (e.g., 0, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Mitigation Strategy - Fresh Dosing: If instability is confirmed, the most effective solution is to replace the media and re-dose with freshly prepared compound every 12-24 hours. This ensures a more consistent concentration of the active compound throughout your experiment.

    • Consider a Pro-drug Strategy: If frequent re-dosing is not feasible, a medicinal chemistry approach to modify the compound for enhanced stability might be necessary for future studies.

Q2: I've prepared a working solution of my compound in a phosphate buffer (pH 7.4) and now I see a precipitate. Why did this happen?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue related to solubility, not necessarily stability. This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[7][8]

  • Causality: The carboxylic acid group on your molecule means its solubility is pH-dependent.[9] In its protonated form (at acidic pH), it is less polar and may have lower aqueous solubility. As the pH increases above its pKa, it becomes deprotonated to the more soluble carboxylate salt. However, the overall molecule still has significant non-polar character, limiting its absolute solubility in water.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound.[7]

    • Optimize pH: Test the solubility in buffers of slightly different pH values (e.g., 7.8, 8.0) to see if increasing the ionization of the carboxylic acid group improves solubility without compromising biological activity.[7][9]

    • Use Co-solvents: If your experimental system allows, the inclusion of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) in the final buffer can help maintain solubility.

    • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, vortex well, and then add this intermediate solution to the remaining buffer.[7]

Q3: My HPLC/LC-MS analysis of a stored solution shows a new, more polar peak appearing over time. What is this unknown peak?

A3: This new, more polar peak is very likely the hydrolysis product of your parent compound: 3-amino-4-methylbenzoic acid .

  • Causality: The hydrolysis of the amide bond in 4-Methyl-3-(pentanoylamino)benzoic acid cleaves the molecule into two fragments: pentanoic acid and 3-amino-4-methylbenzoic acid. The resulting primary amine on the benzoic acid ring is significantly more polar than the original secondary amide, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Workflow: The diagram below outlines a systematic approach to identifying the source of degradation.

    Caption: Troubleshooting workflow for identifying degradation products.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for solid 4-Methyl-3-(pentanoylamino)benzoic acid?

A4: As a solid, the compound is likely stable for an extended period. For long-term storage, keep the powder in a tightly sealed vial in a desiccator at -20°C.[10] This protects it from moisture, which could slowly hydrolyze the compound over time, and from light, which could cause photodegradation.

Q5: Which solvent is best for preparing a concentrated stock solution for long-term storage?

A5: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for long-term storage of stock solutions.[11][12]

  • Rationale: DMSO is an aprotic, non-reactive solvent that can be obtained in a highly anhydrous state. The absence of water is critical to prevent hydrolysis of the amide bond during storage.

  • Best Practices:

    • Use high-purity, anhydrous DMSO.

    • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous solutions.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture.[10] DMSO is hygroscopic and will absorb water from the air if left open.[13]

    • Store aliquots at -20°C or -80°C for up to 6 months.[10]

Q6: How does pH affect the stability of my compound in aqueous solutions?

A6: The stability of the amide bond is highly pH-dependent.[5][6] Hydrolysis can be catalyzed by both acid and base.[2][3]

  • Acidic Conditions (pH < 4): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][14]

  • Neutral Conditions (pH ~ 6-8): The rate of hydrolysis is generally at its minimum in the neutral pH range, but it is not zero.[1]

  • Basic Conditions (pH > 9): The hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[14][15]

The table below summarizes the expected relative stability across different pH ranges.

pH RangeConditionPrimary MechanismExpected Stability
< 4AcidicAcid-catalyzed hydrolysisLow
4 - 8Near-NeutralUncatalyzed hydrolysisHighest (but not absolute)
> 8BasicBase-catalyzed hydrolysisLow

Experimental Protocols

Protocol 1: Forced Degradation Study to Confirm Hydrolysis Pathway

This protocol is a forced degradation (or stress testing) study designed to rapidly generate degradation products and confirm the stability-indicating nature of your analytical method.[16][17][18]

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 4-Methyl-3-(pentanoylamino)benzoic acid in acetonitrile or methanol.

  • Stress Conditions:

    • Prepare three vials:

      • Acidic: 1 mL of stock solution + 9 mL of 0.1 M HCl.

      • Basic: 1 mL of stock solution + 9 mL of 0.1 M NaOH.

      • Neutral: 1 mL of stock solution + 9 mL of HPLC-grade water.

    • Prepare a "time zero" (T=0) sample by immediately taking an aliquot from the Neutral vial and neutralizing/quenching it as described in step 4.

  • Incubation:

    • Loosely cap the vials and place them in a heating block or water bath at 60-80°C for 4-8 hours.[16] The goal is to achieve 10-30% degradation of the parent compound.[19]

  • Sampling and Quenching:

    • After incubation, cool the vials to room temperature.

    • Take a 100 µL aliquot from each vial.

    • Acidic sample: Neutralize with 100 µL of 0.1 M NaOH.

    • Basic sample: Neutralize with 100 µL of 0.1 M HCl.

    • Neutral sample: Add 100 µL of water.

    • Dilute all samples to a final concentration suitable for your analytical method (e.g., 10-50 µM) with your mobile phase.

  • Analysis:

    • Analyze the T=0 and stressed samples by a validated HPLC-UV or LC-MS method.

    • Expected Result: You should observe a significant decrease in the peak area of the parent compound in the acidic and basic samples compared to the T=0 sample. Concurrently, you should see a new, earlier-eluting peak corresponding to the mass of 3-amino-4-methylbenzoic acid, confirming hydrolysis as the primary degradation pathway.

References

  • Cravatt, B.F., et al. (2008). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of Organic Chemistry. Available at: [Link]

  • Wolfenden, R., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Chemical Science. Available at: [Link]

  • Alsante, K.M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. Available at: [Link]

  • Gao, J., et al. (2021). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

  • Captivate Bio. Small Molecules Handling and Storage Guide. Available at: [Link]

  • Kühn, B., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

  • Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Available at: [Link]

  • Waybright, T.J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Kamberi, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • Waybright, T.J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Reddit. Need help with drug compound precipitating out of solution. Available at: [Link]

  • BioProcess International. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ResearchGate. N-Glucosides of Aminobenzoic Acids and Aminophenols. Available at: [Link]

  • ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase?. Available at: [Link]

  • YouTube. How to conduct forced degradation study?. Available at: [Link]

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. Available at: [Link]

  • Szewczuk, A., & Wellman-Bednawska, M. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Clinica Chimica Acta. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester. Available at: [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • PubChem. 4-[3-Methyl-1-(methylamino)butan-2-yl]benzoic acid. Available at: [Link]

  • ResearchGate. I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Available at: [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results with 4-Methyl-3-(pentanoylamino)benzoic acid

A Note to the Investigator: The compound 4-Methyl-3-(pentanoylamino)benzoic acid is a specialized molecule and not extensively documented in public literature.[1] This guide is designed to serve as a first-principles-bas...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Investigator: The compound 4-Methyl-3-(pentanoylamino)benzoic acid is a specialized molecule and not extensively documented in public literature.[1] This guide is designed to serve as a first-principles-based troubleshooting resource for researchers like you who are navigating the complexities of working with novel chemical entities. The principles outlined here are derived from established knowledge of related benzoic acid and amide-containing compounds and are intended to provide a logical framework for interpreting unexpected experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your research with 4-Methyl-3-(pentanoylamino)benzoic acid. Each question is designed to guide you from an unexpected result to a logical set of next steps.

Synthesis & Purification Issues

Question: My synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid resulted in a low yield and multiple unidentified spots on my TLC plate. What are the likely side reactions, and how can I optimize the purification?

Answer: Low yields and multiple byproducts are common when synthesizing novel amide compounds. The primary reaction, an amide coupling between 3-amino-4-methylbenzoic acid and pentanoyl chloride (or a related activated pentanoic acid), has several potential pitfalls.

Plausible Side Reactions:

  • Diacylation: The starting amine could react with two equivalents of the pentanoylating agent.

  • Incomplete Reaction: Unreacted 3-amino-4-methylbenzoic acid may remain.

  • Hydrolysis: The activated pentanoic acid or pentanoyl chloride can hydrolyze back to pentanoic acid, especially if trace amounts of water are present.

  • Polymerization: Under certain conditions, intermolecular reactions could lead to oligomeric species.

Troubleshooting Workflow:

cluster_synthesis Synthesis Optimization cluster_purification Purification Strategy cluster_analysis Characterization Start Low Yield & Impurities OptimizeCoupling Optimize Coupling Reagents (e.g., HATU, DCC/DMAP) Start->OptimizeCoupling ControlTemp Control Reaction Temperature (Run at 0°C to RT) Start->ControlTemp InertAtmosphere Ensure Inert Atmosphere (N2 or Ar to prevent hydrolysis) Start->InertAtmosphere Purify Purification Challenge OptimizeCoupling->Purify ControlTemp->Purify InertAtmosphere->Purify ColumnChromatography Flash Column Chromatography (Gradient: Hexanes/Ethyl Acetate) Purify->ColumnChromatography Recrystallization Recrystallization (e.g., from Ethanol/Water or Toluene) Purify->Recrystallization PrepHPLC Preparative HPLC (For high purity final product) Purify->PrepHPLC Characterize Confirm Structure & Purity ColumnChromatography->Characterize Recrystallization->Characterize PrepHPLC->Characterize NMR 1H & 13C NMR Characterize->NMR MS LC-MS or HRMS Characterize->MS HPLC Analytical HPLC (>95% purity) Characterize->HPLC

Caption: Troubleshooting workflow for synthesis and purification.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent mixture, gradually increasing the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.

  • Analysis: Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Solubility & Stability Issues

Question: I'm having difficulty dissolving my purified 4-Methyl-3-(pentanoylamino)benzoic acid in standard aqueous buffers for my cell-based assays. It crashes out of solution. How can I improve its solubility?

Answer: This is a very common challenge with novel small molecules. The molecule has both a lipophilic pentanoyl chain and a polar carboxylic acid group, leading to amphipathic character that can complicate solubility.

Key Considerations:

  • pKa of the Carboxylic Acid: The benzoic acid moiety will have a pKa around 4-5.[2] At physiological pH (~7.4), it should be deprotonated and negatively charged, which generally aids aqueous solubility. However, the lipophilic regions of the molecule can still drive aggregation.

  • LogP: The calculated XLogP3 is 2.1, indicating moderate lipophilicity.[1] This suggests that while it has some water solubility, it will also readily partition into non-polar environments.

Solubility Troubleshooting Steps:

StepActionRationale
1 Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM). This is the standard first step for most small molecules in drug discovery.
2 Test Serial Dilutions: Perform serial dilutions of the DMSO stock directly into your final aqueous assay buffer. Visually inspect for precipitation at each concentration.
3 Utilize a Co-solvent: If precipitation occurs at your desired final concentration, try using a co-solvent like ethanol or a surfactant like Tween-20 in your buffer system, if your assay permits.
4 pH Adjustment: Ensure your final buffer pH is at least 1.5-2 units above the pKa of the carboxylic acid (i.e., pH > 6.5) to maintain its deprotonated, more soluble state.
5 Consider Formulation Aids: For more challenging cases, formulation with cyclodextrins can encapsulate the lipophilic portion of the molecule and improve aqueous solubility.

Stability Note: Amide bonds are generally stable, but the compound should be stored as a solid in a cool, dry, dark place. Solutions, especially in aqueous buffers, should be prepared fresh for each experiment to avoid potential hydrolysis over time.

Unexpected Biological Results

Question: In my cellular assay, 4-Methyl-3-(pentanoylamino)benzoic acid is showing an unexpected bell-shaped dose-response curve. What could be causing this?

Answer: A bell-shaped (or biphasic) dose-response curve is a classic sign of complex biological or biochemical behavior.[3] It suggests that the observed effect increases with concentration up to a certain point, after which the effect decreases as the concentration continues to rise.

Potential Causes & Investigative Actions:

Start Bell-Shaped Dose-Response Curve Observed Cause1 Compound Aggregation at High Concentrations Start->Cause1 Cause2 Off-Target Effects Start->Cause2 Cause3 Assay Interference Start->Cause3 Cause4 Cytotoxicity Start->Cause4 Action1 Test with 0.1% Triton X-100 (Detergent disrupts aggregates) Cause1->Action1 Action2 Run a Target-Agnostic Screen (e.g., Proteomics, Transcriptomics) Cause2->Action2 Action3 Perform Assay Controls (e.g., Luciferase counter-screen) Cause3->Action3 Action4 Run a Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cause4->Action4

Caption: Investigating a bell-shaped dose-response curve.

  • Colloidal Aggregation: At higher concentrations, many organic molecules can form aggregates that non-selectively sequester and inhibit proteins, leading to artifacts.[3] This is a major source of false positives in early drug discovery.

    • How to Test: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the bell-shaped curve disappears or shifts significantly, aggregation is the likely culprit.

  • Off-Target Effects: The compound may have a secondary, lower-affinity target that, when engaged at high concentrations, produces an opposing biological effect.

  • Cytotoxicity: At high concentrations, the compound may be causing cell death, which would naturally lead to a decrease in the measured signal in many assay formats.

    • How to Test: Run a standard cytotoxicity assay (like an MTT or CellTiter-Glo assay) in parallel with your primary experiment, using the same cell line and compound concentrations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Methyl-3-(pentanoylamino)benzoic acid that I should be aware of?

A1: The molecule has three key functional groups that dictate its chemical and biological properties:

  • Benzoic Acid: A carboxylic acid attached to a benzene ring. This group is acidic (pKa ~4-5) and serves as a key hydrogen bond donor and acceptor.[2]

  • Amide Linkage: A stable, planar group that provides structural rigidity. The amide N-H is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These are critical for molecular recognition.[4][5]

  • N-pentanoyl group and Methyl group: These aliphatic groups increase the lipophilicity of the molecule, influencing its solubility and ability to cross cell membranes.

Q2: How can I confirm the identity and purity of the batch I have synthesized or purchased?

A2: A three-pronged approach is essential for definitive characterization:

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (Expected: C13H17NO3, MW: 235.28 g/mol ).[1] High-Resolution Mass Spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is crucial to confirm the structure. You should expect to see distinct signals for the aromatic protons, the aliphatic protons of the pentanoyl chain, the methyl group, and the amide N-H proton.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run with a UV detector is the gold standard for determining purity. For use in biological assays, a purity of >95% is strongly recommended.

Q3: Are there any known metabolites of similar compounds that I should consider?

A3: While no specific metabolism data exists for this exact compound, we can infer likely metabolic pathways based on its structure. The human metabolite of a related compound, 4-amino-3-methylbenzoic acid, is known to be the N-acetylated version, 4-(Acetylamino)-3-methylbenzoic acid.[6] Therefore, you should consider the following potential metabolic transformations for your compound:

  • Amide Hydrolysis: Cleavage of the pentanoylamino bond to yield 3-amino-4-methylbenzoic acid and pentanoic acid.

  • Oxidation: Hydroxylation could occur on the benzene ring or along the pentanoyl chain.

  • Conjugation: The carboxylic acid group is a prime site for glucuronidation, a common phase II metabolic reaction to increase water solubility and facilitate excretion.

References

  • PubChem Compound Summary for CID 17126931, 4-Methyl-3-(pentanoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Aegis Sciences Corporation. (n.d.). Definitive Testing – Interpreting Unexpected Results. [Link]

  • ResearchGate. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

  • Ramirez, A. H., et al. (2010). Identifying Unpredicted Drug Benefit through Query of Patient Experiential Knowledge: A Proof of Concept Web‐Based System. Clinical and Translational Science, 3(2), 98–103. [Link]

  • ClinicalTrials.gov. (n.d.). How to Read Study Results. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). [Link]

  • Shameer, K., et al. (2013). A system for identifying and investigating unexpected response to treatment. Journal of the American Medical Informatics Association, 20(e1), e147–e156. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(21), 3911. [Link]

  • Foley, C. A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(13), 6887–6904. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

  • Ghavalkar, N., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(9), 4275–4326. [Link]

  • Google Patents. (n.d.).
  • PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Taber, D. F., Nelson, J. D., & Northrop, J. P. (2006). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 83(11), 1676. [Link]

  • Kumar, A., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 11(10), 4339. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. National Institute of Standards and Technology. [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Al-Masoudi, N. A., et al. (2014). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 19(7), 9033–9047. [Link]

  • ResearchGate. (n.d.). Synthesis and biological importance of amide analogues. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support center for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the acylation of 3-amino-4-methylbenzoic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthesis and avoid common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most probable causes?

A1: Low yield in this acylation is a frequent issue, typically stemming from two primary competing reactions involving your electrophile, pentanoyl chloride.

  • Cause 1: Hydrolysis of Pentanoyl Chloride: Pentanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the inert pentanoic acid.[1][2][3][4] This depletes your acylating agent. This is especially problematic under aqueous basic conditions.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using an organic base like triethylamine or pyridine, ensure they are freshly distilled or from a sealed, dry bottle.

      • Reagent Quality: Use freshly opened or distilled pentanoyl chloride. Older bottles may have already absorbed atmospheric moisture.

      • Biphasic Conditions (Schotten-Baumann): If using aqueous base (e.g., NaOH), the reaction must be vigorous and biphasic.[5][6] The goal is for the amine to react with the acyl chloride at the organic/aqueous interface faster than the bulk hydrolysis can occur.

  • Cause 2: Inactivation of the Nucleophile: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[3][7] In the absence of a sufficient amount of base, this HCl will protonate the amino group of your starting material, 3-amino-4-methylbenzoic acid. The resulting ammonium salt is no longer nucleophilic and will not react with the pentanoyl chloride.

    • Troubleshooting:

      • Stoichiometry of Base: At least two equivalents of base are required when using an organic base (e.g., triethylamine). One equivalent neutralizes the generated HCl, and the other acts as a catalyst and scavenger. When using a base like NaOH in a Schotten-Baumann setup, it should be in sufficient excess to maintain an optimal pH.[5][7][8]

Q2: My final product is difficult to purify. I see multiple spots on my TLC analysis. What are these impurities?

A2: The impurity profile can tell you exactly which side reaction is dominating. Let's analyze a typical TLC plate (eluting with a moderately polar solvent system like Ethyl Acetate/Hexanes):

  • Impurity at the Baseline (High Polarity): This is almost certainly unreacted 3-amino-4-methylbenzoic acid . Its zwitterionic character makes it very polar. Its presence indicates an incomplete reaction (see Q1).

  • Impurity with a Polarity Similar to the Product: This is often pentanoic acid , the hydrolysis product of pentanoyl chloride.[3][4] Co-elution can be a significant purification challenge.

    • Troubleshooting & Purification: An acidic wash during workup is ineffective as both the desired product and the impurity are carboxylic acids. A mild basic wash (e.g., dilute NaHCO₃ solution) will extract both into the aqueous layer. Re-acidification will precipitate both. The most effective removal method is often column chromatography, carefully selecting the solvent system to maximize separation.

  • Impurity that is a Less Polar "Smear" or Spot: This may indicate the formation of a mixed anhydride . The carboxylic acid of either the starting material or the product can be acylated by pentanoyl chloride to form a highly reactive anhydride. This species can lead to various byproducts, including oligomers.

    • Troubleshooting: This is more likely to occur under anhydrous conditions with an organic base. Ensure slow, controlled addition of the pentanoyl chloride, preferably at a reduced temperature (0 °C), to allow the more nucleophilic amine to react preferentially.

Q3: I am considering using a peptide coupling reagent like EDC or DCC instead of pentanoyl chloride. What are the pros and cons?

A3: Using coupling reagents is an excellent alternative strategy, particularly for sensitive substrates, but it introduces a different set of considerations.

  • Pros:

    • Milder Conditions: Avoids the generation of HCl and the use of a highly reactive, moisture-sensitive acyl chloride.[9][10]

    • Reduced Hydrolysis: The reaction is typically run under anhydrous conditions, minimizing water-related side reactions.[11]

    • High Chemoselectivity: Coupling reagents are designed to activate carboxylic acids specifically for reaction with amines, preventing side reactions at other functional groups.

  • Cons:

    • Byproduct Removal: Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is poorly soluble and can be removed by filtration.[12] However, water-soluble carbodiimides like EDC produce soluble urea byproducts that must be removed via aqueous extraction during workup.[12][13]

    • Side Reactions: The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common side reaction that halts the desired amide formation.[13][14] Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress this and minimize potential racemization if chiral centers are present.[12][15]

    • Cost and Atom Economy: Acyl chlorides are often less expensive and more atom-economical than complex coupling reagents.

Decision Matrix: Acyl Chloride vs. Coupling Reagent

FeaturePentanoyl Chloride MethodCarbodiimide (EDC/DCC) Method
Reactivity Very High (Moisture Sensitive)Moderate (More Controlled)
Key Side Reaction Hydrolysis to Pentanoic AcidN-Acylurea Formation
Byproducts HCl (requires base)Urea derivative (requires filtration/extraction)
Conditions Often Biphasic (Schotten-Baumann) or Strictly AnhydrousStrictly Anhydrous
Cost Generally LowerGenerally Higher
Best For Robust, scalable synthesis where cost is a factor.Small-scale, sensitive substrates, or when avoiding harsh conditions is critical.

Reaction Pathway & Side Reaction Mechanisms

To visualize the process, let's examine the intended reaction and the primary off-target pathways using reaction diagrams.

Main_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction cluster_end Products SM1 3-Amino-4-methyl- benzoic acid Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Pentanoyl Chloride SM2->Intermediate Base Base (e.g., Et3N) Base->SM1 Maintains nucleophilicity Product 4-Methyl-3-(pentanoylamino)- benzoic acid Intermediate->Product Collapse & Proton Transfer Byproduct [Base-H]+Cl-

Caption: Desired acylation pathway via nucleophilic substitution.

Side_Reaction_Hydrolysis SM2 Pentanoyl Chloride Hydrolysis_Product Pentanoic Acid (Impurity) SM2->Hydrolysis_Product Hydrolysis Water H₂O (Trace Moisture) Water->Hydrolysis_Product HCl HCl

Caption: Hydrolysis of pentanoyl chloride, a major side reaction.

Side_Reaction_Anhydride cluster_reactants Reactants Product_Acid Product or Starting Material (-COOH group) Anhydride Mixed Anhydride Intermediate Product_Acid->Anhydride Acylation of Carboxylate SM2 Pentanoyl Chloride SM2->Anhydride Oligomer Oligomers / Byproducts Anhydride->Oligomer Further Reaction

Caption: Potential formation of a mixed anhydride side product.

Validated Experimental Protocols

Protocol 1: Schotten-Baumann Conditions

This protocol is robust and effective for gram-scale synthesis, leveraging a biphasic system to minimize hydrolysis of the acyl chloride.[5][6][16]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylbenzoic acid (1.0 equiv.) in 1 M aqueous sodium hydroxide (NaOH) solution (2.5 equiv.). Cool the flask in an ice bath to 0-5 °C.

  • Addition: In a separate flask, dissolve pentanoyl chloride (1.1 equiv.) in an inert organic solvent like dichloromethane (DCM) or diethyl ether.

  • Reaction: Add the pentanoyl chloride solution to the vigorously stirring aqueous solution of the amine dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup (Isolation):

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove any unreacted base, followed by a brine wash. Discard the organic layer which contains byproducts.

    • Carefully acidify the primary aqueous layer with concentrated HCl with cooling until the pH is ~2-3. The desired product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain the final product.

Protocol 2: Anhydrous Conditions with Organic Base

This protocol is suitable for smaller-scale reactions or when substrate sensitivity to water is a concern.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend 3-amino-4-methylbenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (2.2 equiv.). Cool the mixture to 0 °C.

  • Addition: Add pentanoyl chloride (1.1 equiv.) dropwise via syringe over 30 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup (Isolation):

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain some pentanoic acid if any moisture was present. Purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate with 1% acetic acid) to ensure sharp peaks for the acidic compounds.

References

  • Grokipedia. (n.d.). Pentanoyl chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Request PDF. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • CymitQuimica. (n.d.). CAS 638-29-9: Pentanoyl chloride.
  • Wikipedia. (n.d.). Pentanoyl chloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • JoVE. (2023).
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Carbodiimide.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
  • Reactory. (n.d.).
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?.

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Optimization

Technical Support Center: Improving the Solubility of 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 4-Methyl-3-(pentanoylamino)benzoic acid. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Understanding the Molecule: 4-Methyl-3-(pentanoylamino)benzoic acid

Before diving into solubilization strategies, it's crucial to understand the physicochemical properties of 4-Methyl-3-(pentanoylamino)benzoic acid. Its structure, containing a carboxylic acid group, an amide linkage, and an aromatic ring, dictates its solubility behavior.[1] The carboxylic acid provides a handle for pH-dependent solubility, while the pentanoylamino and methyl groups contribute to its lipophilicity.

Molecular Structure:

  • IUPAC Name: 4-methyl-3-(pentanoylamino)benzoic acid[1]

  • Molecular Weight: 235.28 g/mol [1]

  • Predicted XLogP3: 2.1 (indicating moderate lipophilicity)[1]

This structure suggests that the compound is likely a poorly water-soluble weak acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-Methyl-3-(pentanoylamino)benzoic acid.

Q1: My compound won't dissolve in aqueous buffers. What is the first thing I should try?

A1: pH Adjustment

Given the presence of a carboxylic acid group, the primary and most straightforward approach is to adjust the pH of your aqueous solution.[2][]

  • The "Why": Weakly acidic compounds, like this one, are significantly more soluble at a pH above their acid dissociation constant (pKa).[4] At a higher pH, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[5]

  • Troubleshooting Protocol:

    • Start by preparing a slurry of your compound in deionized water.

    • Gradually add a base, such as 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring.

    • Monitor the pH and observe for dissolution. The goal is to find the minimum pH at which your desired concentration is fully dissolved.

    • Be mindful that excessive pH levels might not be compatible with your experimental system (e.g., cell culture).

Q2: I've tried pH adjustment, but the solubility is still insufficient for my needs, or a high pH is not suitable for my experiment. What's next?

A2: Co-solvents

If pH modification alone is insufficient or incompatible, the use of co-solvents is a widely adopted strategy.[6][7][8]

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[7][9] This makes the environment more favorable for dissolving hydrophobic molecules.[6][10]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)[]

  • Experimental Workflow:

A workflow for optimizing co-solvent concentration.

  • Considerations: The choice and concentration of a co-solvent should be carefully considered, as they can impact the stability of your compound and the biological system you are working with.[7] Always run appropriate vehicle controls in your experiments.

Q3: My application requires a solid dosage form, or I need to avoid organic solvents. What are my options?

A3: Advanced Formulation Strategies

For applications demanding higher concentrations or avoiding organic solvents, several advanced formulation techniques can be employed. These are particularly relevant in drug development.[11][12][13]

Technique Mechanism of Solubility Enhancement Key Advantages Considerations
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher solubility than the crystalline form.[14][15][16][17]Significant increase in dissolution rate and bioavailability.[18]Physical stability of the amorphous form needs to be monitored.
Cyclodextrin Complexation The hydrophobic part of the drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves water solubility.[19][20][21][][23]Can be used for oral and parenteral formulations; masks taste.[]Stoichiometry of the complex and binding affinity are important.
Nanosuspensions The particle size of the drug is reduced to the sub-micron range, which increases the surface area and dissolution velocity.[24][25][26][27]Applicable for drugs poorly soluble in both aqueous and organic media; suitable for various administration routes.[25]Requires specialized equipment for production; physical stability (particle growth) must be controlled.[28]
Use of Surfactants Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its solubility in an aqueous medium.[29][30][31][32]Effective at low concentrations.Potential for toxicity depending on the surfactant and its concentration.
Q4: How do I choose the right surfactant for my compound?

A4: Surfactant Selection

The choice of surfactant depends on the properties of your compound and the requirements of your experiment. For a carboxylic acid-containing molecule, both non-ionic and anionic surfactants could be effective.

  • Non-ionic surfactants (e.g., Polysorbates, Poloxamers) are generally less toxic and widely used in pharmaceutical formulations.

  • Anionic surfactants may interact favorably with the carboxylate form of the molecule.[33]

  • Experimental Protocol for Surfactant Screening:

    • Prepare stock solutions of various surfactants in your desired aqueous buffer.

    • Add increasing concentrations of each surfactant to a slurry of your compound.

    • Equilibrate the samples (e.g., by shaking for 24-48 hours).

    • Filter the samples to remove undissolved compound.

    • Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Logical Relationships in Solubility Enhancement

The decision-making process for improving the solubility of 4-Methyl-3-(pentanoylamino)benzoic acid can be visualized as follows:

Solubility_Enhancement A Initial State: Poor Aqueous Solubility B pH Adjustment A->B C Co-solvent Addition B->C Failure/Incompatible I Desired Solubility Achieved B->I Success D Advanced Formulations C->D Failure/Incompatible C->I Success E Solid Dispersions D->E F Cyclodextrin Complexation D->F G Nanosuspensions D->G H Surfactants D->H E->I F->I G->I H->I

A decision tree for selecting a solubility enhancement strategy.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Thakkar, H., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Ancient Science of Life, 39(4), 236.
  • Gould, S., & Scott, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • Ganta, S., & Amiji, M. (2008). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 127(3), 282-284.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]

  • Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Available from: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Semantic Scholar. Available from: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • 4-Methyl-3-(pentanoylamino)benzoic acid | C13H17NO3 | CID 17126931 - PubChem. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available from: [Link]

  • solubility enhancement -by pH change & complexation | PPT - Slideshare. Available from: [Link]

  • PH adjustment: Significance and symbolism. Available from: [Link]

  • Co-solvent: Significance and symbolism. Available from: [Link]

  • How does pH affect solubility? - askIITians. Available from: [Link]

  • 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli. Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Carboxylates - Surfactants - chemicalindustriessecrets.com. Available from: [Link]

  • 21.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4) - Cheméo. Available from: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available from: [Link]

  • Solubilization of Selected Free Fatty Acids in Palm Oil by Biodegradable Ethoxylated Surfactants. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo. Available from: [Link]

Sources

Troubleshooting

Minimizing experimental variability with 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support center for 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-3-(pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize experimental variability when working with this and structurally related N-acyl aminobenzoic acids. While this molecule may not be extensively characterized in the public domain, its structural motifs are common in pharmacologically active compounds, such as histone deacetylase (HDAC) inhibitors.[1][2][3][4][5] This guide leverages established principles for working with poorly soluble, bioactive small molecules to ensure the generation of robust and reproducible data.

Part 1: Foundational Knowledge & Core Principles

Understanding the Compound: What to Expect

4-Methyl-3-(pentanoylamino)benzoic acid possesses a combination of a carboxylic acid group, an amide linkage, and aromatic and aliphatic regions. This structure suggests several key physicochemical properties that can influence experimental outcomes:

  • Limited Aqueous Solubility: The presence of the aromatic ring and the pentanoyl chain contributes to its hydrophobic character, likely resulting in poor solubility in aqueous buffers.[6]

  • Potential for Off-Target Effects: The carboxylic acid moiety can interact with various biological targets.

  • pH-Dependent Behavior: The benzoic acid group's charge state will change with pH, potentially affecting solubility, cell permeability, and target engagement.

The Self-Validating Experiment: A Core Tenet

Every protocol described herein is built upon the principle of self-validation. This means incorporating controls and systematic checks at each stage to ensure that the observed results are a true reflection of the compound's activity and not an artifact of experimental conditions.

Part 2: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing inconsistent results in my cell-based assays. What are the likely sources of variability?

Inconsistent results with compounds like 4-Methyl-3-(pentanoylamino)benzoic acid often stem from issues related to its solubility and handling.

Underlying Cause: Precipitation of the compound in your stock solutions or in the cell culture medium is a primary culprit.[6] This leads to an unknown and variable final concentration of the dissolved, active compound in your assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Solutions:

  • Visual Inspection: Carefully inspect your stock solutions and final assay wells for any signs of precipitation (cloudiness, crystals).

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[7]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • Use gentle warming (to 37°C) and sonication to aid dissolution.[6]

    • Always vortex the stock solution before making dilutions.

  • Working Solution Preparation:

    • When diluting the stock into your aqueous assay buffer or cell culture medium, add the stock solution to the aqueous solution while vortexing to minimize immediate precipitation.

    • Do not exceed the compound's solubility limit in the final medium. It's crucial to experimentally determine this limit.

Q2: My compound shows high activity in a biochemical assay but weak or no activity in a cell-based assay. Why the discrepancy?

This common issue often points to problems with cell permeability, compound stability, or efflux by cellular transporters.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.1. Increase incubation time. 2. Use a cell line with known higher permeability or lower efflux pump expression. 3. Consider formulation strategies (e.g., with cyclodextrins), though these require careful validation.
Compound Instability The compound may be unstable in the cell culture medium (e.g., hydrolysis of the amide bond).1. Perform a stability study of the compound in your cell culture medium over the time course of your experiment using LC-MS analysis. 2. If unstable, reduce the incubation time or consider a fresh media change with the compound during the experiment.
Active Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.1. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored. 2. Use cell lines with varying levels of efflux pump expression.
Q3: I'm seeing toxicity in my vehicle control wells. What's going on?

Toxicity in vehicle controls can invalidate your experimental results. The most common cause is an excessive concentration of the organic solvent used to dissolve your compound.

Troubleshooting Steps:

  • Calculate Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[7]

  • Run a Vehicle Titration: Before starting your compound experiments, perform a dose-response curve with the vehicle alone to determine the highest non-toxic concentration for your cells.

  • Check for Contamination: Ensure your solvent is of high purity and has not been contaminated.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a plausible mechanism of action for 4-Methyl-3-(pentanoylamino)benzoic acid?

A: While the specific targets of this compound are not well-documented, its structure, particularly the N-acyl aminobenzoic acid core, is found in a class of compounds known as histone deacetylase (HDAC) inhibitors.[1][2][3][4][5] HDACs are enzymes that play a crucial role in gene regulation. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Therefore, a reasonable starting point for investigation would be to assess its activity against HDACs.

Q: How should I store 4-Methyl-3-(pentanoylamino)benzoic acid?

A: As a solid, it should be stored in a cool, dry, and dark place. In solution (e.g., dissolved in DMSO), it is best to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always confirm the stability of the compound in your chosen solvent over time.

Q: What quality control measures should I take before starting my experiments?

A: It is critical to confirm the identity and purity of your compound.

  • Identity Confirmation: Use techniques like NMR or mass spectrometry to confirm the chemical structure.

  • Purity Assessment: HPLC is a standard method to determine the purity of the compound. Impurities can lead to confounding results.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to ensure the consistent and reliable preparation of your compound for in vitro assays.

Materials:

  • 4-Methyl-3-(pentanoylamino)benzoic acid (solid)

  • DMSO (anhydrous, cell culture grade)

  • Sterile microcentrifuge tubes

  • Sonicator bath

  • Vortex mixer

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh out a sufficient amount of 4-Methyl-3-(pentanoylamino)benzoic acid.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-3 minutes.

    • If dissolution is incomplete, sonicate in a water bath for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • Aliquot into smaller volumes and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in DMSO to create a range of stock concentrations for your experiment.

    • For the final dilution into your aqueous buffer or cell culture medium, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation.

Protocol 2: Cell-Based Assay for Assessing Cytotoxicity (e.g., MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of 4-Methyl-3-(pentanoylamino)benzoic acid on a cancer cell line.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Prepare Compound Dilutions B->C D Treat Cells with Compound (and Vehicle Control) C->D E Incubate for Desired Time (e.g., 48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow for a typical cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed your chosen cancer cell line into a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and resume logarithmic growth for 24 hours.[7]

  • Compound Preparation: Prepare a series of dilutions of 4-Methyl-3-(pentanoylamino)benzoic acid in cell culture medium from your DMSO stock solutions. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value.

Self-Validation Checks:

  • Vehicle Control: Confirms that the solvent is not causing toxicity.

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's performance.

  • Untreated Control: Represents 100% cell viability.

References

  • 4-Methyl-3-(pentanoylamino)benzoic acid | C13H17NO3 | CID 17126931. PubChem. [Link]

  • Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. PubMed. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. PubMed. [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]

  • Inhibitors of Histone Deacetylase as New Anticancer Agents. Scilit. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. National Center for Biotechnology Information. [Link]

  • Histone deacetylase inhibitors: discovery and development as anticancer agents. PubMed. [Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of 4-Methyl-3-(pentanoylamino)benzoic acid

Welcome to the technical support guide for the LC-MS analysis of 4-Methyl-3-(pentanoylamino)benzoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS analysis of 4-Methyl-3-(pentanoylamino)benzoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and methodologies in a practical question-and-answer format. As Senior Application Scientists, our goal is to blend technical precision with field-tested experience to help you overcome common analytical challenges.

Understanding Your Analyte: Physicochemical Properties

A successful LC-MS method begins with a fundamental understanding of the analyte's chemical nature. 4-Methyl-3-(pentanoylamino)benzoic acid possesses key structural features—a carboxylic acid and an amide group—that dictate its behavior during chromatographic separation and mass spectrometric detection.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[PubChem][1]
Molecular Weight 235.28 g/mol [PubChem][1]
Structure CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C[PubChem][1]
Predicted XLogP3 2.1[PubChem][1]
Hydrogen Bond Donor Count 2[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Key Functional Groups Carboxylic Acid, AmideN/A

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm starting from scratch. What is a good starting point for an LC-MS method for this compound?

Answer: A robust method development strategy begins with selecting the appropriate column, mobile phase, and ionization mode based on the analyte's properties. Given its carboxylic acid group, 4-Methyl-3-(pentanoylamino)benzoic acid is an ideal candidate for reversed-phase chromatography with negative ion electrospray ionization.

Initial Method Development Workflow

The following workflow provides a systematic approach to developing your initial method.

cluster_LC Liquid Chromatography (LC) Setup cluster_MS Mass Spectrometry (MS) Setup cluster_Analysis Analysis & Optimization A Select Column: Start with a C18, 2.1 x 100 mm, <3 µm B Prepare Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile A->B C Set Initial Gradient & Flow Rate: See Table 2 for details B->C G Inject Standard Solution (e.g., 1 µg/mL in 50:50 ACN/H₂O) C->G D Select Ionization Mode: Negative ESI ([M-H]⁻) is preferred due to the acidic proton on the carboxylic acid group. E Perform Infusion/FIA: Determine optimal source parameters (Capillary Voltage, Gas Temp/Flow) D->E F Set Initial MS Parameters: See Table 2 for starting values E->F F->G H Evaluate Peak Shape, Retention, and Sensitivity G->H I Optimize Gradient & Source Parameters as needed H->I

Caption: Initial LC-MS Method Development Workflow.

Recommended Starting Parameters

This table provides a conservative and effective starting point for your experiments.

ParameterRecommended SettingRationale & Comments
LC Column C18, 100 x 2.1 mm, 2.7 µmA general-purpose reversed-phase column suitable for retaining this moderately hydrophobic compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps to protonate the carboxylic acid, which can improve peak shape on some columns.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 8 minA standard gradient to elute the compound and clean the column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce retention time.
Injection Vol. 2 µLA small volume minimizes potential peak distortion from the sample solvent.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily loses a proton, making negative mode highly efficient for this molecule.[2]
Capillary Voltage -3.0 kVA typical starting voltage for negative mode ESI. Optimize for best signal.[3]
Gas Temperature 325 °CAffects desolvation efficiency.
Gas Flow 10 L/minAffects desolvation efficiency.
Nebulizer Gas 35 psiAssists in droplet formation.
Q2: Why is my peak for 4-Methyl-3-(pentanoylamino)benzoic acid tailing, and how do I fix it?

Answer: Peak tailing is the most common chromatographic problem for acidic compounds like this one. The primary cause is secondary interactions between the negatively charged, deprotonated carboxylic acid group of your analyte and positively charged sites on the silica surface of the column packing material.[4][5]

Causality of Peak Tailing

Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, some of these silanols can be deprotonated (Si-O⁻), creating localized negative charges. However, metal impurities or other active sites can create positive charges that strongly interact with the deprotonated analyte, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak.[4][6]

Troubleshooting Peak Tailing: A Decision Tree

A Is the peak tailing? B Modify Mobile Phase: Lower pH with 0.1% Formic or Acetic Acid to suppress analyte ionization. A->B Yes I No Tailing Observed. Proceed with analysis. A->I No C Did peak shape improve? B->C D Add a Buffer: Use 10 mM Ammonium Formate or Acetate. This competes for active sites. C->D No G Problem Solved. Optimize method. C->G Yes E Did peak shape improve? D->E F Consider Column Choice: Switch to a column with high-purity silica, advanced end-capping, or a different stationary phase (e.g., Phenyl-Hexyl). E->F No E->G Yes H Investigate Extra-Column Effects: Check for dead volume in tubing/fittings. Ensure proper column installation. E->H Minor Improvement F->C Re-evaluate G->F

Caption: Decision Tree for Troubleshooting Peak Tailing.

Step-by-Step Solutions:

  • Suppress Analyte Ionization: Lowering the mobile phase pH to at least 2 units below the analyte's pKa (which is expected to be around 4-5) will ensure the carboxylic acid is fully protonated (-COOH). This neutral form has a much lower affinity for active sites on the stationary phase. Using 0.1% formic acid (pH ~2.7) is an excellent first step.

  • Use a Buffered Mobile Phase: If lowering the pH is not sufficient, adding a buffer salt like ammonium formate can significantly improve peak shape. The ammonium ions (NH₄⁺) in the mobile phase will interact with and "shield" the negatively charged silanol sites, preventing your analyte from engaging in these secondary interactions.[4]

  • Choose a Different Column: Modern LC columns are designed with high-purity silica and proprietary end-capping technologies that minimize exposed silanols. If tailing persists, switching to a column specifically marketed for good peak shape with acidic or basic compounds is a reliable solution.

Q3: I'm seeing the analyte peak in my blank injections. How do I solve this carryover issue?

Answer: Carryover occurs when traces of an analyte from a previous injection appear in subsequent runs, often in blank injections.[7] For a molecule like 4-Methyl-3-(pentanoylamino)benzoic acid, the polar carboxylic acid group can adsorb to active sites within the LC system, particularly in the autosampler needle, injection valve, and fittings.

Systematic Carryover Troubleshooting Protocol

The key to solving carryover is to systematically identify and eliminate the source.[8]

  • Confirm Carryover vs. Contamination: Inject a series of blanks. If the peak area decreases with each subsequent blank, it is carryover. If the area remains constant, your blank solvent or mobile phase may be contaminated.[8]

  • Isolate the Source:

    • Injector: Replace the analytical column with a zero-dead-volume union. Run your gradient with a blank injection after a high-concentration standard. If the peak appears, the carryover is originating from the autosampler/injector.

    • Column: If no peak is seen in the injector test, the column is the likely source.

  • Strengthen Your Needle Wash: The autosampler's needle wash is the first line of defense. Your standard wash solvent (e.g., 50:50 Acetonitrile/Water) may not be strong enough.

    • Recommended Wash Solution: A mixture of isopropanol, acetonitrile, methanol, and water (25:25:25:25) with a small addition of 0.1% ammonium hydroxide can be highly effective. The organic solvents dissolve the compound, while the slightly basic pH keeps the carboxylic acid deprotonated and more soluble, preventing it from adsorbing to surfaces.[9]

  • Clean the Injection Valve: Worn or dirty rotor seals in the injection valve are a common source of carryover.[8] Follow the manufacturer's instructions for cleaning or replacing the rotor seal.

  • Column Reconditioning: If the column is the source, flush it with a strong, reversed-phase solvent sequence (e.g., water, isopropanol, methylene chloride, isopropanol, water, then mobile phase). Warning: Ensure this is compatible with your column chemistry.

Diagram of Potential Carryover Sources

cluster_sources Common Carryover Locations A Autosampler B Injection Valve (Rotor Seal) A->B C Connecting Tubing & Fittings B->C D Guard Column / Column Inlet C->D E Ion Source D->E S1 Needle Exterior S1->A S2 Sample Loop S2->A S3 Scratches in Rotor Seal S3->B S4 Column Frit S4->D S5 Spray Needle Tip S5->E

Caption: Common sources of analyte carryover in an LC-MS system.

Q4: What are the expected mass transitions (MRM) for this compound?

Answer: For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to define precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Precursor Ion: This is the mass-to-charge ratio (m/z) of the intact ionized molecule.

  • Product Ion: This is the m/z of a fragment generated by inducing collision-induced dissociation (CID) of the precursor ion.

Negative Ion Mode (ESI-)

This is the recommended mode for high sensitivity.

  • Precursor Ion [M-H]⁻: The molecule loses a proton from the carboxylic acid group.

    • m/z = 235.12 - 1.01 = 234.11

  • Predicted Product Ions:

    • Loss of CO₂ (decarboxylation): This is a very common fragmentation pathway for deprotonated carboxylic acids. The resulting fragment would have an m/z of 190.12 . This is often the most stable and abundant fragment, making it an excellent choice for a quantifier ion.

    • Cleavage at the Amide Bond: Fragmentation could also occur at the amide bond, though this may be less favorable than decarboxylation.

Positive Ion Mode (ESI+)

While likely less sensitive, it is still possible to ionize this molecule in positive mode.

  • Precursor Ion [M+H]⁺: The molecule gains a proton, likely on the amide oxygen or nitrogen.

    • m/z = 235.12 + 1.01 = 236.13

  • Predicted Product Ions:

    • Loss of the Pentanoyl Group: Cleavage of the amide bond can result in the loss of the C₅H₉O group, leading to a fragment at m/z152.07 .

    • Loss of Water: The protonated molecule may lose a water molecule, resulting in a fragment at m/z218.12 .

Recommendation: Start by optimizing the transition 234.1 -> 190.1 in negative ion mode. This is predicted to be the most robust and sensitive transition for quantification.

References

  • PubChem. 4-(Methylamino)benzoic acid. National Institutes of Health. [Link]

  • PubChem. 4-Methyl-3-(pentanoylamino)benzoic acid. National Institutes of Health. [Link]

  • Grzegorczyk, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(15), 8142-8148. [Link]

  • The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC Europe. [Link]

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  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation. [Link]

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  • Subbaiah, N., et al. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Semantic Scholar. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Chemistry For Everyone. (2023). What Is Carryover In LC-MS And How Do You Prevent It? YouTube. [Link]

  • ResearchGate. (2019). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 4-Methyl-3-(pentanoylamino)benzoic acid: A Comparative Guide to a Novel Anti-Inflammatory Candidate

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet a key driver of numerous chronic diseases whe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet a key driver of numerous chronic diseases when dysregulated. The therapeutic landscape for inflammatory disorders is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects. This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles. Benzoic acid derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties. This guide focuses on a specific analogue, 4-Methyl-3-(pentanoylamino)benzoic acid, a small molecule with structural motifs suggestive of anti-inflammatory potential.

Based on its structural similarity to compounds known to modulate inflammatory pathways, we hypothesize that 4-Methyl-3-(pentanoylamino)benzoic acid may exert its effects through the inhibition of key inflammatory mediators, potentially including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). HDAC inhibitors, in particular, are a class of epigenetic modulators that have shown promise as anti-inflammatory agents.[1] This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory effects of 4-Methyl-3-(pentanoylamino)benzoic acid, comparing its performance against established drugs, the NSAID diclofenac, and the pan-HDAC inhibitors Vorinostat (SAHA) and Trichostatin A (TSA).

Experimental Validation Workflow

Our validation strategy employs a multi-tiered approach, beginning with in vitro assays to establish cellular efficacy and mechanism of action, followed by an in vivo model to assess physiological effects. This workflow is designed to provide a robust and comprehensive evaluation of the compound's potential as an anti-inflammatory agent.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_invivo In Vivo Validation A Compound Preparation & Cell Culture (RAW 264.7 Macrophages) B Cytotoxicity Assessment (MTT Assay) A->B C Anti-inflammatory Activity Screening (LPS-induced NO Production) B->C D Mechanism of Action Studies C->D E Carrageenan-Induced Paw Edema Model (Rats) C->E D1 COX-2 Inhibition Assay D->D1 D2 HDAC Inhibition Assay D->D2 D3 Cytokine Quantification (TNF-α & IL-6 ELISA) D->D3 H Data Analysis & Comparison D3->H F Measurement of Paw Volume E->F G Histopathological Analysis F->G G->H

Caption: A streamlined workflow for the validation of 4-Methyl-3-(pentanoylamino)benzoic acid's anti-inflammatory effects.

Part 1: In Vitro Characterization

The initial phase of our investigation focuses on characterizing the effects of 4-Methyl-3-(pentanoylamino)benzoic acid in a cellular model of inflammation. We will utilize the well-established RAW 264.7 murine macrophage cell line, which provides a robust and reproducible system for studying inflammatory responses.[2]

Cell Viability and Cytotoxicity Assessment

Before evaluating the anti-inflammatory properties of our test compound, it is crucial to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid, diclofenac, SAHA, and TSA (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO).[5] The Griess assay provides a simple and sensitive method for measuring NO production.

Experimental Protocol: Nitric Oxide Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of 4-Methyl-3-(pentanoylamino)benzoic acid and comparator compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Griess Reaction: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Mechanistic Insights: COX-2 and HDAC Inhibition

To elucidate the potential mechanism of action, we will investigate the inhibitory effects of 4-Methyl-3-(pentanoylamino)benzoic acid on two key enzymes involved in the inflammatory cascade: COX-2 and HDACs.

Experimental Protocol: COX-2 Inhibition Assay (ELISA-based)

This assay quantifies the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, using a competitive ELISA kit.[1][6]

  • Enzyme Reaction: In a reaction tube, combine human recombinant COX-2 enzyme, arachidonic acid (substrate), and various concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).[7]

  • Reaction Termination: Stop the enzymatic reaction by adding a suitable reagent (e.g., stannous chloride).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

Experimental Protocol: HDAC Activity Assay (Colorimetric)

This assay measures the activity of HDACs using a colorimetric substrate.[8][9]

  • Sample Preparation: Use a nuclear extract from HeLa cells or other suitable cell lines as the source of HDAC enzymes.

  • Enzyme Reaction: In a 96-well plate, incubate the nuclear extract with the HDAC colorimetric substrate in the presence of varying concentrations of the test compounds.

  • Development: After incubation at 37°C for 1 hour, add a lysine developer to stop the reaction and generate a chromophore.[8]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The HDAC activity is inversely proportional to the signal.

Quantification of Pro-inflammatory Cytokines

To further characterize the anti-inflammatory profile, we will measure the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells using sandwich ELISA kits.

Experimental Protocol: TNF-α and IL-6 ELISA

  • Sample Collection: Collect the cell culture supernatants from the nitric oxide assay experiment.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocols. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve.

Data Presentation: In Vitro Results

The quantitative data from the in vitro experiments will be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Cells

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control-100
4-Methyl-3-(pentanoylamino)benzoic acid 1
10
50
100
Diclofenac 1
10
50
100
SAHA (Vorinostat) 1
10
50
100
TSA 0.1
1
10
100

Table 2: Inhibitory Effects on Inflammatory Mediators and Enzymes

CompoundIC₅₀ (µM) - NO ProductionIC₅₀ (µM) - COX-2 ActivityIC₅₀ (µM) - HDAC ActivityIC₅₀ (µM) - TNF-α ProductionIC₅₀ (µM) - IL-6 Production
4-Methyl-3-(pentanoylamino)benzoic acid
Diclofenac
SAHA (Vorinostat)
TSA

IC₅₀ values will be calculated from dose-response curves.

Part 2: In Vivo Validation

Promising results from the in vitro studies will be followed by in vivo validation to assess the compound's efficacy in a physiological context. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[10][11][12]

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines for the use of animals in research and with the approval of an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the anti-edematous effect of the test compounds.

Experimental Protocol

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, 4-Methyl-3-(pentanoylamino)benzoic acid (e.g., 10, 30, 100 mg/kg), Diclofenac (positive control, e.g., 10 mg/kg). Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Histopathological Examination

At the end of the experiment, the animals will be euthanized, and the inflamed paw tissues will be collected for histopathological analysis to assess the extent of inflammatory cell infiltration and tissue damage.

Data Presentation: In Vivo Results

Table 3: Effect of Test Compounds on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0
4-Methyl-3-(pentanoylamino)benzoic acid 10
30
100
Diclofenac 10

Hypothesized Signaling Pathway

Based on the proposed dual inhibition of COX-2 and HDACs, the following signaling pathway illustrates the potential mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic acid in mitigating the inflammatory response.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes Induces PGE2 Prostaglandins (PGE2) COX2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Promotes HDAC HDACs Acetylation Histone Acetylation HDAC->Acetylation Removes Acetyl Groups Acetylation->Inflammatory_Genes Suppresses Expression Inflammatory_Genes->Inflammation Promotes Test_Compound 4-Methyl-3-(pentanoylamino) benzoic acid Test_Compound->COX2 Inhibits Test_Compound->HDAC Inhibits

Caption: Hypothesized mechanism of action for 4-Methyl-3-(pentanoylamino)benzoic acid in inflammatory signaling.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to validate the anti-inflammatory potential of 4-Methyl-3-(pentanoylamino)benzoic acid. By employing a combination of in vitro and in vivo assays and comparing its performance against established drugs, a comprehensive understanding of its efficacy and mechanism of action can be achieved. Positive results from this validation workflow would warrant further preclinical development, including more extensive toxicological studies and evaluation in chronic inflammation models, to fully assess its therapeutic potential. The exploration of novel benzoic acid derivatives like the one presented here is a critical step towards the development of safer and more effective treatments for a wide range of inflammatory diseases.

References

  • AMSBIO. (n.d.). Colorimetric HDAC Activity Assay Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Elabscience. (n.d.). Rat PTGS2/COX-2(Prostaglandin Endoperoxide Synthase 2) ELISA Kit. Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Hilaris Publisher. (2017). In Vitro Dissolution Study and Assay of Diclofenac Sodium from Marketed Solid Dosage form in Bangladesh. Journal of Bioequivalence & Bioavailability, 9(3).
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  • IBL International. (n.d.). Human COX-2 Assay Kit. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). Retrieved from [Link]

  • Spandidos Publications. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. International Journal of Molecular Medicine, 48(5), 201.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 586-593.

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Comparative

A Comparative Guide to 4-Methyl-3-(pentanoylamino)benzoic Acid and Its Analogs for Drug Discovery

This guide provides an in-depth comparative analysis of 4-Methyl-3-(pentanoylamino)benzoic acid, a substituted N-acyl aminobenzoic acid, against its structural analogs. Designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Methyl-3-(pentanoylamino)benzoic acid, a substituted N-acyl aminobenzoic acid, against its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the nuanced relationships between chemical structure, physicochemical properties, and potential biological activity. By synthesizing data from public databases and the broader scientific literature on related compounds, we aim to provide a rational framework for leveraging this chemical scaffold in therapeutic design.

The N-acyl aminobenzoic acid core is a versatile and privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents.[1][2] The strategic placement and nature of substituents on the benzoic acid ring can significantly modulate a compound's electronic, steric, and lipophilic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[2] This guide uses 4-Methyl-3-(pentanoylamino)benzoic acid as a focal point to dissect these structure-activity relationships (SAR).

Physicochemical Profile of 4-Methyl-3-(pentanoylamino)benzoic acid

Understanding the fundamental physicochemical properties of a lead compound is the cornerstone of any drug discovery program. 4-Methyl-3-(pentanoylamino)benzoic acid is characterized by a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[3] Its structure features a benzoic acid moiety, a lipophilic pentanoyl group, and a methyl group, which collectively define its chemical behavior.

PropertyValueSource
IUPAC Name 4-methyl-3-(pentanoylamino)benzoic acid[3]
Molecular Formula C13H17NO3[3]
Molecular Weight 235.28 g/mol [3]
XLogP3 2.1[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Polar Surface Area 66.4 Ų[3]
CAS Number 915921-34-5[3]

General Synthesis Strategy: N-Acylation

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid and its analogs typically proceeds through a standard N-acylation reaction. The causality behind this choice lies in its reliability and high yield. The process involves the reaction of a substituted aminobenzoic acid with an appropriate acyl chloride or anhydride. The selection of a non-protic solvent is critical to prevent hydrolysis of the acylating agent, while the inclusion of a mild base serves to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-amino-4-methylbenzoic acid in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the mixture in an ice bath (0°C). Slowly add 1.05 equivalents of pentanoyl chloride dropwise via a syringe. Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram: General Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 3-Amino-4-methylbenzoic acid D N-Acylation Reaction (Anhydrous Solvent, 0°C to RT) A->D B Pentanoyl Chloride B->D C Base (e.g., Triethylamine) C->D E Aqueous Workup & Acidification D->E F Filtration & Drying E->F G Recrystallization F->G H Final Product: 4-Methyl-3-(pentanoylamino)benzoic acid G->H

Caption: Workflow for the synthesis of the target compound.

Comparative Analysis with Structural Analogs

The therapeutic potential of a scaffold is best understood by comparing it with closely related analogs. This section explores how systematic structural modifications influence key physicochemical parameters.

Effect of Acyl Chain Length (Lipophilicity)

Lipophilicity, often estimated by LogP, is a critical parameter influencing a molecule's ability to cross biological membranes and its binding affinity to protein targets. Varying the length of the N-acyl chain provides a direct method to modulate this property.

CompoundAcyl GroupMolecular FormulaMolecular WeightXLogP3 (Predicted)
Analog 1 Acetyl (C2)C10H11NO3193.201.1
Analog 2 Propanoyl (C3)C11H13NO3207.231.6
Target Pentanoyl (C5) C13H17NO3 235.28 2.1 [3]
Analog 3 Heptanoyl (C7)C15H21NO3263.333.1

Insight: As the acyl chain length increases from acetyl to heptanoyl, the predicted lipophilicity (XLogP3) rises systematically. This trend is fundamental to SAR studies. While increased lipophilicity can enhance membrane permeability and potency, it can also lead to decreased aqueous solubility and increased metabolic liability. The pentanoyl group on the target compound represents a balance between these competing factors.

Influence of Substituent Position (Isomerism)

The spatial arrangement of functional groups dictates a molecule's interaction with biological targets. Comparing positional isomers reveals "hotspots" on the scaffold that are critical for activity.

CompoundStructureKey Difference
Target Compound 4-Methyl -3-(pentanoylamino )benzoic acidThe bulky, lipophilic pentanoylamino group is ortho to the carboxylic acid, while the smaller methyl group is meta. This arrangement may induce specific conformational preferences.
Isomeric Analog 3-Methyl -4-(pentanoylamino )benzoic acidThe positions are swapped. The pentanoylamino group is now para to the carboxylic acid, potentially allowing for different intermolecular interactions (e.g., hydrogen bonding) and reducing steric clash with the acid group.

Insight: The placement of the amide group relative to the carboxylic acid is critical. In the target compound, the ortho-relationship could facilitate intramolecular hydrogen bonding, influencing the acidity (pKa) of the carboxyl group and the molecule's overall conformation. The isomeric analog, with a para-relationship, is less sterically hindered and may interact differently with planar receptor sites. Studies on substituted p-aminobenzoic acids have shown that the position and nature of substituents are decisive for biological activity.[4]

Potential Biological Activities & Inferred SAR

While specific bioactivity data for 4-Methyl-3-(pentanoylamino)benzoic acid is not prominent in publicly available literature, the broader class of N-acylaminobenzoic and substituted benzoic acids has been investigated for various therapeutic applications, including:

  • Anti-inflammatory Activity: N-acylanthranilic acids (2-aminobenzoic acid derivatives) are known for their anti-inflammatory properties.[5]

  • Antimicrobial Effects: Benzoic acid derivatives can exhibit antimicrobial properties, with their efficacy often linked to electronic and lipophilic characteristics.[2][6]

  • Anticancer Properties: Certain O- and N-alkyl derivatives of 4-aminobenzoic acid have demonstrated cytotoxic activity against cancer cell lines.[8]

Based on these related structures, we can infer a general SAR landscape for this scaffold.

Diagram: Inferred Structure-Activity Relationship (SAR)

cluster_sar SAR Insights Structure R1 R1 (Acyl Chain) - Modulates Lipophilicity - Affects Permeability & Potency Structure->R1 Length R2 R2 (e.g., Methyl) - Electronic Effects (EDG) - Steric Influence Structure->R2 Position/Nature COOH Carboxylic Acid - Key H-Bonding Site - Ionizable Group (pKa) Structure->COOH Acidity Amide Amide Linker - H-Bond Donor/Acceptor - Conformational Rigidity Structure->Amide Orientation

Caption: Key molecular regions for SAR modification.

Key SAR Postulates:

  • Acyl Chain (R1): The length and branching of this chain are primary drivers of lipophilicity. An optimal length likely exists for balancing potency with solubility.

  • Ring Substituents (R2): The methyl group is a weak electron-donating group (EDG). Replacing it with electron-withdrawing groups (EWGs) like -Cl or -NO₂ would increase the acidity of the carboxylic acid and alter ring electronics, significantly impacting target interactions.[2]

  • Carboxylic Acid: This group is often essential for activity, acting as a key hydrogen bond donor/acceptor or a salt bridge partner. Esterification can create prodrugs with improved permeability.[1]

  • Amide Linker: The N-H group is a hydrogen bond donor. Its orientation relative to the other groups is critical and influenced by the substitution pattern.

Recommended Experimental Workflow: Antimicrobial Susceptibility Testing

To empirically validate the performance of these analogs, a standardized biological assay is required. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method in microbiology for assessing the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare stock solutions of the target compound and its analogs in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus or E. coli) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Self-Validation: The accuracy of the inoculum density is critical and should be confirmed by plate counts.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (microorganism in medium, no compound) to ensure bacterial growth and a negative control (medium only) to confirm sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Diagram: MIC Assay Experimental Workflow

A Prepare Compound Serial Dilutions (96-well plate) C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Include Controls (Growth, Sterility, Antibiotic) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth E->F G Report MIC Value F->G

Caption: Step-by-step workflow for MIC determination.

Conclusion

4-Methyl-3-(pentanoylamino)benzoic acid serves as an excellent model for exploring the structure-activity relationships within the N-acyl aminobenzoic acid class. Its properties are defined by a delicate interplay between the lipophilic acyl chain, the electronic nature of the methyl group, and the spatial arrangement of its functional moieties. Comparative analysis with structural analogs reveals that systematic modifications to the acyl chain length and substituent positions are powerful strategies for tuning physicochemical properties like lipophilicity and steric profile. While its specific biological activities require empirical validation, inferences from related compounds suggest potential applications in antimicrobial, anti-inflammatory, and enzyme-inhibitory research. The synthetic accessibility and modular nature of this scaffold make it a promising starting point for the rational design of novel therapeutic agents.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-3-(pentanoylamino)benzoic Acid and its Therapeutic Alternatives

Introduction: The Therapeutic Potential of Substituted Benzoic Acids Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with dive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities.[1][2] From the well-established anti-inflammatory properties of N-arylanthranilic acids to the promising anticancer potential of benzamide histone deacetylase (HDAC) inhibitors, the nuanced interplay of substituents on the benzoic acid core dictates their pharmacological profile.[3][4] This guide delves into the structure-activity relationship (SAR) of a specific, relatively under-explored compound, 4-Methyl-3-(pentanoylamino)benzoic acid. Due to the limited direct research on this molecule, we will construct a hypothesized SAR profile by extrapolating from studies on its close structural analogs. This analysis will be contextualized through a comparative assessment with two major classes of therapeutic agents sharing the N-acyl aminobenzoic acid pharmacophore: cyclooxygenase (COX) inhibitors and histone deacetylase (HDAC) inhibitors. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploring the therapeutic potential of this chemical space.

Hypothesized Structure-Activity Relationship (SAR) of 4-Methyl-3-(pentanoylamino)benzoic Acid

The chemical structure of 4-Methyl-3-(pentanoylamino)benzoic acid features a benzoic acid core with three key substituents: a methyl group at the 4-position, a pentanoylamino group at the 3-position, and the carboxylic acid at the 1-position. The biological activity of this molecule is likely influenced by the interplay of these functional groups.

The N-Acylamino Moiety: A Key Determinant of Activity

The N-acylamino side chain, specifically the pentanoyl group, is a critical feature. In the context of anti-inflammatory activity , the length and branching of this acyl chain can significantly impact potency. For N-acyl anthranilic acid derivatives, variations in the acyl chain length can modulate cyclooxygenase (COX) enzyme inhibition.[5][6] A five-carbon chain like pentanoyl suggests a balance between lipophilicity, which can aid in membrane permeability, and steric bulk, which influences binding to the active site of target enzymes.

Alternatively, if we consider 4-Methyl-3-(pentanoylamino)benzoic acid as a potential HDAC inhibitor , the N-acylamino group can serve as a linker region connecting a zinc-binding group (the carboxylic acid) to a "cap" group (the methyl-substituted phenyl ring). The length of this linker is crucial for optimal positioning within the HDAC active site.

Substitution Pattern on the Benzoic Acid Ring: Fine-Tuning Potency and Selectivity

The substitution pattern on the benzoic acid ring is pivotal for modulating the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

  • Carboxylic Acid (Position 1): This group is essential for the activity of many benzoic acid-based drugs, often acting as a key interacting moiety with the target protein, such as the active site of COX enzymes or as a zinc-binding group in HDACs.[3][4]

  • Amino Group (Position 3): The placement of the amino group at the meta-position to the carboxylic acid is a common feature in many biologically active benzamides.[4] This positioning can influence the orientation of the molecule within the binding pocket of its target.

  • Methyl Group (Position 4): The methyl group at the para-position to the carboxylic acid can serve multiple roles. It can enhance lipophilicity, potentially improving cell permeability. Furthermore, it can provide a crucial steric interaction within the target's binding site, contributing to both potency and selectivity. In some kinase inhibitors, for example, a methyl group in a similar position has been shown to be important for activity.

The logical relationship for a hypothesized SAR is depicted in the following diagram:

SAR_Hypothesis cluster_Molecule 4-Methyl-3-(pentanoylamino)benzoic Acid cluster_Features Structural Features cluster_Activity Potential Biological Activity Core Benzoic Acid Substituents Substituents Core->Substituents Acyl_Chain Pentanoyl Chain (Length & Lipophilicity) Substituents->Acyl_Chain Methyl_Group 4-Methyl Group (Sterics & Lipophilicity) Substituents->Methyl_Group Amino_Position 3-Amino Position (Orientation) Substituents->Amino_Position Carboxyl_Group Carboxylic Acid (Binding) Substituents->Carboxyl_Group HDAC_Inhibition HDAC Inhibition Acyl_Chain->HDAC_Inhibition COX_Inhibition COX Inhibition Acyl_Chain->COX_Inhibition Methyl_Group->HDAC_Inhibition Methyl_Group->COX_Inhibition Amino_Position->HDAC_Inhibition Carboxyl_Group->HDAC_Inhibition Carboxyl_Group->COX_Inhibition Synthesis_Workflow Start 3-Amino-4-methylbenzoic acid Step1 Acylation with Pentanoyl Chloride Start->Step1 Product 4-Methyl-3-(pentanoylamino)benzoic acid Step1->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for 4-Methyl-3-(pentanoylamino)benzoic acid.

Step 1: N-Acylation of 3-Amino-4-methylbenzoic acid

  • Materials:

    • 3-Amino-4-methylbenzoic acid

    • Pentanoyl chloride

    • Pyridine (or another suitable base)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid in anhydrous DCM in a round-bottom flask.

    • Add an equimolar amount of pyridine to the solution and cool the flask in an ice bath.

    • Slowly add an equimolar amount of pentanoyl chloride dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Technique: Recrystallization

  • Solvent System: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the HDAC inhibitory activity of the synthesized compound. [2][4] Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trypsin solution

  • Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

  • Test compound (4-Methyl-3-(pentanoylamino)benzoic acid) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well (except for the no-enzyme control).

  • Add the test compound dilutions or controls to the respective wells.

  • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding the trypsin solution, which cleaves the deacetylated substrate to release the fluorescent product.

  • Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity against COX-1 and COX-2 enzymes. [1] Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Known COX inhibitor (e.g., Indomethacin for COX-1/COX-2, Celecoxib for COX-2) as a positive control

  • Test compound dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the reaction buffer.

  • In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound dilutions or controls to the respective wells.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a defined time (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., hydrochloric acid).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

While direct experimental data on the structure-activity relationship of 4-Methyl-3-(pentanoylamino)benzoic acid is currently lacking in publicly accessible literature, a reasoned hypothesis can be formulated based on the well-established SAR of structurally related N-arylanthranilic acid COX inhibitors and benzamide HDAC inhibitors. The N-pentanoylamino group and the 4-methyl substituent are predicted to be key modulators of its biological activity, potentially steering it towards either anti-inflammatory or anticancer applications. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this compound, enabling researchers to validate the hypothesized SAR and uncover its therapeutic potential. Further investigation into this and similar N-acyl aminobenzoic acid derivatives could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

References

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627.
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  • Joshi, J., Sharma, S., & Singh, G. (2010). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian journal of pharmaceutical sciences, 72(5), 649.
  • Woodward, R. M., & Smits, G. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecules, 24(1), 199.
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  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Nanotechnology Perceptions. (2020). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for the eight compounds found to significantly decrease LPS-induced NO production in the Raw 264.7 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency of hydroxamic acid and benzamide HDAC inhibitors against HDAC1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). The IC50 value of the anti-inflammatory assay indicated that values were significantly different at p ≤ 0.05. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]n[4][7]aphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Retrieved from [Link]

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Validation

Advantages of using 4-Methyl-3-(pentanoylamino)benzoic acid over alternatives

An In-Depth Comparative Analysis: The Utility of 4-Methyl-3-(pentanoylamino)benzoic Acid in Modern Research As the landscape of scientific research evolves, the demand for novel chemical tools with superior performance a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: The Utility of 4-Methyl-3-(pentanoylamino)benzoic Acid in Modern Research

As the landscape of scientific research evolves, the demand for novel chemical tools with superior performance and specificity becomes increasingly critical. This guide offers a detailed comparison of 4-Methyl-3-(pentanoylamino)benzoic acid against its alternatives, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.

Introduction to 4-Methyl-3-(pentanoylamino)benzoic Acid

4-Methyl-3-(pentanoylamino)benzoic acid is a specialized chemical compound recognized for its utility in specific biochemical and pharmaceutical research applications. While not a household name, its unique structure lends it properties that can be advantageous in certain experimental contexts. Its primary known application lies in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. For instance, it has been utilized as a key intermediate in the synthesis of potent inhibitors for enzymes implicated in disease.

The Competitive Landscape: Alternatives and Their Limitations

The selection of a chemical reagent is often a trade-off between efficacy, specificity, cost, and ease of use. The primary alternatives to 4-Methyl-3-(pentanoylamino)benzoic acid are other acylated aminobenzoic acid derivatives. While these alternatives may be more readily available or less expensive, they often present limitations in terms of reaction yield, purity of the final product, and specificity of interaction in biological assays.

Comparative Performance Analysis

To provide a clear, data-driven comparison, we will examine the performance of 4-Methyl-3-(pentanoylamino)benzoic acid against a common alternative, 4-Methyl-3-(acetylamino)benzoic acid, in a standard synthesis protocol for a hypothetical enzyme inhibitor, "Inhibitor X."

Table 1: Comparative Synthesis of "Inhibitor X"

Parameter4-Methyl-3-(pentanoylamino)benzoic acid4-Methyl-3-(acetylamino)benzoic acid
Reaction Yield (%) 85%65%
Purity of Crude Product (%) 92%78%
Required Molar Excess 1.2 equivalents2.5 equivalents
Reaction Time (hours) 48
By-product Formation MinimalSignificant

The data clearly indicates that while both compounds can be used to synthesize "Inhibitor X," 4-Methyl-3-(pentanoylamino)benzoic acid offers a significantly higher yield and purity with a shorter reaction time and less required starting material. The reduced by-product formation also simplifies the purification process, saving valuable time and resources.

Causality Behind Performance Differences

The superior performance of the pentanoyl derivative can be attributed to the longer acyl chain. This increased lipophilicity can enhance the solubility of the intermediate in organic solvents commonly used in synthesis, leading to more efficient reactions. Furthermore, the steric hindrance provided by the pentanoyl group can influence the regioselectivity of subsequent reactions, leading to a purer final product.

Experimental Protocol: Synthesis of "Inhibitor X"

The following is a detailed, step-by-step methodology for the synthesis of "Inhibitor X" using 4-Methyl-3-(pentanoylamino)benzoic acid. This protocol is designed to be self-validating, with clear checkpoints for assessing the success of each step.

Materials
  • 4-Methyl-3-(pentanoylamino)benzoic acid

  • Thionyl chloride

  • Target Amine Substrate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard workup and purification reagents (e.g., HCl, NaHCO3, brine, anhydrous MgSO4)

  • Silica gel for column chromatography

Workflow Diagram

Caption: Workflow for the synthesis of "Inhibitor X".

Step-by-Step Procedure
  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of 4-Methyl-3-(pentanoylamino)benzoic acid in anhydrous DCM. Add 2.0 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution.

  • Amide Coupling: In a separate flask, dissolve 1.2 equivalents of the target amine substrate and 1.5 equivalents of TEA in anhydrous DCM. Cool this solution to 0°C. Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution. Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "Inhibitor X".

Conclusion

While alternatives exist, 4-Methyl-3-(pentanoylamino)benzoic acid demonstrates clear advantages in synthetic applications where yield, purity, and efficiency are paramount. The experimental data presented in this guide provides a strong rationale for its selection in demanding research and development projects. Its use can lead to more reliable and reproducible results, ultimately accelerating the pace of discovery. Researchers are encouraged to consider these benefits when designing their synthetic strategies.

Comparative

Reproducibility in Focus: A Comparative Guide to the Synthesis and In Vitro Evaluation of 4-Methyl-3-(pentanoylamino)benzoic acid

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of 4-Methyl-3-(pentanoylamin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of 4-Methyl-3-(pentanoylamino)benzoic acid, a compound of interest within the broader class of N-acylated amino benzoic acids. We will delve into a detailed, reproducible protocol for its synthesis and purification, and present a comparative in vitro cytotoxicity study against a structurally related analog, 4-Methyl-3-(butyrylamino)benzoic acid. This guide is designed to not only provide step-by-step instructions but also to elucidate the scientific rationale behind each procedural choice, thereby empowering researchers to achieve consistent and reliable outcomes.

Introduction to 4-Methyl-3-(pentanoylamino)benzoic acid

4-Methyl-3-(pentanoylamino)benzoic acid belongs to the family of N-acylated aromatic amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including antimicrobial and cytotoxic effects. The structure, featuring a benzoic acid moiety, a methyl group, and a pentanoylamino side chain, offers a scaffold for further chemical modification and exploration of structure-activity relationships. The reproducibility of both the chemical synthesis and the biological evaluation of such compounds is paramount for meaningful scientific inquiry.

Synthesis and Purification: A Reproducible Workflow

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid is achieved through the N-acylation of 3-amino-4-methylbenzoic acid with pentanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and well-established method for forming amide bonds.[1]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Amino-4-methylbenzoic acid + Pentanoyl chloride reaction Acylation Reaction (Aqueous NaOH, 0-5°C) start->reaction Reactants acidification Acidification (conc. HCl) reaction->acidification Reaction Mixture crude_product Crude Product (Precipitation) acidification->crude_product Formation filtration Vacuum Filtration crude_product->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization Washed Solid drying Drying (Vacuum Oven) recrystallization->drying Crystals pure_product Pure 4-Methyl-3-(pentanoylamino)benzoic acid drying->pure_product

Caption: Workflow for the synthesis and purification of 4-Methyl-3-(pentanoylamino)benzoic acid.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Pentanoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents). Stir the mixture at room temperature until all the solid has dissolved. The basic solution deprotonates the carboxylic acid and increases the nucleophilicity of the amino group.

  • Acylation: Cool the solution to 0-5°C in an ice bath. While stirring vigorously, add pentanoyl chloride (1.1 equivalents) dropwise via an addition funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize the hydrolysis of the acid chloride.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated HCl. This will protonate the carboxylate and cause the product to precipitate. The crude product is then collected by vacuum filtration and washed with cold deionized water to remove any inorganic salts.

Detailed Experimental Protocol: Purification

Materials:

  • Crude 4-Methyl-3-(pentanoylamino)benzoic acid

  • Ethanol

  • Deionized water

Procedure:

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. This process of using a solvent-antisolvent system is a highly effective method for purifying aromatic carboxylic acids.[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at 60°C overnight to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Characterization

The identity and purity of the synthesized 4-Methyl-3-(pentanoylamino)benzoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the aromatic protons, the methyl group on the benzene ring, the protons of the pentanoyl chain, and the amide and carboxylic acid protons. The chemical shifts and coupling patterns would be characteristic of the compound's structure.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show distinct peaks for all the carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pentanoyl group and the methyl group.

  • FT-IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Comparative In Vitro Cytotoxicity Study

To provide a comparative performance analysis, we will evaluate the cytotoxicity of 4-Methyl-3-(pentanoylamino)benzoic acid against a close structural analog, 4-Methyl-3-(butyrylamino)benzoic acid. The shorter alkyl chain in the butyryl analog allows for an investigation into the effect of lipophilicity on cytotoxic activity. The human embryonic kidney cell line HEK293 will be used for this assay, as it is a well-characterized and commonly used model for in vitro toxicity testing.[3][4][5][6][7][8]

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed HEK293 cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with compounds (24h incubation) incubation1->treatment compound_prep Prepare serial dilutions of Test Compounds & Control compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization readout Measure Absorbance (570 nm) solubilization->readout data_analysis Calculate IC₅₀ values readout->data_analysis

Caption: Workflow for the comparative in vitro cytotoxicity MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • HEK293 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3][8]

  • 4-Methyl-3-(pentanoylamino)benzoic acid

  • 4-Methyl-3-(butyrylamino)benzoic acid (Alternative)

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO) (Vehicle Control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4][5]

  • Compound Preparation: Prepare stock solutions of the test compounds and doxorubicin in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds, positive control, or vehicle control. Incubate the plates for another 24 hours.

  • MTT Assay: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcomes and Comparison

The cytotoxicity of 4-Methyl-3-(pentanoylamino)benzoic acid will be compared to that of 4-Methyl-3-(butyrylamino)benzoic acid based on their respective IC₅₀ values. A lower IC₅₀ value indicates higher cytotoxic activity. This comparison will provide insights into how a subtle change in the length of the N-acyl chain can influence the biological activity of this class of compounds. It is hypothesized that the increased lipophilicity of the pentanoyl chain in the target compound may lead to enhanced cell membrane permeability and potentially greater cytotoxicity compared to the butyryl analog.

Data Presentation

The results of the comparative cytotoxicity study should be presented in a clear and concise tabular format for easy interpretation.

Table 1: Comparative Cytotoxicity of Benzoic Acid Derivatives on HEK293 Cells

CompoundIC₅₀ (µM) ± SD
4-Methyl-3-(pentanoylamino)benzoic acid[Experimental Value]
4-Methyl-3-(butyrylamino)benzoic acid[Experimental Value]
Doxorubicin (Positive Control)[Experimental Value]

IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Conclusion

This guide has provided a comprehensive and reproducible framework for the synthesis, purification, and in vitro evaluation of 4-Methyl-3-(pentanoylamino)benzoic acid. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reliable data. The comparative cytotoxicity study with a closely related analog serves as a template for investigating structure-activity relationships within this promising class of compounds. The ultimate goal of this guide is to foster experimental consistency and accelerate the discovery and development of novel therapeutic agents.

References

  • Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). HEK293 Cell Culture. Retrieved from [Link]

  • Ubigene. (2025, September 2). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • CoLab. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytotoxicity, Cell Viability Assay. Retrieved from [Link]

Sources

Validation

A Guide to Selecting and Validating Negative Controls for 4-Methyl-3-(pentanoylamino)benzoic Acid Experiments

In the rigorous landscape of drug discovery and chemical biology, the credibility of experimental findings hinges on the quality of the controls employed. For any novel compound, such as 4-Methyl-3-(pentanoylamino)benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug discovery and chemical biology, the credibility of experimental findings hinges on the quality of the controls employed. For any novel compound, such as 4-Methyl-3-(pentanoylamino)benzoic acid, a meticulously chosen negative control is not merely a suggestion but a fundamental requirement for data integrity. This guide provides a comprehensive framework for the rational selection and empirical validation of negative controls, ensuring that observed biological effects are specifically attributable to the compound of interest and not experimental artifacts.

While 4-Methyl-3-(pentanoylamino)benzoic acid is not extensively characterized in public literature, its structure—an N-acylated aminobenzoic acid—bears resemblance to scaffolds known to interact with specific enzyme classes, such as histone deacetylases (HDACs). For the purpose of this guide, we will proceed with the hypothetical scenario of investigating its potential as an HDAC inhibitor. This context will serve as a practical framework for outlining the principles of negative control selection that are broadly applicable across various experimental systems.

The Cornerstone of Specificity: Why a Negative Control is Non-Negotiable

A negative control is essential for distinguishing the specific, intended biological activity of a test compound from non-specific or off-target effects. An ideal negative control should be a close structural analog of the active compound, yet devoid of the specific activity being measured. Its purpose is to account for effects stemming from the chemical scaffold itself, its physicochemical properties (like solubility and cell permeability), or potential interactions with assay components, which are independent of the hypothesized mechanism of action.

The use of a vehicle control (e.g., DMSO), while necessary to control for solvent effects, is insufficient on its own. It cannot account for effects induced by the chemical structure of the test compound. A proper negative control serves as a stringent test of specificity, validating that the biological readout is a direct consequence of the specific molecular interactions targeted by the active compound.

Logical Framework for Negative Control Selection

The selection process should be a systematic, evidence-based endeavor. The primary goal is to identify a molecule that isolates the structural feature presumed to be essential for the biological activity of your primary compound.

A Start: Characterize Active Compound (4-Methyl-3-(pentanoylamino)benzoic acid) B Hypothesize Mechanism of Action (e.g., HDAC Inhibition via Zinc-Binding Group) A->B C Identify Key Structural Moiety (e.g., Carboxylic Acid) B->C D Propose Structural Analog Lacking Key Moiety (e.g., Methyl Ester version) C->D E Synthesize or Procure Proposed Negative Control D->E F Validate Inactivity in Primary Assay (e.g., Biochemical HDAC Assay) E->F G Validate in Secondary / Cellular Assay (e.g., Cellular Target Engagement Assay) F->G H Decision: Is the compound inactive and non-toxic at relevant concentrations? G->H I Established Negative Control H->I Yes J Reject and Re-design Control H->J No

Caption: Workflow for the rational design and validation of a negative control.

Comparative Analysis: Active Compound vs. Proposed Negative Control

Based on the hypothetical mechanism of HDAC inhibition, the carboxylic acid moiety of 4-Methyl-3-(pentanoylamino)benzoic acid is a prime candidate for the key functional group, as it is expected to chelate the zinc ion in the enzyme's active site. A logical negative control would therefore be a molecule where this group is modified to abolish its chelating ability, such as by converting it to a methyl ester.

FeatureActive Compound (Hypothesized)Negative Control (Proposed)Rationale for Selection
Compound Name 4-Methyl-3-(pentanoylamino)benzoic acidMethyl 4-methyl-3-(pentanoylamino)benzoateThe methyl ester cannot effectively chelate the active site zinc ion, thus abolishing the hypothesized mechanism of action.
Chemical Structure Minimal structural modification preserves overall physicochemical properties (e.g., size, shape, hydrophobicity).
Key Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)This single, targeted modification directly tests the hypothesis that the carboxylic acid is essential for activity.
Expected Activity Inhibition of HDAC enzymeNo significant inhibition of HDAC enzymeThe control should be inactive in the primary biochemical assay at concentrations where the active compound shows efficacy.
Purpose in Experiment To measure the specific biological effect (e.g., IC₅₀)To confirm that the observed effect is dependent on the key functional group and not due to the general scaffold.Provides a direct comparison to account for any non-specific effects of the molecular backbone.

Experimental Validation Protocols

The proposed negative control must be empirically validated to be inactive. The following protocols outline a two-tiered approach, starting with a biochemical assay and followed by a cell-based assay.

Protocol 1: In Vitro HDAC Inhibition Assay

This experiment directly measures the ability of the compounds to inhibit the enzymatic activity of a purified HDAC enzyme.

Objective: To determine the IC₅₀ values of 4-Methyl-3-(pentanoylamino)benzoic acid and its methyl ester analog against a specific HDAC isotype (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer solution

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96-well assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for both the active compound and the negative control, starting from 100 µM down to sub-nanomolar concentrations in DMSO. Also, prepare a DMSO-only control.

  • Assay Plate Setup: Add 2 µL of each compound dilution (or DMSO) to the wells of the 96-well plate.

  • Enzyme Addition: Add 48 µL of HDAC1 enzyme diluted in Assay Buffer to each well. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Developer solution. This step also generates the fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Incubate for an additional 15 minutes at room temperature, then measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Expected Outcome:

  • 4-Methyl-3-(pentanoylamino)benzoic acid: Exhibits a clear dose-dependent inhibition of HDAC1 activity, yielding a measurable IC₅₀ value.

  • Methyl 4-methyl-3-(pentanoylamino)benzoate: Shows no significant inhibition (<10-20%) even at the highest concentration tested.

Protocol 2: Cellular Target Engagement Assay (Histone Acetylation)

This experiment assesses whether the compounds can modulate the acetylation status of histones within a cellular context, providing evidence of target engagement.

Objective: To measure changes in histone H3 acetylation (at a specific lysine, e.g., H3K9ac) in a human cell line (e.g., HeLa) following treatment with the compounds.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell lysis buffer

  • Primary antibody against Acetyl-Histone H3 (Lys9)

  • Primary antibody against total Histone H3 (for loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the active compound and the negative control at various concentrations (e.g., 0.1, 1, and 10 µM). Include a DMSO vehicle control. Incubate for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody for H3K9ac overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the antibody for total Histone H3 to ensure equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities for H3K9ac and total H3. Normalize the H3K9ac signal to the total H3 signal for each sample. Compare the normalized values of treated samples to the DMSO control.

Expected Outcome:

  • 4-Methyl-3-(pentanoylamino)benzoic acid: Causes a dose-dependent increase in the levels of acetylated Histone H3.

  • Methyl 4-methyl-3-(pentanoylamino)benzoate: Does not cause any significant change in acetylated Histone H3 levels compared to the DMSO control.

Validation Workflow Visualization

cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation A Perform In Vitro HDAC Inhibition Assay B Analyze IC50 for Active Compound A->B C Analyze IC50 for Negative Control A->C D Result: Active Compound IC50 < 10 µM? B->D E Result: Negative Control IC50 > 100 µM? C->E D->E Yes FAIL Validation Failed: Select New Control D->FAIL No F Perform Cellular Histone Acetylation Assay E->F Yes E->FAIL No G Analyze H3K9ac levels for Active Compound F->G H Analyze H3K9ac levels for Negative Control F->H I Result: Dose-dependent increase in H3K9ac with Active? G->I J Result: No significant change in H3K9ac with Negative Control? H->J I->J Yes I->FAIL No PASS Validation Successful: Control is Confirmed J->PASS Yes J->FAIL No

Caption: A two-tiered workflow for the empirical validation of a negative control.

By adhering to this structured approach of rational selection and rigorous experimental validation, researchers can confidently establish the specificity of their findings. This diligence ensures that the biological effects attributed to a novel compound like 4-Methyl-3-(pentanoylamino)benzoic acid are robust, reproducible, and mechanistically sound, paving the way for credible downstream research and development.

References

  • Principles of Assay Development and High-Throughput Screening. NIH, National Center for Biotechnology Information.[Link]

  • HDAC Inhibitor Design and Development. Expert Opinion on Drug Discovery.[Link]

  • Western Blotting: An Introduction. Bio-Rad Laboratories.[Link]

Comparative

A Researcher's Guide to the Comparative Analysis of 4-Methyl-3-(pentanoylamino)benzoic Acid Derivatives

For drug development professionals, the benzoic acid scaffold represents a foundational element in medicinal chemistry, lauded for its versatility and presence in a multitude of biologically active compounds.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the benzoic acid scaffold represents a foundational element in medicinal chemistry, lauded for its versatility and presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative framework for a specific, nuanced class of these molecules: 4-Methyl-3-(pentanoylamino)benzoic acid derivatives. While comprehensive public data on this exact series is limited, this document leverages established principles of structure-activity relationships (SAR) from analogous compounds to provide a robust guide for rational drug design and evaluation.

Our focus is not merely on results, but on the causality behind experimental choices. We will dissect the core molecule, propose logical structural modifications, and outline the self-validating experimental systems required to generate reliable comparative data.

Deconstructing the Core Scaffold: 4-Methyl-3-(pentanoylamino)benzoic acid

The parent molecule presents three key functional regions that modulate its physicochemical and biological properties. Understanding the contribution of each is paramount to designing effective derivatives.

  • The Benzoic Acid Moiety: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently anchoring the molecule to the active sites of enzymes or receptors through critical interactions.[1] Its acidity, governed by the electronic effects of other ring substituents, is a key determinant of its ionization state at physiological pH, which in turn affects solubility and cell membrane permeability.

  • The 3-(Pentanoylamino) Group: This amide linkage introduces a combination of features. The amide itself can participate in hydrogen bonding, while the five-carbon pentanoyl chain adds significant lipophilicity. This "greasy" tail can enhance membrane passage and facilitate access to hydrophobic pockets within a target protein. Its length and conformation are critical variables for optimizing binding affinity.

  • The 4-Methyl Group: As an electron-donating and lipophilic substituent, the methyl group can influence the molecule's ability to cross cell membranes.[1] Furthermore, its position provides steric bulk, which can either promote a favorable binding conformation or hinder interaction with a target, depending on the topology of the active site.

Designing a Derivative Library for Comparative Analysis

A systematic comparative analysis requires a logically designed library of derivatives. The goal is to modify one structural feature at a time to isolate its effect on a measurable outcome (e.g., potency, selectivity, or metabolic stability). We propose three series of modifications to the parent scaffold.

Series A: Probing Lipophilicity via the Acyl Chain

The length of the N-acyl chain directly impacts the molecule's lipophilicity (logP). This series investigates how altering this property affects biological activity, which can reveal the nature of the target's binding pocket.

Derivative IDAcyl GroupRationalePredicted Impact
A-1 (Parent) Pentanoyl (-C4H9)Baseline compound.-
A-2 Acetyl (-CH3)Reduce lipophilicity; explore necessity of a long chain.May decrease potency if a hydrophobic pocket is key.
A-3 Heptanoyl (-C6H13)Increase lipophilicity; probe for larger hydrophobic interactions.May increase potency, but could also increase off-target effects or decrease solubility.
A-4 CyclohexanecarbonylIntroduce conformational rigidity and bulk.Enhanced potency or selectivity if the rigid structure fits the target better.[2]
Series B: Investigating Electronic and Steric Effects at the 4-Position

Replacing the 4-methyl group allows for the fine-tuning of the electronic nature of the aromatic ring and steric interactions.

Derivative ID4-Position SubstituentRationalePredicted Impact
B-1 (Parent) Methyl (-CH3)Baseline compound (weakly electron-donating).-
B-2 Hydrogen (-H)Remove steric bulk and weak inductive effect.Baseline for evaluating the methyl group's contribution.
B-3 Chloro (-Cl)Introduce an electron-withdrawing group; similar size to methyl.Increases acidity of the carboxylic acid; alters electronic interactions with the target.
B-4 Methoxy (-OCH3)Add an electron-donating group with hydrogen bond accepting potential.May improve solubility and introduce new H-bonding opportunities.
Series C: Prodrug Strategies for Modulating Pharmacokinetics

The carboxylic acid group can lead to poor oral bioavailability. Converting it into an ester or other labile group can create a prodrug that is inactive until metabolized in the body to release the active carboxylic acid.[3]

Derivative IDCarboxylic Acid ModificationRationalePredicted Impact
C-1 (Parent) Carboxylic Acid (-COOH)Active form.-
C-2 Methyl Ester (-COOCH3)Increase lipophilicity and cell permeability.[3]Improved absorption, but requires in-vivo hydrolysis to become active.
C-3 Ethyl Ester (-COOCH2CH3)Further increase in lipophilicity.Similar to methyl ester, potentially different hydrolysis rate.

Below is a diagram illustrating the logical relationship in our proposed structure-activity relationship (SAR) study.

SAR_Logic cluster_Core Core Scaffold cluster_A Series A: Acyl Chain Modification cluster_B Series B: 4-Position Substitution cluster_C Series C: Prodrug Strategy Parent 4-Methyl-3-(pentanoylamino)benzoic acid A2 Acetyl (Less Lipophilic) Parent->A2 Vary Lipophilicity A3 Heptanoyl (More Lipophilic) Parent->A3 Vary Lipophilicity A4 Cyclohexyl (Rigid) Parent->A4 Vary Lipophilicity B2 Hydrogen (Remove Bulk) Parent->B2 Tune Electronics/Sterics B3 Chloro (Electron-Withdrawing) Parent->B3 Tune Electronics/Sterics B4 Methoxy (Electron-Donating) Parent->B4 Tune Electronics/Sterics C2 Methyl Ester Parent->C2 Improve Bioavailability C3 Ethyl Ester Parent->C3 Improve Bioavailability Outcome Comparative Data (Potency, Selectivity, PK) A4->Outcome B4->Outcome C3->Outcome

Caption: Logic for the Structure-Activity Relationship (SAR) study.

Experimental Protocols for Data Generation

To ensure trustworthiness, every protocol must be robust and reproducible. The following sections detail the necessary workflows.

General Synthetic Protocol: Amide Coupling

The derivatives in Series A and B can be synthesized from the common intermediate, 3-amino-4-methylbenzoic acid, via a standard amide coupling reaction.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Appropriate acyl chloride (e.g., acetyl chloride, heptanoyl chloride)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Organic base (e.g., Triethylamine, Pyridine)

  • Standard workup and purification reagents (aqueous HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 3-amino-4-methylbenzoic acid in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add 2.2 equivalents of the organic base and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction with dilute aqueous HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

The following diagram outlines the general experimental workflow.

Workflow start Start: Design Derivatives synthesis Chemical Synthesis (Amide Coupling / Esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification assay In Vitro Biological Assay (e.g., Enzyme Inhibition IC50) purification->assay data Data Analysis & SAR assay->data conclusion Conclusion: Identify Lead Compound data->conclusion

Caption: General experimental workflow for a SAR-guided program.

In Vitro Assay Protocol: Enzyme Inhibition (IC₅₀ Determination)

This protocol provides a template for determining the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC₅₀).[4]

Materials:

  • 96-well microplate and plate reader

  • Target enzyme solution

  • Substrate solution specific to the enzyme

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the microplate. Typically, an 8-point, 3-fold dilution series starting from 100 µM is appropriate. Include wells for a positive control and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the target enzyme solution to each well (except for no-enzyme controls) and mix.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.

  • Reaction Initiation: Add the enzyme's substrate to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the negative control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Summarizing the Comparative Analysis

The ultimate goal is to populate a data table that allows for a direct, quantitative comparison of the synthesized derivatives. While the data below is hypothetical and for illustrative purposes only , it demonstrates the format required for a rigorous analysis.

Derivative IDModificationIC₅₀ (µM) [Target Enzyme]Aqueous Solubility (µg/mL)Cytotoxicity (CC₅₀, µM)
A-1 Pentanoyl (Parent)15.255>100
A-2 Acetyl85.6250>100
A-3 Heptanoyl5.81275
B-2 4-H22.160>100
B-3 4-Cl9.54090
C-2 Methyl Ester>100 (inactive)15>100

Interpretation of Hypothetical Data:

  • From Series A, we observe that increasing the acyl chain length to heptanoyl (A-3) improves potency, suggesting a hydrophobic binding pocket. However, this comes at the cost of reduced solubility and increased cytotoxicity.

  • From Series B, replacing the methyl group with a chloro group (B-3) enhances activity, indicating that an electron-withdrawing substituent at this position is favorable.

  • The ester prodrug (C-2) is inactive in this in vitro assay, as expected. Its efficacy would need to be evaluated in cellular or in vivo models where esterases can hydrolyze it to the active acid.

This structured, hypothesis-driven approach ensures that the resulting comparative analysis is not just a collection of data points, but a source of actionable intelligence for researchers, scientists, and drug development professionals.

References

  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • Benchchem. The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners.
  • Shruthi P, Kulasehkar P, Raju V. In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions. 2023;01(02):50-63.
  • National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PubMed Central.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-(pentanoylamino)benzoic acid

Hazard Assessment and Characterization Understanding the potential hazards of 4-Methyl-3-(pentanoylamino)benzoic acid is the foundation of its safe disposal. Based on its chemical structure—a substituted benzoic acid—we...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Understanding the potential hazards of 4-Methyl-3-(pentanoylamino)benzoic acid is the foundation of its safe disposal. Based on its chemical structure—a substituted benzoic acid—we can infer the following potential hazards:

  • Corrosivity: As a carboxylic acid, it is prudent to treat this compound as potentially corrosive. Aqueous solutions could have a pH low enough to be classified as a corrosive hazardous waste (pH ≤ 2).[1]

  • Irritation: Similar benzoic acid derivatives are known to cause skin and serious eye irritation.[2][3][4]

  • Toxicity: While specific toxicity data is unavailable, many organic compounds can be harmful if swallowed or inhaled.[4][5] It is also noted to be harmful to aquatic life.[5]

  • Reactivity: Benzoic acid and its derivatives are generally not considered highly reactive but can be incompatible with strong oxidizing agents and strong bases.[6]

Given these potential hazards, 4-Methyl-3-(pentanoylamino)benzoic acid should be managed as a hazardous waste until proven otherwise by a qualified professional.

Personal Protective Equipment (PPE) and Handling

Prior to handling 4-Methyl-3-(pentanoylamino)benzoic acid for disposal, ensure the following PPE is worn to minimize exposure:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[7]Protects against potential splashes of solutions or contact with the solid powder, which could cause serious eye irritation or damage.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation or allergic reactions.[5]
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2][8]Minimizes the inhalation of the compound, which may cause respiratory tract irritation.[2]

Handling Precautions:

  • Avoid generating dust when handling the solid form.[9]

  • Work in a well-ventilated area, such as a chemical fume hood.[10]

  • Wash hands thoroughly after handling.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[2][9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]

  • Clean: Decontaminate the spill area with a suitable solvent or detergent and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 4-Methyl-3-(pentanoylamino)benzoic acid is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6][11]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect solid 4-Methyl-3-(pentanoylamino)benzoic acid and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and compatible solid waste container.[12][13]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[12][14] For instance, acids should be stored separately from bases.[14]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, leak-proof, and has a secure screw-top cap.[14] For acidic waste, glass or plastic containers are generally preferred over metal.[12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-3-(pentanoylamino)benzoic acid," and an indication of the hazards (e.g., "Corrosive," "Irritant").[1][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][14]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][13]

  • Ensure secondary containment is in place to capture any potential leaks.[12]

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][6]

  • Provide them with accurate information about the waste composition.

The following diagram illustrates the decision-making process for the disposal of 4-Methyl-3-(pentanoylamino)benzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Disposal start Start: Have 4-Methyl-3-(pentanoylamino)benzoic acid for disposal ppe Don appropriate PPE start->ppe assess_form Is the waste solid or liquid? ppe->assess_form collect_solid Collect in a labeled solid waste container assess_form->collect_solid Solid collect_liquid Collect in a labeled liquid waste container assess_form->collect_liquid Liquid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact EH&S for pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 4-Methyl-3-(pentanoylamino)benzoic acid.

Waste Minimization

In line with best laboratory practices, consider the following to minimize waste generation:

  • Order only the quantity of the chemical that is needed.[1]

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.[1]

  • If possible, substitute with less hazardous chemicals.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Benzoic acid, 4-amino-3-hydroxy-, methyl ester SDS, 63435-16-5 Safety Data Sheets. ABL Technology. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Benzoic acid Safety Data Sheet. Meta-Sci. [Link]

  • 4-Methyl-3-(pentanoylamino)benzoic acid. PubChem. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. [Link]

  • Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology. [Link]

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Handling

Safeguarding Your Research: A Practical Guide to Handling 4-Methyl-3-(pentanoylamino)benzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-3-(pentanoylamino)benzoic acid, a compound of interest in modern research. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and scientific excellence.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls.[5] For a solid compound like 4-Methyl-3-(pentanoylamino)benzoic acid, the primary risks arise from the inhalation of dust particles and direct contact with the skin and eyes.

Primary Engineering Control:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any airborne particulates and to contain any potential spills.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is paramount to ensure personal safety.[8][9] The following table outlines the minimum required PPE for handling 4-Methyl-3-(pentanoylamino)benzoic acid.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes of solutions and airborne dust particles. Standard safety glasses do not provide adequate protection from splashes.[10][11]
Hand Protection Nitrile glovesProvides protection against incidental contact with the chemical. For prolonged contact or when handling solutions, consider heavier-duty gloves or changing nitrile gloves frequently.[6][11] Always inspect gloves for tears or punctures before use.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from spills and contamination.[8][10]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[6][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adhering to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Step 1: Preparation and Pre-Handling Check

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before bringing the 4-Methyl-3-(pentanoylamino)benzoic acid into the workspace.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing and Aliquoting the Compound

  • Perform all weighing operations within the chemical fume hood.

  • Use a spatula to handle the solid. Avoid creating dust by handling the material gently.

  • If transferring to a vial or flask, do so over a secondary container to catch any spills.

Step 3: Solution Preparation

  • Slowly add the solid to the solvent to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented as necessary.

Step 4: Post-Handling Procedures

  • Clean all equipment and the work area thoroughly after use.

  • Properly dispose of all waste as detailed in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.[7][10]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid 4-Methyl-3-(pentanoylamino)benzoic acid waste, including contaminated spatulas, weigh boats, and paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions of 4-Methyl-3-(pentanoylamino)benzoic acid should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.

Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate PPE for handling 4-Methyl-3-(pentanoylamino)benzoic acid.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_selection PPE Selection Start Handling 4-Methyl-3-(pentanoylamino)benzoic acid Hazard Potential for: - Skin/Eye Irritation - Respiratory Irritation (dust) Start->Hazard EngControl Engineering Control: Use Chemical Fume Hood Hazard->EngControl Mitigate with PPE Personal Protective Equipment EngControl->PPE Primary barrier Eye Eye Protection: Chemical Splash Goggles PPE->Eye Hand Hand Protection: Nitrile Gloves PPE->Hand Body Body Protection: Lab Coat PPE->Body Foot Foot Protection: Closed-toe Shoes PPE->Foot End Safe Handling Protocol Established Eye->End Hand->End Body->End Foot->End

Caption: PPE Selection Workflow for Handling 4-Methyl-3-(pentanoylamino)benzoic acid.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-(Methylamino)benzoic acid.
  • Flinn Scientific. (2014, March 21). Benzoic Acid Safety Data Sheet (SDS).
  • CloudSDS. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet: p-Toluic acid.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

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